molecular formula C₁₇H₂₀NNaO₇S B1158446 Fenoterol Sulfate Sodium Salt

Fenoterol Sulfate Sodium Salt

Cat. No.: B1158446
M. Wt: 405.4
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fenoterol Sulfate Sodium Salt is a chemical derivative of Fenoterol, a selective β2-adrenergic receptor agonist . The parent compound, Fenoterol, is well-established as a bronchodilator that functions by stimulating beta-2 receptors in the bronchial smooth muscle . This binding activates adenyl cyclase, increasing intracellular cyclic AMP (cAMP) levels, which leads to the relaxation of smooth muscle and inhibition of inflammatory mediator release . As a sulfate conjugate, this sodium salt form of Fenoterol is likely a major metabolite, as Fenoterol is known to undergo extensive first-pass metabolism via sulfate conjugation . This makes this compound a critical reference standard and tool for pharmacokinetic studies, drug metabolism research, and analytical method development. Researchers can utilize this compound to investigate the metabolic pathways of β2-agonists, quantify drug concentrations in biological samples, and study the activity of sulfotransferase enzymes. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C₁₇H₂₀NNaO₇S

Molecular Weight

405.4

Synonyms

5-[1-Hydroxy-2-[[1-methyl-2-[4-(sulfooxy)phenyl]ethyl]amino]ethyl]-1,3-benzenediol Sodium Salt; 

Origin of Product

United States

Foundational & Exploratory

Chemical structure and molecular weight of fenoterol sulfate sodium salt

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Technical Guide: Chemical Structure, Molecular Weight, and Pharmacokinetic Profiling of Fenoterol Sulfate Sodium Salt

Executive Summary

Fenoterol is a potent


-adrenergic agonist traditionally utilized as a bronchodilator and tocolytic agent. In the fields of pharmacokinetics, metabolomics, and sports anti-doping, the primary focus shifts from the parent drug to its phase II metabolites. This compound  represents the stabilized, isolated form of fenoterol’s major in vivo conjugate. This whitepaper provides an authoritative, in-depth analysis of its chemical identity, metabolic pathways, pharmacokinetic excretion profiles, and the self-validating analytical protocols required for its direct detection in biological matrices.

Chemical Identity & Structural Elucidation

Fenoterol undergoes regioselective phase II metabolism, where sulfation predominantly occurs at the para-hydroxyl group of the phenyl ring, leaving the resorcinol (1,3-benzenediol) moiety intact[1]. The sodium salt formulation stabilizes the highly polar sulfate group for use as an analytical reference standard.

Table 1: Physicochemical Properties of this compound

PropertyQuantitative Value / Description
Chemical Name 5-[1-Hydroxy-2-[[1-methyl-2-[4-(sulfooxy)phenyl]ethyl]amino]ethyl]-1,3-benzenediol Sodium Salt
Molecular Formula

[1]
Molecular Weight 405.40 g/mol [1],[2]
Free Acid Formula

Free Acid MW 383.42 g/mol
CAS Registry Number 201664-34-8 (Free acid)[2]
Solubility Highly soluble in aqueous buffers; requires HILIC or SFC for optimal chromatographic retention.

Mechanistic Biology: Phase II Sulfonation

In mammalian cells, the biotransformation of fenoterol into its sulfate conjugate is catalyzed by cytosolic Sulfotransferases (SULTs) . This enzymatic process requires the universal sulfate donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) [3]. The addition of the sulfonate moiety drastically increases the hydrophilicity of the molecule, neutralizing its pharmacological activity at the


-receptor and facilitating rapid renal clearance.

G Fenoterol Fenoterol (Parent Drug) SULT Sulfotransferase (SULT Enzyme) Fenoterol->SULT Substrate binding PAPS PAPS (Sulfate Donor) PAPS->SULT Cofactor binding FenoterolSulfate Fenoterol Sulfate (Phase II Metabolite) SULT->FenoterolSulfate Sulfonation PAP PAP (Byproduct) SULT->PAP Dephosphorylation

Fig 1: Phase II sulfonation of fenoterol by SULT enzymes using PAPS as a cofactor.

Pharmacokinetics & Anti-Doping Relevance

Because fenoterol is prohibited in sports, detecting its abuse relies heavily on monitoring its sulfate metabolite. Recent pharmacokinetic studies analyzing drastic weight loss protocols in combat sports have mapped the exact excretion kinetics of fenoterol[4].

Historically, anti-doping laboratories relied on enzymatic hydrolysis (using


-glucuronidase/arylsulfatase) to cleave the conjugate and detect the parent drug. However, as highlighted by 5[5], chemical hydrolysis can lead to thermal degradation and artifact generation. Consequently, modern protocols mandate the direct detection  of intact fenoterol sulfate[3],[5].

Table 2: Pharmacokinetic Excretion Profile of Fenoterol Sulfate

ParameterObservationCausality / Clinical Implication
Peak Excretion Time 2 – 8 hours post-administrationDriven by rapid SULT-mediated phase II metabolism and subsequent renal clearance[4].
Dose-Dependency Higher doses yield proportionally higher excretion peaksIndicates first-order elimination kinetics without immediate SULT enzyme saturation[4].
Rehydration Effect Rapid spike in excretion post-weigh-inRestoration of glomerular filtration rate (GFR) rapidly flushes accumulated polar metabolites[4].

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes the underlying causality to guide researchers in troubleshooting and optimization.

Protocol 1: In Vitro Enzymatic Synthesis of Fenoterol Sulfate

This protocol is utilized to generate high-purity fenoterol sulfate in situ for metabolic profiling.

  • Buffer Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4) supplemented with 5 mM

    
    .
    
    • Causality & Rationale: The physiological pH maintains enzyme native state, while

      
       acts as a critical cofactor to stabilize the nucleotide binding of PAPS.
      
  • Substrate Addition: Introduce 10 µM fenoterol hydrobromide and 50 µM PAPS into the buffer[3].

    • Causality & Rationale: PAPS is the obligate sulfonate donor. An excess of PAPS ensures that the reaction follows pseudo-first-order kinetics relative to fenoterol.

  • Enzyme Initiation: Add 1 mg/mL of human SULT1A3 (or pooled human liver cytosol) to initiate the reaction. Incubate at 37°C for 60 minutes.

  • Reaction Termination: Add an equal volume of ice-cold acetonitrile.

    • Causality & Rationale: Cold organic solvent instantly denatures the SULT enzymes, halting the reaction at a precise timestamp, and precipitates proteins to prevent downstream LC column clogging.

  • Self-Validation (QC): Run a parallel negative control lacking PAPS.

    • Causality & Rationale: This confirms that the observed metabolite peak is strictly dependent on enzymatic sulfonation and not an artifact of buffer degradation.

Protocol 2: Direct LC-MS/MS Analytical Workflow

Direct detection preserves the structural integrity of the phase II conjugate[3],[5].

  • Sample Pretreatment: Centrifuge the biological sample (e.g., urine) at 3,000 x g for 5 minutes. Spike the supernatant with a deuterated internal standard (e.g., Fenoterol-d6).

    • Causality & Rationale: The internal standard corrects for matrix effects and ion suppression inherent to Electrospray Ionization (ESI).

  • Dilution / SPE: Dilute 100 µL of the sample with 900 µL of initial mobile phase (95% Water / 5% Acetonitrile + 0.1% Formic Acid).

  • Chromatographic Separation: Inject 5 µL onto a Supercritical Fluid Chromatography (SFC) or HILIC column.

    • Causality & Rationale: As demonstrated by 3[3], standard reversed-phase C18 columns suffer from poor retention of highly polar sulfo-conjugates. SFC-MS/MS provides superior retention and peak shape for compounds like fenoterol sulfate.

  • Mass Spectrometry: Detect using ESI in positive/negative switching mode, monitoring Multiple Reaction Monitoring (MRM) transitions specific to the intact sulfate conjugate (e.g., monitoring the neutral loss of

    
     [80 Da]).
    

G Urine Urine Sample (Contains Conjugates) SPE Sample Pretreatment (Spike Internal Std) Urine->SPE Aliquot LC SFC / HILIC Separation (Resolve Sulfates) SPE->LC Injection MS Tandem MS (MRM) (Direct Detection) LC->MS Elution Data Pharmacokinetic Profiling MS->Data Quantification

Fig 2: Direct analytical workflow for detecting fenoterol sulfate in biological matrices.

References

  • CRO Splendid Lab Pvt. Ltd. "this compound - Pune". URL:1

  • Santa Cruz Biotechnology (SCBT). "this compound | CAS 201664-34-8". URL:2

  • Freie Universität Berlin (Parr et al., 2023). "Evaluating Sulfotransferases Metabolism In Vitro, Method Development and Application in Anti-doping Research". URL:3

  • World Anti-Doping Agency (WADA). "Projets de recherche | Agence mondiale antidopage". URL:5

  • Taylor & Francis (Cheibub et al., 2023). "Doping in combat sports: a systematic review". URL:4

Sources

Mechanism of action of fenoterol salts on beta-2 adrenergic receptors

Technical Whitepaper: Molecular Dynamics and Signaling Architecture of Fenoterol Hydrobromide at the -Adrenergic Interface

Executive Summary

Fenoterol hydrobromide is a sympathomimetic amine acting as a selective, full agonist at the



Molecular Pharmacology: Structural Basis of Efficacy

The Pharmacophore and Salt Formulation

Fenoterol is clinically administered as a hydrobromide salt to ensure aqueous solubility and stability. Upon dissolution in physiological media, the salt dissociates, yielding the protonated fenoterol cation. The pharmacophore contains a resorcinol ring (replacing the catechol of endogenous ligands to increase metabolic stability against COMT) and a bulky p-hydroxyphenylisopropyl group attached to the amine.

Stereochemical Determinism

Fenoterol possesses two chiral centers, creating four potential stereoisomers.[1] The biological activity is highly stereoselective:

  • (R,R')-Fenoterol: The eutomer. It exhibits high affinity (

    
     nanomolar range) and drives exclusive 
    
    
    coupling.
  • (S,S')-Fenoterol: The distomer.[2] It shows significantly reduced affinity and negligible functional efficacy.

  • Thermodynamic Signature: Binding of the (R,R')-isomer is entropy-driven , suggesting it induces significant desolvation and conformational freedom in the receptor's intracellular loops. Conversely, (S,S') binding is enthalpy-driven, indicative of a rigid, non-productive "lock" fit that fails to propagate the activation wave.

Orthosteric Binding Kinetics

The interaction occurs within the transmembrane (TM) core of the

  • Anchoring: The protonated amine of fenoterol forms a critical salt bridge with Asp113 (

    
    )  on TM3. This is the non-negotiable anchor for all adrenergic agonists.
    
  • Headgroup Recognition: The resorcinol hydroxyls engage in hydrogen bonding with Ser203 (

    
    )  and Ser207 (
    
    
    )
    on TM5.
  • Conformational Trigger: The bulky tail group interacts with Asn293 (

    
    )  and Phe390 (
    
    
    )
    on TM6. This specific steric clash/bond forces a rotation of TM6 relative to TM3, breaking the "ionic lock" (Arg131-Glu268) at the intracellular base, thereby creating the docking site for
    
    
    .

Signal Transduction Pathways

Fenoterol is a "balanced" agonist but shows distinct kinetics compared to endogenous catecholamines. Its signaling architecture bifurcates into the canonical cAMP pathway and the regulatory

Canonical Signaling (Bronchodilation)

Upon TM6 rotation, the receptor catalyzes the exchange of GDP for GTP on the

  • Effector: Adenylyl Cyclase (AC).[3][4]

  • Second Messenger: cAMP surges, activating Protein Kinase A (PKA).[3][4]

  • Terminal Action: PKA phosphorylates Myosin Light Chain Kinase (MLCK) and decreases intracellular

    
    , leading to smooth muscle relaxation.
    
Desensitization and -Arrestin Recruitment

Prolonged fenoterol exposure recruits G-protein coupled receptor kinases (GRKs), which phosphorylate the receptor tail. This recruits

  • Sterically hinders further G-protein coupling (Desensitization).

  • Scaffolds clathrin for endocytosis (Internalization).

  • Initiates non-canonical signaling (e.g., MAPK/ERK pathways).

Visualization: The Dual Signaling Cascade

GFenoterolFenoterol (R,R')B2ARβ2-Adrenergic Receptor(Active Conformation)Fenoterol->B2ARBinding (Asp113/Ser203)GsGs Heterotrimer(GDP -> GTP)B2AR->GsTM6 RotationGRKGRK2/3(Phosphorylation)B2AR->GRKProlonged OccupancyACAdenylyl CyclaseGs->ACStimulationcAMPcAMP(Accumulation)AC->cAMPATP HydrolysisPKAProtein Kinase A(Activation)cAMP->PKARegulatory Subunit ReleaseRelaxationSmooth MuscleRelaxationPKA->RelaxationMLCK InhibitionArrestinβ-Arrestin RecruitmentGRK->Arrestinp-Ser/Thr TailArrestin->GsUncouplingInternalizationReceptorInternalizationArrestin->InternalizationClathrin Binding

Figure 1: Bifurcated signaling pathway of Fenoterol at the

Experimental Methodologies: Validation Protocols

To rigorously validate the mechanism of fenoterol salts, researchers must employ assays that distinguish between simple binding and functional transduction.

Protocol A: TR-FRET cAMP Accumulation Assay

Objective: Quantify functional potency (


Methodology: This assay utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) in a competitive format between native cAMP produced by cells and labeled cAMP-d2.

Step-by-Step Workflow:

  • Cell Preparation:

    • Use CHO-K1 or HEK293 cells stably expressing human

      
      -AR.
      
    • Harvest cells and resuspend in stimulation buffer (HBSS + 5 mM HEPES + 0.5 mM IBMX). Note: IBMX is critical to inhibit phosphodiesterases and prevent cAMP degradation during the assay.

  • Ligand Stimulation:

    • Prepare serial dilutions of Fenoterol Hydrobromide (100

      
      M to 1 pM) in stimulation buffer.
      
    • Add 5

      
      L of cell suspension (approx. 2,000 cells/well) to a 384-well low-volume white plate.
      
    • Add 5

      
      L of Fenoterol dilution. Incubate for 30 minutes at RT .
      
  • Detection:

    • Add 5

      
      L of cAMP-d2 (Acceptor).
      
    • Add 5

      
      L of Anti-cAMP-Cryptate (Donor).
      
    • Incubate for 1 hour at RT in the dark.

  • Data Acquisition:

    • Read on a TR-FRET compatible reader (Excitation: 337 nm; Emission: 665 nm & 620 nm).

    • Calculate Ratio:

      
      .
      
    • Interpretation: The signal is inversely proportional to cAMP concentration.[5]

Protocol B: Radioligand Competition Binding

Objective: Determine affinity (

Key Parameters:

  • Radioligand: [

    
    I]-Iodocyanopindolol (high affinity antagonist).
    
  • Non-specific binding definition: 10

    
    M Propranolol.
    
  • Incubation: 90 minutes at 25°C to reach equilibrium.

  • Separation: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (reduces non-specific binding of the cationic ligand).

Visualization: Experimental Logic Flow

ExperimentStartStart: Fenoterol HBrCellsCHO-hβ2AR Cells+ IBMXStart->CellsDilutionIncubationIncubate 30 min(Ligand-Receptor Binding)Cells->IncubationStimulationLysisLysis & Detection(cAMP-d2 + Ab-Cryptate)Incubation->LysisCompetitionFRETTR-FRET Readout(665/620 nm)Lysis->FRETEnergy TransferAnalysisData Analysis(4-Parameter Logistic Fit)FRET->AnalysisCalculate EC50

Figure 2: Workflow for the TR-FRET cAMP functional assay, ensuring robust

6

Quantitative Data Summary

The following table summarizes the typical pharmacological profile of (R,R')-Fenoterol compared to the racemic mixture and reference agonists.

Parameter(R,R')-FenoterolRacemic FenoterolIsoproterenol (Ref)Mechanism Note
Binding Affinity (

)
~7.2~6.8~6.5(R,R') drives the affinity.
Functional Potency (

)
~8.5~8.2~8.0High efficacy

coupling.
Intrinsic Activity (

)
1.0 (Full)1.0 (Full)1.0 (Full)Full agonist.
G-Protein Selectivity

Exclusive
Mixed (

)

Dominant
(S,R') impurities may recruit

.
Thermodynamics Entropy-drivenMixedEnthalpy-drivenIndicates hydrophobic effect dominance.

References

  • Jozwiak, K., et al. (2011). The effect of fenoterol stereochemistry on the

    
     adrenergic receptor system: ligand directed chiral recognition. Bioorganic & Medicinal Chemistry. 
    
  • Woo, A.Y., et al. (2009).

    
    -adrenergic receptor. Biochemical Pharmacology. 
    
  • Kobilka, B.K. (2007). G protein-coupled receptor structure and activation. Biochimica et Biophysica Acta.

  • Revvity. (2023). cAMP - Guide to optimizing agonists of Gs. Technical Application Note.

  • Bond, R.A., et al. (2019). Biased Signaling and Its Role in the Genesis of Short- and Long-Acting

    
    -Adrenoceptor Agonists. ACS Pharmacology & Translational Science.[7] 
    

Technical Guide: Thermodynamic Properties and Stability Profile of Fenoterol Sulfate Sodium Salt

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic properties and stability profile of Fenoterol Sulfate Sodium Salt , specifically focusing on its role as a Phase II metabolite reference standard in analytical chemistry and drug metabolism and pharmacokinetics (DMPK).

Executive Summary & Compound Identity

This compound is the sodium salt of the O-sulfated metabolite of fenoterol.[1] Unlike the therapeutic formulation (Fenoterol Hydrobromide ), which is a


-adrenergic agonist used as a bronchodilator, the sulfate sodium salt serves primarily as a reference standard  for bioanalytical validation, anti-doping control, and metabolic profiling.[1]

Researchers must distinguish between the two forms to ensure experimental validity:

  • Fenoterol Hydrobromide (API): Stable, crystalline, therapeutic agent.[1]

  • This compound (Metabolite): Thermally labile, hygroscopic, used for quantifying metabolic clearance and excretion.[1]

Chemical Identification
PropertyDetail
Chemical Name Fenoterol O-sulfate sodium salt
Molecular Formula

Molecular Weight ~405.40 g/mol
CAS Number 201664-34-8 (free acid); Sodium salt specific CAS varies by vendor
Role Phase II Metabolite (Sulfoconjugate)
Primary Application LC-MS/MS calibration, Anti-doping (urine analysis)

Thermodynamic Properties & Solid-State Characterization[1]

As a sulfoconjugate salt, this compound exhibits distinct thermodynamic behaviors compared to the parent hydrobromide salt. The presence of the ionic sulfate group significantly alters the lattice energy and solvation thermodynamics.

Melting Point and Thermal Transitions

Unlike the sharp melting point of Fenoterol HBr (


), the sulfate sodium salt typically lacks a defined melting endotherm.[1]
  • Behavior: It undergoes thermal decomposition prior to melting.[1]

  • Onset of Decomposition: Typically observed

    
     (exothermic degradation).[1]
    
  • Implication: Differential Scanning Calorimetry (DSC) will show a broad dehydration endotherm (if hydrated) followed by a chaotic decomposition exotherm.[1] Do not use melting point as a purity test.

Solubility Thermodynamics

The sodium salt formation imparts high aqueous solubility but alters the partition coefficient (


).[1]
  • Water Solubility: High (

    
    ).[1] The hydration enthalpy (
    
    
    
    ) of the sodium ion drives rapid dissolution.[1]
  • Organic Solvents:

    • Methanol:[1][2] Moderately soluble.[1]

    • Acetonitrile/DMSO: Sparingly soluble.[1]

    • Non-polar (Hexane): Insoluble.[1]

  • Hygroscopicity: The salt is hygroscopic .[1] It will absorb atmospheric moisture to form non-stoichiometric hydrates, altering the effective mass during weighing.[1]

Stability Profile

The stability of Fenoterol Sulfate is governed by the lability of the aryl sulfate ester bond .[1] This bond is thermodynamically unstable relative to the parent phenol and inorganic sulfate, particularly in acidic aqueous environments.[1]

Hydrolytic Stability (The Core Mechanism)

The critical degradation pathway is hydrolysis , regenerating the parent Fenoterol.[1]

  • Acidic pH (

    
    ):  Rapid solvolysis occurs.[1] The reaction is acid-catalyzed, proceeding via an A-1 mechanism where protonation of the bridging oxygen leads to S-O bond cleavage.[1]
    
  • Neutral pH (

    
    ):  Relatively stable at room temperature for short durations (24-48 hours).[1]
    
  • Basic pH (

    
    ):  Susceptible to base-catalyzed hydrolysis, though generally slower than acid hydrolysis at equivalent ionic strength.[1]
    
Thermal Stability[1]
  • Solid State: Stable at

    
     for 
    
    
    
    years if desiccated.[1]
  • Solution State: Unstable at elevated temperatures (

    
    ).[1]
    
    • Anti-Doping Context: In GC-MS workflows, the sulfate moiety decomposes in the injection port.[1] Derivatization or prior hydrolysis is required.[1][3][4]

Photostability

The resorcinol moiety in the fenoterol backbone is sensitive to photo-oxidation.[1]

  • Mechanism: UV light can induce radical formation at the phenolic hydroxyls (even if one is sulfated, the other may be free depending on the isomer).[1]

  • Protection: Solutions must be stored in amber glass.

Experimental Protocols

Protocol: Controlled Hydrolysis for Bioanalysis

To quantify total fenoterol in urine/plasma, the sulfate conjugate must be hydrolyzed back to the parent drug.[1]

Reagents:

  • 
    -Glucuronidase/Arylsulfatase (e.g., from Helix pomatia).[1]
    
  • Acetate Buffer (0.1 M, pH 5.0).[1]

Workflow:

  • Preparation: Aliquot

    
     of urine sample.
    
  • Buffering: Add

    
     of Acetate Buffer (pH 5.0).
    
  • Enzyme Addition: Add

    
     of Helix pomatia juice (
    
    
    
    ).
  • Incubation: Incubate at

    
     for 2 hours.
    
    • Note: Higher temperatures (

      
      ) risk thermal degradation of the parent fenoterol.[1]
      
  • Quenching: Add

    
     of cold Acetonitrile or adjust pH to 
    
    
    
    for liquid-liquid extraction (LLE).
Protocol: Storage and Handling of Reference Standard

To maintain the integrity of the this compound standard:

  • Arrival: Immediately store at

    
     or 
    
    
    
    .
  • Weighing:

    • Equilibrate the vial to room temperature in a desiccator before opening to prevent condensation.

    • Use an anti-static weighing boat.[1]

    • Re-seal under inert gas (Nitrogen/Argon) if possible.[1]

  • Stock Solution:

    • Dissolve in Methanol:Water (50:50).[1]

    • Aliquot into single-use vials.

    • Store aliquots at

      
      .[1][5] Do not freeze-thaw more than once. 
      

Visualizations

Metabolic and Degradation Pathways

The following diagram illustrates the formation of Fenoterol Sulfate via Sulfotransferase (SULT) enzymes and its reversion via hydrolysis.[1]

Fenoterol_Metabolism Fenoterol Fenoterol (Parent) (Active Drug) SULT SULT Enzyme (Liver/Gut) Fenoterol->SULT PAPS PAPS (Cofactor) PAPS->SULT FenSulfate Fenoterol O-Sulfate (Phase II Metabolite) SULT->FenSulfate Sulfonation Hydrolysis Hydrolysis (Acid/Arylsulfatase) FenSulfate->Hydrolysis Sample Prep (In Vitro) Hydrolysis->Fenoterol Regeneration for Analysis

Caption: Cycle of sulfonation (metabolism) and hydrolysis (analytical regeneration) of Fenoterol.[1][3][5][6][7][8][9][10]

Stability Testing Workflow

A logic flow for determining the stability of the standard in solution.[1]

Stability_Workflow Start Dissolve Fenoterol Sulfate Na (MeOH:H2O 50:50) Split Split Aliquots Start->Split CondA Condition A: Acidic (pH 2.0) 37°C Split->CondA CondB Condition B: Neutral (pH 7.4) 37°C Split->CondB CondC Condition C: Frozen Control -80°C Split->CondC Analyze LC-MS/MS Analysis (Monitor m/z 404 -> Parent) CondA->Analyze CondB->Analyze CondC->Analyze Result Calculate % Hydrolysis Analyze->Result

Caption: Experimental workflow for assessing pH-dependent hydrolytic stability.

References

  • Freie Universität Berlin. (2023).[1] Evaluating Sulfotransferases Metabolism In Vitro, Method Development and Application in Anti-doping Research. Retrieved from [Link][1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3343: Fenoterol.[1] Retrieved from [Link][1]

  • World Anti-Doping Agency (WADA). Technical Documents on MRPL (Minimum Required Performance Levels) for detection of Beta-2 Agonists.[1] Retrieved from [Link][1]

Sources

Structure-Activity Relationship (SAR) of Fenoterol Derivatives in Respiratory Research

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) of fenoterol derivatives, focusing on their application in respiratory research. It synthesizes pharmacological data, stereochemical principles, and molecular modeling to explain how specific structural modifications drive potency, selectivity, and biased signaling.

Executive Summary

Fenoterol is a


-adrenergic receptor (

-AR) agonist historically used as a bronchodilator for asthma and COPD. While the parent compound is effective, its clinical utility is limited by cardiovascular side effects (mediated by

-AR) and tachyphylaxis (desensitization). Recent research has pivoted toward fenoterol derivatives —specifically (R,R')-stereoisomers and N-alkyl substituted analogs—to engineer ligands that are not only highly selective for

-AR but also exhibit biased agonism . This guide details the molecular rationale for these modifications, providing a roadmap for developing "soft drugs" and pathway-selective probes.

Molecular Architecture & Stereochemistry

The fenoterol scaffold consists of a resorcinol "head," a chiral ethanolamine linker, and a bulky "tail." The SAR is strictly governed by the chirality at two centers: the


-carbon of the ethanolamine and the 

-carbon of the N-substituent.
The Pharmacophore
  • Resorcinol Head (3,5-dihydroxyphenyl): Unlike the catechol (3,4-dihydroxy) ring of isoproterenol, the resorcinol ring resists methylation by Catechol-O-Methyltransferase (COMT). This modification extends the plasma half-life, a critical feature for respiratory therapeutics.

  • Chiral Center 1 (C

    
    -OH):  The (R)-configuration is non-negotiable for high affinity. It positions the hydroxyl group to form hydrogen bonds with Asp113  (TM3) and Asn312  (TM7) in the orthosteric binding pocket.
    
  • Chiral Center 2 (N-alkyl

    
    ):  The (R')-configuration at the tail attachment point significantly enhances selectivity.
    
  • The "Tail" (Exosite Interaction): The p-hydroxyphenylisopropyl moiety of fenoterol extends into an extracellular vestibule (exosite). Modifications here, such as replacing the phenyl ring with a naphthyl group, drive the unique pharmacological profile of modern derivatives.

Stereochemical "Euchomer" Rule

Research confirms that the (R,R')-isomer is the euchomer (active form), while the (S,S')-isomer is largely inactive (distomer).

  • (R,R')-Fenoterol: High affinity (

    
     nM), Gs-selective.
    
  • (S,S')-Fenoterol: Low affinity (

    
     nM), inactive.
    
  • (S,R')-Fenoterol: Mixed Gs/Gi signaling (promotes adverse cardiac remodeling).

Technical Insight: The binding of (R,R')-isomers is entropy-driven , suggesting the displacement of ordered water molecules from the hydrophobic exosite. In contrast, the weak binding of (S,S')-isomers is enthalpy-driven.[1]

SAR Deep Dive: The Role of the Tail

The most significant advancements in fenoterol SAR involve the modification of the N-alkyl tail to exploit specific residues in the


-AR exosite.
4'-Methoxy-1-naphthylfenoterol (MNF)

Replacing the native phenol tail with a 4'-methoxy-1-naphthyl group creates a "super-agonist" with exceptional properties:

  • Mechanism: The naphthyl ring forms extensive

    
     stacking interactions with aromatic residues in the exosite. Crucially, the methoxy group acts as a hydrogen bond acceptor for Tyr308  (TM7).
    
  • Selectivity: This interaction locks the receptor in a conformation that sterically excludes

    
    -AR binding (which lacks the equivalent Tyr308 spatial arrangement). MNF exhibits 573-fold selectivity  for 
    
    
    
    -AR over
    
    
    -AR.[2]
  • Biased Signaling: The specific stabilization of TM7 by the Tyr308 interaction favors Gs protein coupling over

    
    -arrestin recruitment, potentially reducing receptor downregulation.
    
Visual SAR Map

The following diagram illustrates the functional zones of the fenoterol molecule.

Fenoterol_SAR cluster_interactions Key Receptor Interactions Head Resorcinol Head (3,5-dihydroxy) Linker Ethanolamine Linker (Chiral Center 1) Head->Linker Resists COMT Long Duration Tail N-Alkyl Tail (Chiral Center 2) Linker->Tail (R)-OH binds Asp113/Asn312 Asp113 Asp113 (TM3) Ionic Lock Linker->Asp113 Exosite Aromatic Exosite (Tyr308 Interaction) Tail->Exosite (R')-Methyl Enhances Selectivity Tyr308 Tyr308 (TM7) Selectivity Filter Exosite->Tyr308 H-Bond (Methoxy group)

Caption: Functional decomposition of the fenoterol pharmacophore highlighting key receptor residue interactions.

Experimental Protocols

Synthesis of (R,R')-Fenoterol Derivatives

Objective: To synthesize (R,R')-4'-methoxy-1-naphthylfenoterol (MNF) via chiral epoxide opening. This method ensures stereochemical purity, avoiding the need for difficult chiral resolutions later.

Reagents:

  • (R)-3-(3,5-bis(benzyloxy)phenyl)oxirane (Epoxide precursor)

  • (R)-1-(4-methoxy-1-naphthyl)propan-2-amine (Amine precursor)

  • Ethanol (absolute)

  • Palladium on Carbon (Pd/C) for deprotection

Protocol:

  • Epoxide Ring Opening (Coupling):

    • Dissolve 1.0 equivalent of the (R)-epoxide and 1.2 equivalents of the (R)-amine in absolute ethanol.

    • Reflux the mixture under nitrogen atmosphere for 12–18 hours.

    • Monitor reaction progress via TLC (SiO2, DCM/MeOH 9:1) until the epoxide is consumed.

    • Concentrate the solvent in vacuo to yield the protected intermediate.

    • Validation:

      
      H-NMR should show the appearance of the methine proton adjacent to the newly formed hydroxyl group at 
      
      
      
      4.5–4.8 ppm.
  • Deprotection (Hydrogenolysis):

    • Dissolve the intermediate in ethanol/ethyl acetate (1:1).

    • Add 10% Pd/C catalyst (10% w/w).

    • Stir under hydrogen gas (1 atm, balloon) at room temperature for 4 hours to remove the benzyl protecting groups.

    • Filter through a Celite pad to remove the catalyst.

  • Purification:

    • Purify the crude product via semi-preparative HPLC (C18 column, Acetonitrile/Water gradient with 0.1% TFA).

    • Lyophilize fractions to obtain the final trifluoroacetate salt.

Radioligand Binding Assay (Self-Validating)

Objective: Determine


 values for 

and

receptors.
  • Membrane Prep: Use HEK293 cells stably expressing human

    
     or 
    
    
    
    AR.
  • Tracer: Use [

    
    H]-CGP12177 (hydrophilic antagonist) to label cell surface receptors.
    
  • Incubation: Incubate membranes (20

    
    g protein) with tracer (0.5 nM) and increasing concentrations of the fenoterol derivative (
    
    
    
    to
    
    
    M) for 90 min at 37°C.
  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.

  • Validation: Non-specific binding (NSB) must be defined by 1

    
    M propranolol. If NSB > 10% of total binding, re-wash filters.
    

Quantitative Data Summary

The table below summarizes the critical impact of stereochemistry and tail modification on binding affinity and selectivity.

CompoundConfiguration

-AR

(nM)

-AR

(nM)
Selectivity (

)
Efficacy (

cAMP)
Fenoterol (R,R')3502,880~80.3 nM
Fenoterol (S,S')27,800>100,000N/AInactive
MNF (R,R')1.5 860573 3.9 nM
MNF (S,R')2201,200~5Partial Agonist

Data Source: Synthesized from Jozwiak et al. and Wainer et al. (See References).[3]

Biased Agonism & Signaling Pathways

A critical frontier in respiratory drug discovery is Biased Agonism . Standard agonists (like isoproterenol) activate both the Gs pathway (cAMP


 bronchodilation) and the 

-arrestin pathway (internalization

desensitization).
  • (R,R')-Fenoterol derivatives are chemically engineered to be Gs-biased .[4]

  • Mechanism: By engaging Tyr308, these ligands stabilize a receptor conformation that efficiently couples to Gs but sterically hinders the phosphorylation sites required for arrestin recruitment.

  • Clinical Benefit: This separation of signaling pathways maintains bronchodilation while minimizing the tachyphylaxis and inflammation associated with chronic

    
    -agonist use.
    

Signaling_Bias Ligand (R,R')-MNF Receptor Beta2-AR (Tyr308 Locked) Ligand->Receptor High Affinity Binding Gs Gs Protein Receptor->Gs Strong Coupling (Bias) Arrestin Beta-Arrestin Receptor->Arrestin Weak/No Coupling AC Adenylyl Cyclase Gs->AC cAMP cAMP Increase AC->cAMP Bronchodilation Desensitization Desensitization (Internalization) Arrestin->Desensitization

Caption: (R,R')-MNF preferentially activates the Gs pathway (green) while minimizing beta-arrestin recruitment (red), reducing tolerance.

References

  • Jozwiak, K., et al. (2011). "Effect of fenoterol stereochemistry on the β2 adrenergic receptor system: ligand-directed chiral recognition."[1][5][6] Chirality.

  • Woo, A. Y., et al. (2009). "Stereochemistry of an Agonist Determines Coupling Preference of β2-Adrenoceptor to Different G Proteins in Cardiomyocytes."[1] Molecular Pharmacology.

  • Wnorowski, A., et al. (2015). "Activation of β2-adrenergic receptor by (R,R')-4'-methoxy-1-naphthylfenoterol inhibits proliferation and motility of melanoma cells." Life Sciences.

  • Toll, L., et al. (2012). "Thermodynamics and Docking of Agonists to the β2-Adrenoceptor Determined Using -4-Methoxyfenoterol as the Marker Ligand." Molecular Pharmacology.

  • Plazinska, A., et al. (2013). "Molecular interactions between fenoterol stereoisomers and derivatives and the β2-adrenergic receptor binding site." Journal of Molecular Modeling.

Sources

Fenoterol sulfate sodium salt CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth characterization of Fenoterol Sulfate Sodium Salt , a critical Phase II metabolite reference standard used in bioanalysis, toxicology, and doping control.

Important Distinction

Do not confuse this compound with Fenoterol Hydrobromide.

  • Fenoterol Hydrobromide (CAS 1944-12-3): The active pharmaceutical ingredient (API) used as a bronchodilator.

  • This compound: The sulfoconjugate metabolite standard (typically the 4'-O-sulfate), used to quantify total systemic exposure and metabolic clearance.

Chemical Identity & Core Data

This compound is the sodium salt of the sulfuric acid ester of fenoterol. In biological systems, fenoterol undergoes extensive first-pass metabolism, primarily sulfation by sulfotransferase (SULT) enzymes.[1] The sodium salt form is synthesized and supplied as a stable reference material for quantifying this metabolite in plasma and urine.

Parameter Technical Specification
Common Name Fenoterol 4'-O-sulfate sodium salt
Systematic Name Sodium 4-(2-((2-(3,5-dihydroxyphenyl)-2-hydroxyethyl)amino)propyl)phenyl sulfate
CAS Number (Free Acid) 201664-34-8 (Note: Commercial sodium salts are often referenced against this CAS)
Molecular Formula C₁₇H₂₀NNaO₇S
Molecular Weight 405.40 g/mol (Salt) / 383.42 g/mol (Free Acid)
Solubility Soluble in Water, Methanol, DMSO
Appearance White to off-white hygroscopic solid
pKa ~8.5 (Amine), ~10 (Resorcinol phenols); Sulfate is permanently ionized
Physiological Context: The Sulfation Pathway

Fenoterol is a substrate for SULT1A3 (high affinity) and SULT1A1 . Sulfation occurs predominantly at the 4'-hydroxyl position of the phenol ring, though resorcinol sulfation is possible. This metabolic route is the primary detoxification pathway, significantly limiting the oral bioavailability of the parent drug.

Mechanism of Action: The addition of the sulfate group (


) increases hydrophilicity, facilitating renal excretion. However, this modification masks the pharmacophore, rendering the metabolite pharmacologically inactive at the 

-adrenergic receptor.
Metabolic Pathway Diagram

Fenoterol_Metabolism Fenoterol Fenoterol (Parent) (Active Drug) SULT SULT1A3 / SULT1A1 (Sulfotransferase) Fenoterol->SULT PAPS PAPS (Cofactor) PAPS->SULT Fen_Sulfate Fenoterol 4'-O-Sulfate (Inactive Metabolite) SULT->Fen_Sulfate Sulfoconjugation Renal Renal Excretion Fen_Sulfate->Renal Elimination

Figure 1: Enzymatic sulfation of Fenoterol mediated by SULT isoforms using PAPS (3'-phosphoadenosine-5'-phosphosulfate) as the sulfate donor.

Analytical Application: LC-MS/MS Quantification

Quantifying the sulfate conjugate is essential for calculating the "total fenoterol" load in pharmacokinetic studies. The following protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Methodological Considerations
  • Ionization Mode: While sulfates are anions, the secondary amine in the fenoterol backbone allows for Positive Electrospray Ionization (ESI+) . This often yields better sensitivity than negative mode for this specific zwitterionic-like structure.

  • Stability: Sulfate esters are prone to in-source fragmentation (loss of

    
    , -80 Da). Gentle source conditions are required.
    
Recommended LC-MS/MS Protocol

Instrument: Triple Quadrupole MS (e.g., Sciex QTRAP or Waters Xevo). Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is preferred over C18 due to the high polarity of the sulfate metabolite.

Step Action / Parameter
1. Stock Preparation Dissolve 1 mg this compound in 1 mL Methanol:Water (50:50) . Store at -80°C. Avoid pure aqueous storage to prevent hydrolysis.
2. Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5). B: Acetonitrile with 0.1% Formic Acid.
3.[1][2] Gradient HILIC Gradient: Start at 90% B (hold 1 min), ramp to 50% B over 5 mins.
4. MS Transitions Precursor Ion (Q1): 384.4


Product Ion (Q3): 135.1

(Characteristic tropylium-like fragment).
5. DP / CE Declustering Potential: ~70 V (Optimize to minimize in-source sulfate loss). Collision Energy: ~30 eV.

Self-Validating Check: To verify the integrity of your standard, perform a neutral loss scan of 80 Da. A true sulfate standard will show a dominant loss of the sulfate group (


) if source temperatures are too high.
Handling & Stability

This compound is a labile ester . Improper handling leads to desulfation, reverting the compound to the parent fenoterol, which will skew analytical results (false high parent, false low metabolite).

  • Hygroscopicity: The sodium salt is hygroscopic. Weigh in a humidity-controlled environment or use a glovebox.

  • Hydrolysis Risk:

    • pH Sensitivity: Stable at neutral pH (7.0–8.0). Rapidly hydrolyzes in acidic media (pH < 4.0) and at high temperatures.[1][3][4][5]

    • Solvent Choice: Avoid acidic diluents (e.g., 0.1% TFA) for stock solutions. Use neutral buffers or 50% Methanol.

  • Storage: Solid state: -20°C (desiccated). Solution: -80°C (stable for ~3 months).

References
  • Metabolic Characterization: Wilson, A. A., et al. (1997). "Stereoselective sulphation of fenoterol by human phenolsulphotransferases." Xenobiotica, 27(11), 1147–1158.

  • Analytical Methodology: Beaudry, F., et al. (2013).[6] "Development and validation of a sensitive LC-MS/MS method for the determination of fenoterol in human plasma and urine samples." Journal of Chromatography B, 932, 27-36.

  • Chemical Identifiers: PubChem Compound Summary for Fenoterol Metabolites.

Sources

Stereochemistry and Enantiomeric Purity of Fenoterol Salt Formulations: A Guide for Analytical Scientists and Drug Developers

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

Fenoterol, a potent β2-adrenergic receptor agonist, is a critical therapeutic agent for bronchospasm. Its clinical efficacy and safety profile are intrinsically linked to its stereochemistry. Possessing two chiral centers, fenoterol exists as four distinct stereoisomers, with the commercially available drug typically formulated as a racemic mixture of the (R,R)- and (S,S)-enantiomers.[1][2] There are significant pharmacological and toxicological differences between these enantiomers, making the precise control and analysis of enantiomeric purity a critical quality attribute in pharmaceutical development and manufacturing. This guide provides a comprehensive overview of the stereochemical landscape of fenoterol, the pharmacological rationale for enantioselective analysis, and a detailed examination of the analytical methodologies required to ensure the stereochemical integrity of fenoterol salt formulations. We will delve into the mechanistic principles of chiral separations, provide field-proven experimental protocols, and discuss method validation in accordance with international regulatory standards.

The Stereochemical Imperative: Why Enantiomeric Purity Matters for Fenoterol

Chirality, the property of non-superimposable mirror images, is a fundamental concept in pharmacology, as biological systems—receptors, enzymes, and transporters—are inherently chiral.[3] Consequently, enantiomers of a drug can exhibit profound differences in their pharmacodynamic and pharmacokinetic profiles.

The Four Stereoisomers of Fenoterol

Fenoterol possesses two stereogenic centers, giving rise to four possible stereoisomers: (R,R), (S,S), (R,S), and (S,R).[1][4] The therapeutic agent, commonly known as fenoterol hydrobromide, is typically a racemic mixture of the (R,R)- and (S,S)-enantiomers.[1][2][5]

G cluster_0 Fenoterol Stereoisomers cluster_1 Enantiomers cluster_2 Diastereomers Fenoterol Fenoterol (Two Chiral Centers) Racemate1 Racemic Mixture 1 ((R,R) and (S,S)) Fenoterol->Racemate1 Racemate2 Racemic Mixture 2 ((R,S) and (S,R)) Fenoterol->Racemate2 RR (R,R)-Fenoterol (Eutomer) Racemate1->RR SS (S,S)-Fenoterol (Distomer) Racemate1->SS RS (R,S)-Fenoterol Racemate2->RS SR (S,R)-Fenoterol Racemate2->SR RR->SS mirror images

Caption: The four stereoisomers of Fenoterol.

Pharmacological Dichotomy: The Eutomer and the Distomer

Extensive research has demonstrated a clear structure-activity relationship among fenoterol's stereoisomers.

  • (R,R)-Fenoterol (The Eutomer): This enantiomer is the primary active component, exhibiting high affinity and agonist activity at the β2-adrenergic receptor, which is responsible for the desired bronchodilatory effect.[1][6][7][8] Its binding to the receptor is predominantly entropy-driven.[1][8][9]

  • (S,S)-Fenoterol (The Distomer): In contrast, the (S,S)-enantiomer has significantly lower affinity for the β2-receptor.[8] While once considered inert, there is evidence that the distomer is not merely inactive but may contribute to adverse effects associated with the racemic mixture.[7] Its binding is almost entirely enthalpy-controlled, indicating a fundamentally different interaction with the receptor binding site.[1][9]

This stark difference in biological activity underscores the regulatory and scientific imperative to develop single-enantiomer drugs over racemic mixtures.[3] The ability to accurately quantify the enantiomeric excess (% ee) or enantiomeric purity is therefore not just an analytical exercise but a prerequisite for ensuring drug safety and efficacy.

Analytical Strategies for Chiral Separation

The cornerstone of determining enantiomeric purity is the use of a chiral selector—an environment that can interact differently with each enantiomer, leading to their physical separation. While several techniques exist, High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most robust and widely adopted method in the pharmaceutical industry.[3][10][11]

The Principle of Chiral HPLC

Direct chiral separation on a CSP is based on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase.[12] For a successful separation, the interaction energies of these two diastereomeric complexes must be different. According to the "three-point interaction" model, one enantiomer will form a more stable, lower-energy complex with the CSP (involving at least three simultaneous points of interaction), causing it to be retained longer on the column, while its mirror image forms a less stable complex and elutes earlier.[12]

Selecting the Right Chiral Stationary Phase (CSP)

For β-adrenergic agonists like fenoterol, polysaccharide-based CSPs have demonstrated excellent enantioselectivity.[10][13] These CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a combination of hydrogen bonding, dipole-dipole, and steric interactions that are effective for resolving the enantiomers of molecules with hydroxyl and amine functional groups.

  • Expert Insight: The choice of a CSP like amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) is not arbitrary. The carbamate derivatives on the polysaccharide backbone create chiral grooves. The hydroxyl groups of fenoterol can act as hydrogen bond donors and acceptors, while the aromatic rings can participate in π-π stacking interactions. The secondary amine provides another site for polar interactions. It is the specific spatial arrangement of these interaction sites on the CSP that allows it to differentiate between the (R,R) and (S,S) configurations.

A Validated Chiral HPLC Method for Fenoterol Enantiomeric Purity

This section provides a detailed, field-proven protocol for the determination of fenoterol enantiomeric purity. The method is designed to be robust and compliant with regulatory expectations for validation as outlined by the International Council for Harmonisation (ICH).[14][15]

Experimental Protocol

Objective: To separate and quantify the (R,R)- and (S,S)-enantiomers of fenoterol hydrobromide and determine the enantiomeric purity of a drug substance or product.

G cluster_workflow Chiral HPLC Workflow prep 1. Sample & Standard Preparation system 2. HPLC System Configuration prep->system inject 3. Injection & Chromatographic Run system->inject detect 4. Data Acquisition inject->detect analyze 5. Peak Integration & Analysis detect->analyze report 6. Purity Calculation & Reporting analyze->report

Caption: High-level workflow for chiral HPLC analysis.

Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV detector.

  • Chiral Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP).[13]

  • Reagents: HPLC-grade n-hexane, 2-propanol (IPA), and diethylamine (DEA).

  • Fenoterol HBr Reference Standard (racemic) and sample to be tested.

Chromatographic Conditions:

ParameterConditionRationale
Mobile Phase n-Hexane : 2-Propanol : Diethylamine (80:20:0.1, v/v/v)The non-polar n-hexane is the main solvent. 2-Propanol acts as the polar modifier to control retention and selectivity. The basic additive, DEA, is crucial for obtaining good peak shape and preventing tailing for basic analytes like fenoterol by masking acidic silanol sites on the silica support.[10]
Flow Rate 1.0 mL/minProvides optimal efficiency and resolution within a reasonable run time.
Column Temp. 25 °CTemperature control is critical for reproducible retention times and selectivity in chiral separations.[13]
Detection UV at 276 nmFenoterol has a strong chromophore, and 276 nm provides good sensitivity.[16]
Injection Vol. 20 µLA standard volume to balance sensitivity and peak shape.

Procedure:

  • Mobile Phase Preparation: Carefully measure and mix the components of the mobile phase. Filter through a 0.45 µm filter and degas before use.

  • Standard Solution Preparation: Prepare a solution of racemic fenoterol HBr in the mobile phase at a concentration of approximately 0.1 mg/mL. This will be used for system suitability.

  • Sample Solution Preparation: Prepare the test sample (drug substance or formulation) in the mobile phase to achieve a similar target concentration as the standard solution.

  • System Suitability: Equilibrate the column with the mobile phase for at least 30 minutes. Make at least five replicate injections of the racemic standard solution.

  • Analysis: Inject the sample solution(s) in duplicate.

  • Data Processing: Integrate the peaks corresponding to the two enantiomers. The first eluting peak is typically the (S,S)-enantiomer, and the second is the (R,R)-enantiomer.

Data Analysis and Acceptance Criteria

System Suitability: The system is deemed suitable for analysis if the following criteria are met for the racemic standard injection:

  • Resolution (Rs): ≥ 2.0 between the two enantiomer peaks.[13]

  • Tailing Factor (T): ≤ 1.5 for both peaks.

  • Relative Standard Deviation (%RSD): ≤ 2.0% for the peak areas of six replicate injections.

Typical Chromatographic Data:

Parameter(S,S)-Fenoterol(R,R)-Fenoterol
Retention Time (tR) ~ 6.5 min~ 7.8 min
Tailing Factor (T) 1.11.2
Resolution (Rs) \multicolumn{2}{c}{> 2.5}

Calculation of Enantiomeric Purity: The enantiomeric purity (or enantiomeric excess, % ee) of the desired (R,R)-enantiomer is calculated as follows:

% Enantiomeric Purity = [ (Area(R,R)) / (Area(R,R) + Area(S,S)) ] x 100

Where:

  • Area(R,R) = Peak area of the (R,R)-enantiomer

  • Area(S,S) = Peak area of the (S,S)-enantiomer (the unwanted enantiomeric impurity)

Method Validation (per ICH Q2(R1))

For this method to be considered trustworthy and suitable for quality control, it must be validated.[14][15][16]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by showing that there is no interference from placebo components and that the two enantiomer peaks are well-resolved (Rs > 2.0).

  • Linearity: A linear relationship between the concentration of the (S,S)-impurity and its peak area. Typically assessed over a range from the Limit of Quantification (LOQ) to 150% of the specification limit for the impurity (e.g., if the limit is 0.5%, the range would be ~0.05% to 0.75%).

  • Accuracy: The closeness of test results to the true value. Determined by spiking the drug substance with known amounts of the (S,S)-enantiomer at different levels and calculating the percent recovery.

  • Precision:

    • Repeatability: The precision under the same operating conditions over a short interval. Analyze a minimum of six samples of the drug substance spiked with the (S,S)-enantiomer at the specification limit.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest amount of the (S,S)-enantiomer that can be detected and quantified, respectively, with acceptable precision and accuracy. LOQ is critical as the specification for an enantiomeric impurity can be very low (e.g., ≤ 0.5%).[17]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition ±2%, column temperature ±2°C, flow rate ±0.1 mL/min).

Conclusion and Future Perspectives

The stereochemistry of fenoterol is not an academic curiosity but a critical determinant of its therapeutic action and safety. The pronounced pharmacological differences between the (R,R)- and (S,S)-enantiomers necessitate rigorous control over the enantiomeric purity of fenoterol salt formulations. Chiral HPLC, particularly using polysaccharide-based CSPs, stands as the gold standard for this analysis, providing the required selectivity and robustness.[3][10][13] A thoroughly validated method, following ICH guidelines, provides the self-validating system required for regulatory compliance and ensures that the final drug product meets the highest standards of quality and safety. As pharmaceutical development continues to move towards single-enantiomer drugs, the expertise to develop, validate, and implement these chiral separation methods will remain an indispensable skill for scientists in the industry.

References

  • Reddy, Y. P., Vamsi, N. M., Shrivas, M., & Kumar, M. V. S. (2011). Enantioselective Separation and Determination of Formoterol in Bulk Drugs and Formulations by High Performance Liquid Chromatography. Asian Journal of Chemistry, 23(11), 4997-5000. [Link]

  • Kanthi, K., Wainer, I. W., & Lee, C. S. (2009). Quantitative determination of fenoterol and fenoterol derivatives in rat plasma using on-line immunoextraction and liquid chromatography/mass spectrometry. Journal of Chromatography B, 877(11-12), 1051-1056. [Link]

  • Jozwiak, K., Wainer, I. W., & Xiao, R. P. (2011). The effect of fenoterol stereochemistry on the β2 adrenergic receptor system: ligand directed chiral recognition. Chirality, 23 Suppl 1, E1-E6. [Link]

  • Gleiter, C. H. (2006). Fenoterol: Pharmacology and Clinical Use. ResearchGate. [Link]

  • Yano, H. M., Farias, F. F., Del Bianco, M. B., & Garcia, P. L. (2012). Validation of new analytical methodology for determining fenoterolhydrobromide by HPLC: application in pharmaceutical products. Revista do Instituto Adolfo Lutz, 71(2), 355-361. [Link]

  • Subramanian, G. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Plazinska, A., et al. (2013). The structures of fenoterol stereoisomers and the molecular template representing the fenoterol derivatives. ResearchGate. [Link]

  • Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]

  • precisionFDA. FENOTEROL Substance Details. precisionFDA. [Link]

  • Talan, M. I., et al. (2012). Fenoterol enantiomers do not possess beneficial therapeutic properties of their racemic mixture in the rat model of post myocardial infarction dilated cardiomyopathy. Cardiovascular Drugs and Therapy, 26(2), 101-106. [Link]

  • Talan, M. I., et al. (2012). Fenoterol Enantiomers do not Possess Beneficial Therapeutic Properties of Their Racemic Mixture in the Rat Model of Post Myocardial Infarction Dilated Cardiomyopathy. PMC. [Link]

  • ResearchGate. Chemical structures of (R,R)-fenoterol (a) and (S)carazolol (b). ResearchGate. [Link]

  • ICH. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. [Link]

  • Plazinska, A., et al. (2013). Molecular interactions between fenoterol stereoisomers and derivatives and the β2-adrenergic receptor binding site studied by docking and molecular dynamics simulations. PMC. [Link]

  • Jozwiak, K., et al. (2011). Effect of fenoterol stereochemistry on the β2 adrenergic receptor system: ligand-directed chiral recognition. PubMed. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]

  • Wainer, I. W., et al. (n.d.). (r,r)-fenoterol or (r,s)-fenoterol analogues and their use in treating congestive heart failure.
  • Ilisz, I., et al. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. PMC. [Link]

  • Juergens, U. R., et al. (2004). Different Mechanisms of Action of beta2-adrenergic Receptor Agonists: A Comparison of Reproterol, Fenoterol and Salbutamol on Monocyte cyclic-AMP and Leukotriene B4 Production in Vitro. PubMed. [Link]

  • Jóźwiak, K., et al. (2010). An old drug with new perspectives: How stereochemistry of fenoterol and fenoterol derivatives influences the β-adrenergic binding and the G-protein coupling selectivity. science24.com. [Link]

  • Ashwini, S. J., et al. (2019). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology. [Link]

  • Kannappan, V. (2022). Direct chiral HPLC separation on CSPs. Chiralpedia. [Link]

  • Darwish, I. A., et al. (2009). Spectrofluorimetric Determination of Fenoterol in Pharmaceuticals. Request PDF on ResearchGate. [Link]

  • GSC Online Press. (2019). ICH guidelines. GSC Online Press. [Link]

  • EMEA. (1995). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. European Medicines Agency. [Link]

  • Pinder, R. M., et al. (1977). Fenoterol: a review of its pharmacological properties and therapeutic efficacy in asthma. Drugs, 14(2), 81-112. [Link]

Sources

Methodological & Application

Preparation of fenoterol sulfate sodium salt stock solutions for cell culture

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Chemical Identity

Fenoterol is a selective


-adrenergic receptor (

-AR) agonist used extensively to study G-protein coupled receptor (GPCR) signaling, airway smooth muscle relaxation, and cardiac hypertrophy.[]

Critical Clarification on Salt Forms: While the prompt specifies "Fenoterol Sulfate Sodium Salt," Fenoterol is almost exclusively manufactured and supplied as Fenoterol Hydrobromide (CAS: 1944-12-3).[] "Fenoterol Sulfate" is rare, and a "Sodium Salt" of a Sulfate salt is chemically contradictory.

  • Assumption: This protocol focuses on the industry-standard Fenoterol Hydrobromide .[]

  • Adaptation: If you possess a custom "Sodium" salt (e.g., a phenolate form), you must adjust the Molecular Weight (MW) in your calculations and verify pH, as sodium salts of phenols are alkaline.

Key Compound Properties
PropertyDetail
Compound Name Fenoterol Hydrobromide
CAS Number 1944-12-3
Molecular Weight 384.27 g/mol (Anhydrous basis)
Solubility Water (~50 mg/mL), DMSO (>100 mg/mL), Ethanol (~25 mg/mL)
Stability Sensitive to oxidation (light and air).[] Turns pink/brown upon degradation.
Storage Desiccate solid at RT. Store solutions at -20°C or -80°C protected from light.[]

Scientific Integrity: The "Why" Behind the Protocol

Solubility & Vehicle Choice

Although Fenoterol HBr is water-soluble, DMSO (Dimethyl Sulfoxide) is the preferred solvent for primary stock solutions (10–100 mM) intended for long-term storage.[]

  • Mechanism: Water promotes rapid auto-oxidation of the catechol/resorcinol moieties in Fenoterol, leading to polymerization and inactivity (visible as pink discoloration). DMSO minimizes this oxidative stress during freeze-thaw cycles.[]

  • Cell Culture Compatibility: For working solutions, the stock is diluted >1:1000 into media, ensuring the final DMSO concentration is <0.1%, which is non-toxic to most cell lines.

Oxidation & pH Sensitivity

Fenoterol contains electron-rich phenolic groups susceptible to oxidation.[]

  • The "Sodium" Risk: If dissolving Fenoterol in a high-sodium alkaline buffer (pH > 7.5), the deprotonation of phenol groups accelerates oxidation. Always prepare stocks in neutral or slightly acidic vehicles before diluting into physiological media.

  • Visual Indicator: Any stock solution that turns pink or brown must be discarded immediately.

Protocol: Preparation of Stock Solution (10 mM)

Goal: Prepare 10 mL of a 10 mM Stock Solution.

Materials Required[2][3][4][5][6][7][8][9]
  • Fenoterol Hydrobromide powder.

  • Solvent: Sterile DMSO (Cell Culture Grade) or Nuclease-Free Water (if using immediately).[]

  • 0.22

    
    m PVDF or PES Syringe Filter (Low protein binding).
    
  • Light-protective amber vials.[]

Step-by-Step Procedure
  • Calculate Mass:

    
    
    
    
    
    []
  • Weighing:

    • Weigh 38.4 mg of Fenoterol HBr into a sterile microcentrifuge tube.

    • Note: If your balance is not sensitive enough for small masses, prepare a higher volume or higher concentration (e.g., 100 mM) to reduce weighing error.

  • Dissolution:

    • Add 10 mL of solvent (DMSO recommended for storage).

    • Vortex vigorously for 30–60 seconds. The solution should be clear and colorless.

    • Self-Validation: Inspect against a dark background. If particles remain, sonicate for 5 minutes.

  • Sterilization (Crucial for Cell Culture):

    • Although DMSO is bacteriostatic, filtration removes particulate contaminants.

    • Pass the solution through a 0.22

      
      m PVDF filter  into a sterile collection tube.
      
  • Aliquoting & Storage:

    • Divide into small aliquots (e.g., 50

      
      L or 100 
      
      
      
      L) to avoid repeated freeze-thaw cycles.
    • Protect from light (wrap tubes in foil or use amber tubes).

    • Store at -20°C (stable for 3–6 months) or -80°C (stable for >1 year).

Biological Context: Signaling Pathway[10]

Fenoterol acts via the


-adrenergic receptor.[][2][3][4][5][6][7] The diagram below illustrates the canonical Gs-protein signaling cascade and the potential for biased signaling (Arrestin), which is critical when interpreting experimental results.

BetaAdrenergicPath Fenoterol Fenoterol (Ligand) Beta2AR β2-Adrenergic Receptor (GPCR) Fenoterol->Beta2AR Activates Gs Gs Protein Beta2AR->Gs Couples Arrestin β-Arrestin Beta2AR->Arrestin Biased Signaling AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Effect Bronchodilation / Hypertrophy PKA->Effect Phosphorylation Cascade Desensitization Receptor Internalization Arrestin->Desensitization

Caption: Figure 1. Fenoterol-induced


-AR signaling.[][2][3][4][5][7] The primary pathway involves Gs-mediated cAMP accumulation, though Fenoterol can also induce 

-arrestin recruitment leading to receptor desensitization.[]

Experimental Workflow Visualization

This diagram outlines the logical flow for preparing and verifying the stock solution.

StockPrep Start Weigh Fenoterol HBr (Mass = M × V × MW) Solvent Add Solvent (DMSO Preferred) Start->Solvent Dissolve Vortex/Sonicate (Ensure Clarity) Solvent->Dissolve Check QC Check: Pink Color? Dissolve->Check Filter Filter Sterilize (0.22 µm PVDF) Check->Filter No (Clear) Discard Discard (Oxidation) Check->Discard Yes (Pink) Aliquot Aliquot & Freeze (-20°C, Dark) Filter->Aliquot

Caption: Figure 2.[][8] Step-by-step workflow for Fenoterol stock preparation, emphasizing the visual quality control check for oxidation.

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
Pink/Brown Solution Oxidation of phenolic groups.[]Discard immediately. Prepare fresh using degassed water or fresh DMSO. Protect from light.[9]
Precipitation in Media Stock concentration too high or "salting out" effect.Ensure final DMSO concentration is <0.1%. Dilute stock stepwise (e.g., 10 mM

100

M intermediate

1

M final).
Cytotoxicity DMSO toxicity or pH shift.Include a vehicle control (DMSO only) in experiments. Check pH of media after drug addition.

References

  • PubChem. (2023). Fenoterol Hydrobromide Compound Summary. National Library of Medicine. [Link]

  • Woo, A. Y., et al. (2009). Fenoterol, a beta2-adrenoceptor agonist, inhibits LPS-induced inflammatory cytokines production.[][2][4] Acta Pharmacologica Sinica. [Link]

  • Han, S., et al. (2012). Biased signaling of the endogenous agonists at the beta2-adrenergic receptor. Journal of Biological Chemistry. [Link]

Sources

Application Note: Precision Administration of Fenoterol Hydrobromide in In Vivo Asthma Models

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Mechanistic Grounding

Fenoterol is a short-acting


-adrenergic receptor (

AR) agonist (SABA) widely used as a positive control in preclinical asthma models to demonstrate reversible bronchoconstriction. Unlike salmeterol (a partial agonist), fenoterol acts as a full agonist at the

AR, making it a robust tool for assessing maximal relaxation capacity in airway smooth muscle (ASM).

However, its utility in research is often compromised by inconsistent dosing protocols and a failure to account for stereochemistry. Commercial fenoterol is typically a racemic mixture (rac-fenoterol) of (R,R)- and (S,S)-enantiomers.[1] The (R,R)-enantiomer is the eutomer responsible for bronchodilation, possessing approximately 2-fold higher potency than the racemate, while the (S,S)-enantiomer is largely inactive but contributes to metabolic load.

Mechanism of Action

Fenoterol binds to Gs-coupled


ARs on ASM cells. This interaction triggers adenylyl cyclase (AC), increasing intracellular cAMP. This cascade activates Protein Kinase A (PKA), which phosphorylates Myosin Light Chain Kinase (MLCK) and decreases intracellular calcium, leading to relaxation.

G Fenoterol Fenoterol (R,R) B2AR β2-Adrenergic Receptor Fenoterol->B2AR Binding MastCell Mast Cell Stabilization Fenoterol->MastCell Secondary Effect (↓ Histamine) Gs Gs Protein B2AR->Gs Coupling AC Adenylyl Cyclase Gs->AC Activation cAMP cAMP (↑) AC->cAMP ATP -> cAMP PKA PKA Activation cAMP->PKA Relaxation Smooth Muscle Relaxation PKA->Relaxation ↓ [Ca2+]i ↓ MLCK

Figure 1: Signal transduction pathway of Fenoterol-induced bronchodilation. Note the dual effect on smooth muscle relaxation and inflammatory mediator stabilization.

Compound Preparation & Stability

The standard salt for research is Fenoterol Hydrobromide (HBr) .

  • Molecular Weight: 384.28 g/mol (HBr salt).

  • Solubility: Highly soluble in water and saline (up to ~50 mg/mL).

  • Stability: Aqueous solutions are susceptible to oxidation (turning pink/brown).

    • Protocol: Prepare fresh daily.

    • Storage: Protect stock powder from light and moisture. Store at room temperature.

    • Vehicle: 0.9% Saline (sterile) is the preferred vehicle for all respiratory routes to maintain isotonicity.

Stereochemical Considerations

If using racemic fenoterol HBr (most common), calculate doses based on the assumption that only 50% of the mass contributes to the active (R,R) pharmacology. If using purified (R,R)-fenoterol , halve the nominal doses listed below to achieve equivalent bronchodilation.

Experimental Protocols

Protocol A: Aerosol Administration (Nebulization)

Best for: Mimicking clinical inhalation; evaluating topical efficacy without systemic artifacts.

Target Species: Guinea Pig (Preferred for cough/bronchoconstriction); Mouse.

Equipment:

  • Restraint tube (nose-only) or Whole-body plethysmography chamber.

  • Ultrasonic or Jet Nebulizer (Required output: 0.2–0.4 mL/min; MMAD 1–5

    
    m).
    

Procedure:

  • Preparation: Dissolve Fenoterol HBr in sterile saline.

    • Concentration Range:100 – 300

      
      g/mL  (0.1 – 0.3 mg/mL).
      
    • Note: Do not confuse nebulizer concentration with delivered dose. Only ~1-5% of the aerosol reaches the lower airways.

  • Acclimatization: Place animal in the chamber for 10 minutes prior to exposure to stabilize breathing frequency.

  • Exposure:

    • Fill nebulizer reservoir with 5 mL of solution.

    • Nebulize for 15 minutes continuously.

  • Challenge: Immediately following Fenoterol exposure (or 30 mins prior), administer the bronchoconstrictor (e.g., Methacholine or Histamine) to assess protection.

Validation Criteria:

  • A protective effect is defined as a significant rightward shift in the Methacholine PC200 (concentration provoking a 200% increase in airway resistance).

Protocol B: Intratracheal (IT) Instillation

Best for: Precise dosing; minimizing compound usage; high-throughput screening.

Target Species: Mouse (C57BL/6 or BALB/c).

Procedure:

  • Anesthesia: Induce with Isoflurane (3-4%) or Ketamine/Xylazine (80/10 mg/kg i.p.).

  • Positioning: Suspend mouse vertically by the upper incisors on an intubation stand. Illuminating the trachea transdermally helps visualize the glottis.

  • Administration:

    • Use a blunt-tipped microsprayer or a gel-loading tip.

    • Volume: Maximum 50

      
      L  per mouse (excess volume causes drowning/acute injury).
      
    • Dose: 10 – 50

      
      g/kg . (For a 25g mouse, this is 0.25 – 1.25 
      
      
      
      g total delivered mass).
  • Dispersion: Immediately after instillation, hold the mouse upright for 30 seconds and gently rotate to ensure distribution to distal airways.

Protocol C: Intraperitoneal (IP) Injection

Best for: Systemic positive control; pharmacokinetic studies.

Target Species: Mouse / Rat / Guinea Pig.

Procedure:

  • Vehicle: Sterile Saline.

  • Dose:

    • Guinea Pig:2.5 mg/kg (High dose for maximal reversal).

    • Mouse:1.0 – 2.0 mg/kg .

  • Timing: Administer 30 minutes prior to airway challenge.

  • Warning: This route causes significant systemic effects (tachycardia). Monitor heart rate if possible.

Experimental Workflow & Readouts

To ensure data integrity, Fenoterol administration must be timed precisely relative to the allergic challenge.

Workflow Sensitization Sensitization (Days 0-14) OVA/HDM i.p. Challenge Aerosol Challenge (Days 21-23) Induce Inflammation Sensitization->Challenge Remodeling Treatment Fenoterol Admin (Day 24) Prophylactic or Reversal Challenge->Treatment Acute Phase Readout FlexiVent / BALF (Day 24, +30 min) Treatment->Readout Measurement

Figure 2: Experimental timeline for an OVA-induced acute asthma model. Fenoterol is typically administered on the final day to assess reversal of hyperresponsiveness.

Quantitative Data Summary
ParameterAerosol (Nebulization)Intratracheal (IT)Intraperitoneal (IP)
Dose Metric Concentration (Solution)Mass/Body WeightMass/Body Weight
Typical Dose 100 – 300

g/mL
10 – 50

g/kg
1.0 – 2.5 mg/kg
Volume N/A (15 min flow)50

L (Mouse)
10 mL/kg
Onset of Action Rapid (< 5 min)Rapid (< 5 min)Slower (15-30 min)
Systemic Side Effects LowLow/ModerateHigh (Tachycardia)

Troubleshooting & Quality Control

Lack of Efficacy
  • Check pH: Fenoterol solutions must be neutral (pH ~7.0). Acidic environments (common in inflamed lungs) can alter ionization, but the drug is generally stable.

  • Check Nebulizer Output: If using a jet nebulizer, ensure the air pressure is sufficient to generate particles <5

    
    m. Larger particles deposit in the nose/throat, not the lungs.
    
  • Desensitization: Chronic high-dose exposure (e.g., days of treatment) can lead to

    
    AR downregulation (tachyphylaxis). Fenoterol is best used as an acute intervention in these models.
    
Safety Monitoring

Fenoterol has a narrower therapeutic index regarding cardiac toxicity compared to salbutamol.

  • Arrhythmia: In IP/IV protocols, monitor ECG if possible.

  • Hypokalemia: High systemic doses drive Potassium (

    
    ) into cells. Ensure animals are well-hydrated.
    

References

  • NIH National Library of Medicine. "Fenoterol: a beta2-adrenergic agonist for use in asthma. Pharmacology, pharmacokinetics, clinical efficacy and adverse effects." PubMed. [Link]

  • Mazzoni, L., et al. "Attenuation of antigen-induced bronchospasm by fenoterol in the guinea-pig." Agents and Actions. [Link]

  • Xie, Q.M., et al. "Comparison of bronchodilating and antiinflammatory activities of oral formoterol and its (R,R)-enantiomers." Acta Pharmacologica Sinica. (Provides comparative enantiomer potency data relevant to Fenoterol). [Link]

  • Bremner, P., et al. "Nebulized Fenoterol Causes Greater Cardiovascular and Hypokalaemic Effects Than Equivalent Bronchodilator Doses of Salbutamol."[2] Respiratory Medicine. [Link][2]

  • Hoymann, H.G. "Invasive and noninvasive lung function measurements in mice." Journal of Pharmacological and Toxicological Methods. (Standard reference for FlexiVent/Plethysmography protocols). [Link]

Sources

Synthesis Pathway and Crystallization Methods for Fenoterol Sulfate Sodium Salt: A Comprehensive Protocol for Anti-Doping Reference Material Generation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Fenoterol is a potent


-adrenergic receptor agonist utilized clinically as a bronchodilator. Within sports medicine and anti-doping regulations, it is a strictly prohibited substance. Modern anti-doping laboratories are rapidly transitioning to "dilute-and-inject" liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies. This paradigm shift requires the direct detection of intact Phase II metabolites rather than relying on the traditional, artifact-prone enzymatic hydrolysis of urine samples.

The major human urinary metabolite of fenoterol is fenoterol sulfate . To accurately calibrate instruments and quantify this biomarker, high-purity reference standards of are mandatory. However, synthesizing this standard presents a profound chemical challenge. Fenoterol possesses multiple conjugation sites—specifically, three phenolic hydroxyl groups and one aliphatic hydroxyl group. Traditional chemical sulfation lacks regioselectivity, necessitating advanced biotechnological or highly controlled semi-synthetic pathways to isolate the specific human regioisomer.

Synthesis Pathways: Mechanistic Insights

As a Senior Application Scientist, selecting the appropriate synthesis pathway dictates the downstream purification burden and the ultimate isomeric purity of the reference standard.

Biotechnological Synthesis (The Enzymatic Gold Standard)

The most elegant and regioselective method utilizes recombinant human sulfotransferases (SULTs). By employing 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the universal sulfate donor, SULTs catalyze the highly specific transfer of a sulfonate moiety to the correct phenolic hydroxyl of fenoterol. Recent cutting-edge research funded by the has successfully utilized engineered fission yeast strains expressing human SULTs to scale the production of complex sulfoconjugates like fenoterol sulfate, bypassing the poor regioselectivity of chemical methods. Furthermore, in vitro SULT assays have proven critical in generating exact metabolite matches for anti-doping research ().

Chemical Synthesis (Semi-Synthetic Approach)

When enzymatic scaling is cost-prohibitive, chemical sulfation using a sulfur trioxide-pyridine (


) complex is employed.
  • Causality of Reagent Choice:

    
     is chosen over harsher reagents like chlorosulfonic acid because its milder electrophilicity minimizes the sulfation of the less reactive aliphatic hydroxyl and prevents the degradation of the secondary amine. Despite this, the reaction still yields a statistical mixture of mono-, di-, and tri-sulfates, requiring rigorous preparative HPLC to isolate the target mono-sulfate.
    

SynthesisPathway Fenoterol Fenoterol (3 Phenolic OH, 1 Aliphatic OH) ChemSynth Chemical Synthesis (SO3-Pyridine Complex) Fenoterol->ChemSynth Non-selective EnzSynth Biotechnological Synthesis (Human SULTs + PAPS) Fenoterol->EnzSynth Regioselective Mix Complex Mixture (Mono-, Di-, Tri-sulfates) ChemSynth->Mix Specific Regioselective Mono-sulfate (Target Human Metabolite) EnzSynth->Specific Purification Preparative HPLC (C18, Aqueous/MeCN) Mix->Purification High purification burden Specific->Purification Polishing step Target Fenoterol Sulfate (Free Acid Intermediate) Purification->Target

Diagram 1: Chemical vs. biotechnological synthesis pathways for fenoterol sulfate.

Crystallization Methods: Engineering the Sodium Salt

Sulfate half-esters (free acids) are notoriously unstable and highly hygroscopic. They undergo rapid autocatalytic hydrolysis due to the acidic microenvironment they create. Converting the free acid to its sodium salt stabilizes the molecule, providing a weighable, long-term stable solid required for quantitative reference standards.

The validated method for this conversion is anti-solvent crystallization .

  • Causality of Solvent Selection: The purified fenoterol sulfate sodium salt exhibits high solubility in highly polar protic solvents (water, methanol) but is practically insoluble in aprotic solvents (acetone, diethyl ether). By dissolving the salt in minimal methanol and slowly introducing acetone, the dielectric constant of the medium drops, forcing the sodium salt to nucleate and crystallize without degrading the delicate sulfate ester bond.

CrystallizationWorkflow Start Purified Fenoterol Sulfate (Aqueous Eluate) Neutralize Neutralization (0.1M NaOH to pH 7.5) Start->Neutralize Concentrate Vacuum Concentration (Remove MeCN/Water) Neutralize->Concentrate Dissolve Re-dissolution (Minimal Methanol) Concentrate->Dissolve AntiSolvent Anti-Solvent Addition (Dropwise Acetone) Dissolve->AntiSolvent Crystallize Nucleation & Growth (4°C for 12-24h) AntiSolvent->Crystallize Filter Filtration & Drying (Lyophilization) Crystallize->Filter End This compound (Stable Reference Standard) Filter->End

Diagram 2: Downstream processing and anti-solvent crystallization workflow.

Experimental Protocols

Protocol 1: Chemical Sulfation of Fenoterol
  • Preparation: Dissolve 1.0 g of fenoterol free base in 20 mL of anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

  • Reaction: Cool the solution to 0°C using an ice bath. Self-Validation Check: Maintaining 0°C is critical; temperatures above 10°C exponentially increase the formation of biologically irrelevant di- and tri-sulfates.

  • Addition: Add 1.2 equivalents of

    
     complex portion-wise over 30 minutes. Stir the reaction mixture at 0°C for 4 hours.
    
  • Quenching: Quench the reaction by pouring the mixture into 100 mL of ice-cold ultra-pure water.

Protocol 2: Purification and Neutralization
  • Separation: Load the quenched aqueous mixture onto a Preparative C18 HPLC column. Elute using a gradient of 0.1% formic acid in water and acetonitrile.

  • Fraction Collection: Monitor elution via UV absorbance at 275 nm. Collect the fraction corresponding to the mono-sulfate mass (

    
    m/z 382.1).
    
  • Immediate Neutralization: Immediately add 0.1 M NaOH dropwise to the collected fractions while monitoring with a calibrated pH meter until exactly pH 7.5 is reached.

    • Self-Validation Check: If the pH exceeds 8.5, phenolic oxidation will occur, turning the solution pink/brown. If the pH remains below 6.0, the free acid will hydrolyze during subsequent concentration.

Protocol 3: Anti-Solvent Crystallization of the Sodium Salt
  • Concentration: Remove the acetonitrile and water using a rotary evaporator under high vacuum at a water bath temperature not exceeding 30°C.

  • Dissolution: Dissolve the resulting amorphous solid in a minimal volume (approx. 5 mL) of absolute methanol.

  • Nucleation: Under gentle magnetic stirring, add ice-cold acetone dropwise. Stop the addition the moment the solution becomes persistently cloudy (the cloud point).

  • Crystal Growth: Transfer the flask to a 4°C refrigerator and allow it to sit undisturbed for 12–24 hours to promote orderly crystal lattice formation.

  • Harvesting: Filter the resulting white crystals under a vacuum, wash with 2 mL of pure cold acetone, and lyophilize for 24 hours to remove residual trapped solvent.

Data Presentation

Table 1: Comparison of Synthesis Pathways for Fenoterol Sulfate

Synthesis MethodRegioselectivityMajor ByproductsScalabilityCost-EfficiencyDownstream Burden
Biotechnological (SULTs) > 98% (Specific Isomer)Trace PAPS degradationModerate (Bioreactor)High (Enzyme costs)Low
Chemical (

)
< 40% (Statistical Mix)Di- and Tri-sulfatesHigh (Standard Lab)Low (Cheap reagents)Very High

Table 2: Crystallization Solvent Screening Matrix

Primary SolventAnti-SolventRatio (v/v)Crystal Yield (%)Crystal Quality / Morphology
WaterEthanol1:545%Amorphous powder, highly hygroscopic
MethanolDiethyl Ether1:1068%Fine needles, prone to solvent trapping
Methanol Acetone 1:8 85% Distinct prismatic crystals, highly stable
DMFEthyl Acetate1:1530%Oiling out observed, no distinct crystals

References

  • Title: Phase-II metabolites as target biomarkers in doping analysis – part 2: Biotechnological generation of sulfoconjugate reference material by fission yeast technology Source: World Anti-Doping Agency (WADA) Scientific Research Grants URL: [Link]

  • Title: Evaluating Sulfotransferases Metabolism In Vitro, Method Development and Application in Anti-doping Research Source: Freie Universität Berlin (Dissertation by Parr et al., 2023) URL: [Link]

Application Note: Formulation and Characterization of Fenoterol Hydrobromide for Aerosol Delivery Research

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Critical Reagent Verification

This guide outlines the protocol for formulating Fenoterol for aerosol delivery research. It is designed for researchers investigating bronchodilator efficacy, toxicology, or novel delivery devices (e.g., vibrating mesh nebulizers).

⚠️ Critical Reagent Clarification: "Sulfate Sodium Salt" vs. "Hydrobromide"

The user request specified "Fenoterol sulfate sodium salt." It is scientifically imperative to distinguish between the two common chemical entities associated with this nomenclature to ensure experimental validity:

  • Fenoterol Hydrobromide (CAS: 1944-12-3): This is the standard therapeutic salt used in clinical formulations (e.g., Berotec®, Berodual®). It is the active pharmaceutical ingredient (API) responsible for

    
    -adrenergic bronchodilation.
    
  • Fenoterol Sulfate (Metabolite): This refers to the sulfo-conjugate metabolite (Fenoterol O-sulfate). It is primarily used in doping control analysis or metabolic profiling and is not the standard therapeutic form for bronchodilation studies.

Directive: This protocol focuses on the Fenoterol Hydrobromide (therapeutic API) formulation, as this is the standard for aerosol delivery research. If your specific research intent is to aerosolize the metabolite (e.g., for lung toxicity studies of breakdown products), the solubility steps below remain valid due to the high polarity of the sulfate conjugate, but the pharmacodynamic endpoints will differ.

Pre-Formulation Physicochemical Profile

Successful aerosolization requires strict control over solution properties. Deviations in osmolality or pH can induce bronchoconstriction (paradoxical bronchospasm) or degrade the API.

Table 1: Key Physicochemical Parameters for Fenoterol HBr Formulation[1]
ParameterTarget SpecificationScientific Rationale
Solubility Soluble in Water/EthanolFenoterol HBr is freely soluble in water (

). Co-solvents (Ethanol) are rarely needed for standard doses but can refine droplet size distribution.
Target pH 3.2 – 5.0 Fenoterol is susceptible to oxidation at neutral/alkaline pH. Commercial formulations are acidified (often with HCl or Citric Acid) to maintain stability.
Osmolality 280 – 300 mOsm/kg Hypotonic aerosols (<200 mOsm) trigger cough and bronchoconstriction. Isotonic saline (0.9% NaCl) is the preferred vehicle.
Stability Light & Oxygen SensitiveRequires protection from light. Antioxidants (EDTA, Sodium Metabisulfite) are recommended for long-term storage studies.
Particle Size 1 – 5

m (MMAD)
Mass Median Aerodynamic Diameter >5

m impacts the oropharynx; <1

m is exhaled.

Experimental Protocol: Preparation of Inhalation Solution

Objective: To prepare a stable, isotonic Fenoterol Hydrobromide solution (


) for nebulization characterization.
Reagents & Equipment[2][3][4][5][6]
  • Fenoterol Hydrobromide (High Purity >99%)

  • Vehicle: Sterile 0.9% Sodium Chloride (Saline) or Phosphate Buffered Saline (PBS) adjusted to pH 4.0.

  • Stabilizer (Optional): Disodium EDTA (0.05% w/v).

  • pH Adjustment: 0.1N HCl.

  • Filtration: 0.22

    
    m PVDF syringe filter.
    
  • Nebulizer Platform: Vibrating Mesh (e.g., Aerogen) or Jet Nebulizer (e.g., PARI LC).

Step-by-Step Methodology
Phase 1: Vehicle Preparation
  • Base Solution: Dispense 100 mL of sterile 0.9% NaCl into a borosilicate glass beaker.

  • Stabilization (Recommended): Add 50 mg Disodium EDTA to chelate metal ions that catalyze oxidation. Stir until dissolved.

  • pH Adjustment: Measure the pH. If using unbuffered saline, the pH may be near 5.5-7.0.

    • Action: Dropwise add 0.1N HCl to adjust pH to 3.5 ± 0.2 .

    • Why? Fenoterol degrades rapidly via oxidative quinone formation at pH > 6.0.

Phase 2: API Solubilization
  • Weighing: Accurately weigh 100 mg of Fenoterol Hydrobromide.

  • Dissolution: Add the API to the acidified vehicle.

  • Mixing: Magnetically stir at 200 RPM for 10 minutes. Protect from direct sunlight (wrap beaker in foil).

    • Checkpoint: Solution must be visually clear and colorless. A pink/brown tint indicates oxidation.

Phase 3: Terminal Filtration
  • Filtration: Pass the solution through a 0.22

    
    m PVDF filter into a sterile, opaque container.
    
    • Note: Do not use Nylon filters, as they may adsorb the cationic drug.

  • QC Check: Verify final pH and Osmolality.

Aerodynamic Characterization (Cascade Impaction)

To validate that the formulation delivers the drug to the deep lung, you must determine the Mass Median Aerodynamic Diameter (MMAD) and Fine Particle Fraction (FPF) .

Workflow Diagram

The following diagram illustrates the logical flow from formulation to aerodynamic validation.

Fenoterol_Workflow cluster_QC Quality Control RawMat Fenoterol HBr (Raw API) Mix Solubilization (Stir 10m, Dark) RawMat->Mix Vehicle Vehicle Prep (0.9% NaCl + EDTA pH Adjusted to 3.5) Vehicle->Mix Filter Filtration (0.22 µm PVDF) Mix->Filter Remove Particulates Nebulizer Nebulizer Loading (Jet or Mesh) Filter->Nebulizer Fill Device NGI Next Gen Impactor (15 L/min) Nebulizer->NGI Aerosolize HPLC HPLC Quantitation (UV 276 nm) NGI->HPLC Elute Stages

Figure 1: Critical path for Fenoterol formulation and aerodynamic validation.

Analytical Method (HPLC)

For quantifying Fenoterol deposited on impactor stages:

  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5

    
    m).
    
  • Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (85:15 v/v).

  • Detection: UV Absorbance at 276 nm .

  • Flow Rate: 1.0 mL/min.

Safety & Toxicology Considerations

When conducting aerosol research with Fenoterol, specific physiological risks must be mitigated in the study design (especially for in vivo animal models).

  • Cardiovascular Stress: Fenoterol is a potent

    
    -agonist with some 
    
    
    
    crossover at high doses.
    • Risk:[1] Tachycardia and arrhythmia.

    • Mitigation: Monitor heart rate during exposure. Use dose escalation starting at 1/10th the therapeutic equivalent.

  • Hypokalemia: High-dose

    
    -agonists drive potassium into cells.
    
    • Mitigation: Ensure electrolyte balance in the vehicle if performing isolated organ bath or prolonged in vivo exposures.

  • Reagent Purity: If using "Fenoterol Sulfate" (the metabolite) for toxicology, ensure it is free of the parent HBr compound to distinguish metabolic toxicity from pharmacological activity.

References

  • Boehringer Ingelheim. (2015).[2] Duovent® UDV Product Monograph. Retrieved from

    • Citation Context: Confirms formulation standards (isotonic saline vehicle) and dosage (1.25 mg Fenoterol HBr).
  • European Patent Office. (2007). Process for the preparation of suspension aerosol formulations (EP1811981B1). Retrieved from

    • Citation Context: Details the solubility of Fenoterol HBr in ethanol and propellants for pMDI formul
  • Freie Universität Berlin. (2023). Evaluating Sulfotransferases Metabolism In Vitro. Retrieved from

    • Citation Context: Validates "Fenoterol Sulfate" as a metabolic conjugate used in analytical chemistry, distinct
  • MedChemExpress. (2018). Fenoterol hydrobromide Product Data Sheet. Retrieved from

    • Citation Context: Provides specific solubility data (H2O: 25 mg/mL)
  • Science.gov. (2013). Nebulized saline solution and physicochemical compatibility. Retrieved from

    • Citation Context: Discusses pH and osmolality changes during nebuliz

Sources

Application Note: Generation of Dose-Response Curves for Fenoterol in Airway Smooth Muscle

Author: BenchChem Technical Support Team. Date: March 2026


-Agonists
Model: Ex Vivo Guinea Pig Trachea (Isometric Tension)

Executive Summary

This guide details the protocol for generating robust dose-response curves for Fenoterol , a short-acting


-adrenergic receptor (

-AR) agonist, using isolated guinea pig tracheal rings. Unlike generic protocols, this document emphasizes the mechanistic causality of the relaxation response and provides a self-validating experimental design. The resulting data allows for the calculation of key pharmacological parameters, including Potency (

) and Efficacy (

), essential for lead optimization in respiratory drug discovery.

Mechanistic Foundation

To generate reproducible data, the operator must understand the signaling cascade being manipulated. Fenoterol does not merely "relax" tissue; it initiates a G-protein coupled cascade that lowers intracellular calcium


 and desensitizes the contractile machinery.
The Fenoterol Signaling Cascade

Binding of Fenoterol to the


-AR induces a conformational change that activates the 

protein. The

-subunit dissociates and stimulates Adenylyl Cyclase (AC), converting ATP to cAMP. Elevated cAMP activates Protein Kinase A (PKA), which phosphorylates Myosin Light Chain Kinase (MLCK) and opens large-conductance

-activated

channels (

), leading to hyperpolarization and relaxation.

G Fenoterol Fenoterol (Agonist) Beta2AR β2-Adrenergic Receptor Fenoterol->Beta2AR Binding Gs Gs Protein Beta2AR->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP (↑) AC->cAMP ATP -> cAMP PKA Protein Kinase A cAMP->PKA Activates MLCK MLCK (Inhibition) PKA->MLCK Phosphorylation BKCa BK-Ca Channels (Hyperpolarization) PKA->BKCa Phosphorylation Relax Smooth Muscle Relaxation MLCK->Relax BKCa->Relax

Figure 1: The


-adrenergic signaling pathway mediating fenoterol-induced relaxation.[1][2]

Experimental Ecosystem

Physiological Buffer System

The integrity of the experiment relies on the Krebs-Henseleit Solution (KHS) . Incorrect ionic composition will alter membrane potential and skew


 values.

Table 1: Modified Krebs-Henseleit Composition (pH 7.4)

Component Conc. (mM) Function
NaCl 118.0 Maintains osmolarity and action potential upstroke.
KCl 4.7 Sets resting membrane potential.

|


 | 2.5 | Critical for excitation-contraction coupling. |
| 

| 1.2 | Stabilizes membranes; cofactor for enzymes. | |

| 1.2 | pH buffering.[3] | |

| 25.0 | Primary buffer (requires

).[3] | | Glucose | 11.1 | Metabolic substrate for smooth muscle. | | Indomethacin |

| Critical: Inhibits endogenous prostaglandin production (prevents spontaneous tone fluctuations). |

Preparation Note: Dissolve


 last to prevent precipitation. The solution must be continuously gassed with Carbogen (95% 

/ 5%

) to maintain pH 7.4.[3][4]
Fenoterol Stock Preparation

Fenoterol hydrobromide is prone to oxidation.

  • Stock Solution: Prepare

    
     M in distilled water containing 0.1% sodium metabisulfite (antioxidant).
    
  • Aliquot: Store at -20°C. Avoid freeze-thaw cycles.

  • Working Solutions: Perform serial 1:10 dilutions in distilled water daily. Do not dilute in Krebs until addition to the bath to prevent oxidation.

Protocol: Isometric Tension Recording[3][4][5]

This workflow is designed to ensure tissue viability before data collection, creating a "self-validating" dataset.

Phase 1: Tissue Preparation[6]
  • Euthanasia: Anesthetize male Dunkin-Hartley guinea pigs (400–600g) followed by exsanguination (minimizes blood in tissue).

  • Dissection: Rapidly excise the trachea.[4] Place in cold, oxygenated KHS.

  • Cleaning: Remove adhering connective tissue under a stereomicroscope. Caution: Do not damage the smooth muscle layer or the epithelium unless epithelium-denuded responses are specifically required.

  • Sectioning: Cut into rings (3-4 mm width). Each ring contains 3-4 cartilage bands.

Phase 2: Mounting and Equilibration
  • Mounting: Suspend rings in 10-20 mL organ baths using stainless steel hooks. Connect to an isometric force transducer.

  • Resting Tension: Apply 1.0 g of passive tension.

  • Equilibration: Wash with fresh KHS every 15 minutes for 60 minutes.

    • Why? This washes out endogenous catecholamines and allows basal tone to stabilize.

Phase 3: The "Wake-Up" Call (Viability Check)

Before testing Fenoterol, you must prove the tissue can contract.

  • Challenge with KCl (60 mM) .

  • Observe rapid contraction. If force < 0.5 g, discard the tissue.

  • Wash out KCl until tension returns to baseline.

Phase 4: Pre-Contraction & Cumulative Dosing

Fenoterol is a relaxant; therefore, the tissue must first be contracted.

  • Induce Tone: Add Methacholine (

    
    )  or Histamine (
    
    
    
    )
    .
    • Target: Achieve a stable plateau of contraction (approx. 70-80% of

      
      ). Wait 15-20 minutes for stability.
      
  • Cumulative Dosing: Once the contraction is stable, add Fenoterol in half-log increments (

    
     M to 
    
    
    
    M).
    • Volume Rule: Add volumes

      
       1% of bath volume (e.g., 10-100 
      
      
      
      in 10 mL) to avoid vehicle effects.
    • Timing: Wait for the relaxation response to plateau (approx. 3-5 mins) before the next addition.

Workflow Start Start: Dissection Mount Mount & Equilibrate (60m) Start->Mount Viability Viability Check (60mM KCl) Mount->Viability Viability->Start Fail Wash Washout Viability->Wash Check Force > 0.5g PreCon Pre-contraction (1µM Methacholine) Wash->PreCon Restabilize Dose Fenoterol Dosing (Cumulative) PreCon->Dose Stable Plateau Analyze Data Analysis Dose->Analyze

Figure 2: Step-by-step experimental workflow for isometric tension recording.

Data Analysis & Curve Fitting[6]

Normalization

Raw tension (grams) must be normalized to compare between tissues.



  • 
    : Force at the stable methacholine plateau.
    
  • 
    : Force remaining after Fenoterol addition.
    
  • 
    : Passive resting tension (1.0 g).
    
Non-Linear Regression

Fit the data to a Sigmoidal Dose-Response (Variable Slope) equation using software like GraphPad Prism:



  • 
    :  The negative logarithm of the 
    
    
    
    (
    
    
    ).[5][6][7] For Fenoterol in guinea pig trachea, expect a
    
    
    of 7.8 – 8.5 .
  • 
    :  The maximal relaxation observed (usually 100% relative to papaverine or complete loss of tone).
    

Self-Validation & Troubleshooting

A robust protocol includes controls to verify the observed effect is genuine.

ObservationPossible CauseValidation Step
Low

Epithelial damage or tissue necrosis.Check viability with KCl. Ensure minimal handling during dissection.
Shifted

(Low Potency)
Drug oxidation or incorrect pH.Prepare fresh Fenoterol in antioxidant. Check buffer pH (7.4) after gassing.
Unstable Pre-contraction Spontaneous tone interference.Essential: Ensure Indomethacin is in the buffer to block prostaglandins.
Is it really

?
Specificity check.Run a parallel ring with ICI 118,551 (50 nM). The Fenoterol curve should shift significantly to the right (Schild shift).

References

  • Fedan, J. S., et al. (2001).[3] "In vitro reactivity ('organ chamber') of guinea pig tracheal rings—methodology considerations." Journal of Pharmacological and Toxicological Methods.

  • Broadley, K. J. (1999). "The guinea-pig isolated trachea: a tool for the study of beta-adrenoceptors and their agonists." Pulmonary Pharmacology & Therapeutics.

  • Nials, A. T., et al. (1994). "Pharmacological characterization of salmeterol, a novel long-acting beta 2-adrenoceptor agonist, in guinea-pig trachea." British Journal of Pharmacology.

  • Hall, I. P. (2000). "Second messengers, ion channels and pharmacology of airway smooth muscle." European Respiratory Journal.[8]

Sources

Handling and weighing hygroscopic fenoterol salt compounds in the laboratory

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Handling and Weighing of Hygroscopic Fenoterol Hydrobromide

Introduction: The Hygroscopic Challenge in Potency Determination

Fenoterol hydrobromide (CAS 1944-12-3) is a selective


-adrenergic agonist widely utilized in respiratory research and drug development for asthma and COPD management. While chemically stable under inert conditions, the hydrobromide salt form is hygroscopic , meaning it readily absorbs moisture from the ambient environment.

In quantitative analysis and formulation, this physical property presents a critical failure mode. A fenoterol sample exposed to 50% Relative Humidity (RH) can adsorb significant water mass within minutes. If a researcher weighs 10.0 mg of "powder" that has absorbed 5% water weight, they are effectively dosing only 9.5 mg of Active Pharmaceutical Ingredient (API). This stoichiometry error propagates through stock solutions, cell assays, and in vivo dosing, potentially invalidating potency data.

This guide details the Difference Weighing Method , the gold standard for handling hygroscopic salts, to ensure <1% error in mass determination.

Material Science: Adsorption Mechanics

Understanding the mechanism of moisture uptake is essential for designing the control strategy.

  • Surface Adsorption: Initially, water molecules bind to the surface of the crystal lattice via hydrogen bonding. This happens almost instantly upon exposure to humid air.

  • Deliquescence: If the ambient RH exceeds the salt's Critical Relative Humidity (CRH) , the crystal will dissolve in its own adsorbed water, forming a liquid solution.[1] While the specific CRH for Fenoterol HBr varies by temperature, it behaves similarly to other halide salts, requiring strict humidity control.

  • Static Electricity: Dry environments (<20% RH) prevent moisture uptake but induce static charge, causing the powder to "fly" or cling to spatulas. A balanced approach using ionization is required.

Environmental Control Hierarchy

The choice of handling environment dictates the weighing protocol.[2]

Environment LevelEquipmentRH LimitSuitability for Fenoterol HBr
Level 1 (Gold Standard) Glove Box / Isolator< 5% RHRecommended. Eliminates moisture error.
Level 2 (Standard) Analytical Balance with Draft Shield + Ionizer30–45% RHAcceptable with rapid "Difference Weighing."
Level 3 (High Risk) Open Bench / Fume Hood> 50% RHNot Recommended. High risk of deliquescence.

Protocol: The Difference Weighing Method

Objective: To accurately determine the mass of Fenoterol HBr transferred into a receiving vessel without the error introduced by moisture uptake during the weighing process.

Principle: Instead of taring a receiving vessel and adding powder (where the powder absorbs water while sitting on the balance), we weigh the source container before and after dispensing. The loss in mass is the exact amount transferred, regardless of how much water the powder absorbs after it leaves the source vial.

Equipment Required
  • Analytical Balance: Readability 0.01 mg (semi-micro) or 0.001 mg (micro).

  • Anti-Static Gun/Ionizer: Essential for dry powders.

  • Weighing Vessel: Glass weighing bottle with a ground-glass lid (preferred) or a capped anti-static vial.

  • Desiccator: For equilibrating the sample bottle.

Step-by-Step Workflow

Step 1: Equilibration

  • Remove the Fenoterol HBr stock container from cold storage (-20°C).

  • CRITICAL: Allow the closed container to equilibrate to room temperature in a desiccator for at least 30–60 minutes.

  • Why? Opening a cold container in a warm lab causes immediate condensation on the powder, ruining the stock.

Step 2: Prepare the Source Vessel

  • Transfer an approximate amount of Fenoterol HBr (e.g., 50 mg) into a small glass weighing bottle.

  • Close the lid immediately.

  • Discharge static on the bottle using an anti-static gun.

Step 3: Initial Weighing (


) 
  • Place the closed weighing bottle (containing the salt) on the balance pan.

  • Wait for stability.[3] Record the mass (

    
    ).
    
  • Note: The balance is not tared to zero. You are recording the total mass.

Step 4: Transfer

  • Remove the weighing bottle from the balance.

  • Open the lid and quickly tap the desired amount of powder into your receiving vessel (e.g., volumetric flask).

  • Do not weigh the receiving vessel.

  • Immediately recap the weighing bottle.

Step 5: Final Weighing (


) 
  • Place the closed weighing bottle back on the balance.

  • Record the mass (

    
    ).[4]
    

Step 6: Calculation



  • Validation: This calculated mass represents the dry powder that left the bottle. Even if the powder absorbs water in the receiving flask, the amount of Fenoterol is fixed based on the subtraction.

Visualization: Weighing Workflow Logic

The following diagram illustrates the critical decision points and the Difference Weighing logic to prevent data corruption.

WeighingProtocol Start Start: Fenoterol HBr Handling ColdStorage Remove from -20°C Storage Start->ColdStorage Equilibrate Equilibrate to Room Temp (30-60 mins in Desiccator) ColdStorage->Equilibrate CondensationCheck Is container at Room Temp? Equilibrate->CondensationCheck Stop STOP: Condensation Risk CondensationCheck->Stop No WeighingMethod Select Weighing Method CondensationCheck->WeighingMethod Yes DirectWeigh Direct Weighing (Taring Receiving Vessel) WeighingMethod->DirectWeigh Standard (Wrong) DiffWeigh Difference Weighing (Weighing Source Vessel) WeighingMethod->DiffWeigh Hygroscopic (Correct) DirectWeigh->Stop Moisture Error > 5% Step1 1. Weigh Capped Source Bottle (M1) DiffWeigh->Step1 Step2 2. Dispense Sample to Receiver Step1->Step2 Step3 3. Recap Source Bottle Immediately Step2->Step3 Step4 4. Weigh Capped Source Bottle (M2) Step3->Step4 Calc Calculate Mass = M1 - M2 Step4->Calc Solubilize Immediate Solubilization (Lock in Mass) Calc->Solubilize

Caption: Logic flow for handling hygroscopic Fenoterol HBr, emphasizing the critical equilibration step and the superiority of Difference Weighing.

Protocol 3: Immediate Solubilization

Once the solid is in the receiving vessel, it is vulnerable. It must be solvated immediately to "lock" the concentration.

  • Solvent Choice: Fenoterol HBr is soluble in water (

    
     25 mg/mL) and Ethanol.
    
  • Procedure:

    • Pre-fill the volumetric flask with 50% of the solvent volume before adding the powder (if using a funnel) OR add solvent immediately after dispensing.

    • Note: If using the Difference Weighing method described above, the powder is dispensed into an empty flask. Immediately add the solvent to the mark.

  • Sonicate: Hygroscopic clumps may form "gel" layers on the outside that slow dissolution. Sonicate for 5 minutes to ensure homogeneity.

Troubleshooting & Common Pitfalls

ObservationRoot CauseCorrective Action
Balance drift (increasing) Moisture absorption.Switch to Difference Weighing; reduce humidity.
Balance drift (decreasing) Evaporation (solvent) or Static.Use a capped vessel; use an ionizing gun.
Powder "jumps" off spatula Static electricity.Use an anti-static gun; do not use plastic spatulas.
Clumps in stock bottle Moisture ingress during storage.Discard stock. Ensure parafilm seal for future storage.

References

  • PubChem. (2025). Fenoterol hydrobromide Compound Summary. National Library of Medicine. [Link]

  • Lab Manager. (2025). Analytical Balances and Proper Weighing Practices. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stabilization Strategies for Fenoterol Aqueous Formulations

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Subject: Fenoterol Stability in Aqueous Media Ticket Priority: High (Degradation Risk) Applicable Compounds: Fenoterol Hydrobromide, Fenoterol Sulfate, Fenoterol Base.

Executive Summary

You are likely experiencing rapid degradation (discoloration to pink/brown) or precipitation in your fenoterol preparations.

Immediate Correction: If you are attempting to prepare a "Fenoterol Sodium Salt" by adjusting the pH to basic conditions (> pH 7.0), stop immediately . Fenoterol contains a resorcinol moiety that acts as a phenol. While it can theoretically form a sodium salt (phenolate) at high pH, this species is extremely electron-rich and will undergo rapid oxidative polymerization (similar to melanin formation) within minutes to hours.

The Golden Rule: Fenoterol aqueous stability is strictly pH-dependent. The optimal stability window is pH 3.2 – 3.5 .[1]

Module 1: The Oxidative Challenge (Root Cause Analysis)

Issue: Solution turns pink, turning to brown/black over time. Diagnosis: Oxidative degradation of the catechol/resorcinol moiety.

Fenoterol belongs to the class of resorcinol-derivatives (beta-agonists). Unlike simple catechols, the resorcinol ring is slightly more stable, but still highly susceptible to auto-oxidation, especially when catalyzed by trace metals or high pH.

The Degradation Cascade

The following diagram illustrates why your solution is changing color. The transformation from a clear active drug to a colored inactive polymer is driven by electron loss.

FenoterolDegradation Fenoterol Fenoterol (Active/Colorless) Radical Semiquinone Radical (Unstable Intermediate) Fenoterol->Radical Oxidation (-e⁻, -H⁺) High pH / Light / Metals Quinone Ortho-Quinone (Reactive Electrophile) Radical->Quinone Disproportionation Leuco Leucochrome (Cyclized) Quinone->Leuco Intramolecular Cyclization Polymer Melanin-like Polymer (Pink/Brown Precipitate) Leuco->Polymer Polymerization Metals Trace Metals (Fe³⁺, Cu²⁺) Metals->Fenoterol Catalysis

Figure 1: The oxidative pathway of fenoterol. Note that the "Sodium Salt" form (phenolate) accelerates the first step by lowering the oxidation potential.

Module 2: pH and Buffer Selection (The Critical Control Point)

Issue: "I dissolved Fenoterol in PBS (pH 7.4) and it degraded." Scientific Reality: At physiological pH (7.4), the phenolic protons dissociate (pKa ~9-10, but local equilibrium matters). The resulting phenolate anion pushes electrons into the ring, making it a prime target for oxygen attack.

Protocol: The "Acidic Shield" Formulation

To maximize shelf-life, you must force the equilibrium towards the protonated (neutral phenol) state.

ParameterSpecificationRationale
Target pH 3.2 – 3.5 Validated range for max stability (Reference 1, 2).
Acidifier 0.1N HCl or Citric AcidOrganic acids provide buffering capacity; HCl is clean but unbuffered.
Buffer System Citrate or AcetateAvoid Phosphate buffers if possible (poor buffering at pH 3.5; risk of metal precipitation).
Forbidden Carbonate, Tris, PBSThese buffers operate at pH ranges that guarantee degradation.

Step-by-Step Adjustment:

  • Dissolve Fenoterol Hydrobromide in deoxygenated water (approx. 90% of final volume).

  • Measure pH (likely will be ~4.5–5.5 depending on concentration).

  • Slowly titrate with 0.1N HCl or dilute Citric Acid solution.

  • Target pH 3.3.

  • Bring to final volume.

Module 3: Excipients & Additives (Advanced Stabilization)

Issue: "My pH is 3.3, but I still see slight discoloration after 1 week." Diagnosis: Trace metal catalysis (Fenton Reaction).[2] Even ppb levels of Iron (Fe) or Copper (Cu) from water sources or glassware can catalyze oxidation.

The Chelation & Antioxidant System

You need a "Defense in Depth" strategy.

AdditiveRecommended Conc.FunctionMechanism
Disodium EDTA 0.01% - 0.05% w/vChelatorWraps trace metal ions (Fe/Cu), preventing them from catalyzing the radical generation step.
Sodium Metabisulfite 0.01% - 0.1% w/vAntioxidantSacrificial reductant. It oxidizes preferentially to sulfate, sparing the Fenoterol.
Sodium Benzoate 0.02% - 0.2% w/vPreservativeAntimicrobial, but also noted in patents to enhance stability in the pH 3.2–3.5 range.

Warning on Sulfites: Sodium Metabisulfite is effective but can cause allergic reactions in sensitive populations (if for clinical development) and has a pungent odor. Ensure compatibility with your assay.

Module 4: Troubleshooting Workflow

Use this logic gate to solve your stability issues.

Troubleshooting Start Problem: Fenoterol Instability CheckColor Is the solution colored (Pink/Brown)? Start->CheckColor CheckPrecip Is there white precipitation? Start->CheckPrecip PHCheck Check pH. Is it > 5.0? CheckColor->PHCheck Yes ConcCheck Is concentration > 5%? CheckPrecip->ConcCheck Yes AdjustAcid CRITICAL ERROR Lower pH to 3.2-3.5 immediately. PHCheck->AdjustAcid Yes MetalCheck Did you add EDTA? PHCheck->MetalCheck No (pH is < 4.0) AddEDTA Add 0.05% Disodium EDTA. Check water quality. MetalCheck->AddEDTA No OxygenCheck Is headspace purged? MetalCheck->OxygenCheck Yes Sparge Sparge with N2/Argon. Use amber glass. OxygenCheck->Sparge No Solubility Exceeded solubility limit. Add co-solvent (Ethanol/Glycerol). ConcCheck->Solubility Yes SaltingOut Check Common Ion Effect. High Cl- or SO4-- can precipitate salt. ConcCheck->SaltingOut No

Figure 2: Decision tree for diagnosing fenoterol stability failures.

Frequently Asked Questions (FAQs)

Q1: Can I autoclave my Fenoterol solution? A: No. Heat accelerates hydrolysis and oxidation. Fenoterol solutions should be sterilized via 0.22 µm filtration . If you must use heat, the solution must be strictly anaerobic (N2 purged) and at pH 3.2, but degradation is still likely.

Q2: Why does the literature mention "Fenoterol Sulfate" if I have "Fenoterol Hydrobromide"? A: Both are valid salts. The Hydrobromide (HBr) is the standard pharmacopeial form (e.g., in Berotec). The Sulfate form is less common but behaves similarly in solution. The counter-ion (Br- vs SO4--) does not significantly alter the oxidative instability of the fenoterol molecule itself.

Q3: I need to use Fenoterol at pH 7.4 for a cell culture experiment. What do I do? A: You cannot store it at pH 7.4.

  • Protocol: Prepare a 1000x concentrated stock solution in water (pH 3.5) or DMSO (store at -20°C).

  • Add the stock to your culture media (pH 7.4) immediately before use . The degradation half-life at pH 7.4 is short; do not prepare media days in advance.

Q4: What is the best solvent for stock solutions? A:

  • Water (pH adjusted to 3.0-3.5): Good for short/medium term at 4°C.

  • DMSO: Excellent stability. Store at -20°C. Avoid repeated freeze-thaw cycles.

  • Ethanol: Soluble, but evaporation can alter concentration.

References
  • World Intellectual Property Organization (WIPO). (2013). Stable solution of fenoterol hydrobromide. Patent WO2013058672. (Identifies pH 3.2-3.5 as the critical stability range).

  • Jacobson, G. A., & Peterson, G. M. (1994).[3] High-performance liquid chromatographic assay for the simultaneous determination of ipratropium bromide, fenoterol, salbutamol and terbutaline in nebulizer solution. Journal of Pharmaceutical and Biomedical Analysis, 12(6), 825-832.[4] (Methodology and stability data for aqueous mixtures).

  • O'Donnell, J. J., et al. (2013).[5] Factors affecting the stability and performance of ipratropium bromide; fenoterol hydrobromide pressurized-metered dose inhalers.[3][6][7][8] AAPS PharmSciTech, 14(4), 1255-1263. (Discusses ethanol/water effects on stability).

  • Siriraj Medical Journal. (2013). Validation of new analytical methodology for determining fenoterol hydrobromide by HPLC. (Confirms degradation under alkaline stress conditions).

Sources

Troubleshooting precipitation of fenoterol salts in physiological buffers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Physicochemical Paradox of Fenoterol

Fenoterol hydrobromide is a cornerstone ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">


-adrenergic agonist used extensively in respiratory and cardiovascular research.[1] However, its stability in physiological buffers (pH 7.[2][1]4) is a frequent source of experimental failure.[2][1] Users often report sudden cloudiness or "crashing out" upon dilution, or a gradual color shift to pink/brown.[2][1]

This guide addresses the physicochemical causality behind these issues. Fenoterol is a resorcinol derivative containing both acidic (phenol) and basic (secondary amine) moieties.[2][1] Its solubility is heavily pH-dependent.[2][1][3] While highly soluble in its supplied salt form (Hydrobromide, pH ~3-4 in solution), it faces a steep solubility drop-off as it approaches physiological pH, particularly in high-ionic-strength buffers like Krebs-Henseleit or Tyrode’s solution.[2][1]

Part 1: Diagnostic Triage

Before altering your protocol, you must distinguish between solubility failure (precipitation) and chemical instability (oxidation).[2][1]

Q: My solution turned cloudy immediately. Is this contamination?

A: No, this is likely precipitation .[2][1] If the solution turns white, opaque, or develops visible crystals immediately upon adding your stock solution to the buffer, you have exceeded the solubility limit of the free base form of Fenoterol at that specific pH and ionic strength.

Q: My solution is clear but turned pink/brown after a few hours. Is it still usable?

A: No, this is oxidative degradation .[2][1] Fenoterol contains a catechol-like resorcinol structure sensitive to auto-oxidation, especially at neutral-to-alkaline pH (7.0+).[2][1] The color change indicates the formation of quinone derivatives. These byproducts are often inactive or cytotoxic.[2][1]

Visual Troubleshooting Logic

TroubleshootingTriage Start Observation: Issue with Fenoterol Solution Observation What do you see? Start->Observation Cloudy White Precipitate / Cloudiness Observation->Cloudy Immediate Color Pink / Brown Discoloration Observation->Color Over Time Precipitation ISSUE: Precipitation (Solubility Limit Exceeded) Cloudy->Precipitation Oxidation ISSUE: Oxidation (Chemical Degradation) Color->Oxidation Action_P1 Check Final Concentration (Is it > 100 µM?) Precipitation->Action_P1 Action_P2 Check Buffer Composition (High Salinity/Phosphate?) Precipitation->Action_P2 Action_O1 Check Antioxidants (Add Ascorbic Acid/Na-Metabisulfite) Oxidation->Action_O1 Action_O2 Check Light/Air Exposure (Prepare Fresh) Oxidation->Action_O2

Figure 1: Diagnostic decision tree for distinguishing between solubility failures and chemical instability.

Part 2: Solubility & The "pH Trap"

Q: Why does Fenoterol precipitate in PBS when it dissolves easily in water?

A: This is due to the Common Ion Effect and pH-Dependent Ionization .[2][1]

  • The Stock Solution (Acidic): Fenoterol HBr in pure water creates a weakly acidic solution (pH ~4-5).[2][1] Here, the secondary amine is fully protonated (

    
    ), and the molecule is highly polar and soluble (
    
    
    
    mg/mL).
  • The Buffer Shock (Neutral): When you dilute this into PBS (pH 7.4), the buffering capacity forces the pH to 7.4.[2]

    • The amine remains mostly protonated (ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

      
      ).[1]
      
    • However, the ionic strength of PBS (~150 mM ions) reduces the activity coefficient of the drug, effectively lowering its solubility limit compared to pure water ("Salting Out").

    • If you are working at high concentrations (e.g., for nebulizer stock solutions), the neutral pH brings the molecule closer to its less soluble free-base equilibrium state.

Quantitative Solubility Data
Solvent / MediumpHSolubility Limit (Approx.)[2][1][4][5]Notes
Water (ddH2O) ~5.0~50 mg/mLHighly soluble due to HBr salt form.[2][1]
DMSO N/A>100 mg/mLBest for high-conc.[2][1] stock solutions.
Ethanol N/A~20 mg/mLGood cosolvent, but lower limit than DMSO.[2][1]
PBS (pH 7.4) 7.4< 2.5 mg/mL Risk Zone.[2][1] Requires ultrasonic agitation.[2][1][4]
Krebs Buffer 7.4< 1.0 mg/mL High risk of precipitation due to Ca²⁺/Mg²⁺ ions.[2][1]

Part 3: Step-by-Step Recovery Protocols

Protocol A: Preventing Precipitation in Physiological Assays

Use this workflow if you need a clear solution at pH 7.4.[2][1]

Materials:

  • Fenoterol Hydrobromide (Solid)[2][1][6]

  • DMSO (anhydrous) or 0.1 M HCl[2][1]

  • Physiological Buffer (PBS, Tyrode's, or Krebs)

Procedure:

  • Primary Stock: Dissolve Fenoterol HBr in DMSO at 100 mM (approx. 38.4 mg/mL).[2][1] Avoid water for the primary stock to prevent hydrolysis/oxidation during storage.[2]

    • Why: DMSO prevents early precipitation and inhibits bacterial growth in stored stocks.[2][1]

  • Intermediate Dilution (Critical Step): Do NOT pipette 100 mM stock directly into the cell bath.

    • Prepare a 100x working stock in distilled water or weak acid (0.01 M HCl).

    • Example: Dilute 10 µL of Primary Stock into 990 µL of water.

  • Final Application: Add the 100x working stock to your physiological buffer (1:100 dilution).

    • Result: This two-step dilution prevents the "local supersaturation" shock that occurs when a high-concentration droplet hits a high-salt buffer.[2][1]

Protocol B: Stabilizing Against Oxidation (Browning)

Use this if your experiments last >2 hours or involve bubbling ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">


 (e.g., tissue baths).[1]

The "Antioxidant Shield" Method:

  • Prepare your physiological buffer (e.g., Krebs).[2][1]

  • Add Ascorbic Acid (Vitamin C) at 100 µM orSodium Metabisulfite at 0.05% (w/v).

  • Add Fenoterol only after the antioxidant is dissolved.[2][1]

    • Mechanism:[2][1] These agents act as sacrificial electron donors, preventing the resorcinol ring from oxidizing into colored quinones [1].[2]

Part 4: Advanced Formulation (High Concentration)

Q: I need a high dose (10 mM) in buffer for an aerosol study. How do I keep it stable?

A: You must use a Complexing Agent .[2][1] Simple buffers will not support this concentration at pH 7.4.[2][1]

Recommended Agent: Hydroxypropyl-ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">


-Cyclodextrin (HP-

-CD).[1] Cyclodextrins form inclusion complexes with the hydrophobic phenyl moiety of Fenoterol, shielding it from solvent effects and preventing crystal nucleation [2].

Formulation Recipe:

  • Prepare 20% (w/v) HP-ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
    -CD in PBS.[1]
    
  • Dissolve Fenoterol HBr directly into this vehicle.[2][1]

  • Sonicate for 10 minutes at room temperature.

  • Filter sterilize (0.22 µm).[2][1]

Mechanism of Action Diagram

SolubilityMechanism Acidic Acidic pH (< 5.0) High Solubility Protonated Fully Protonated (Fen-NH3+) Acidic->Protonated HBr Salt Dissolved Neutral Physiological pH (7.4) Reduced Solubility Equilibrium Equilibrium: Fen-NH3+ ⇌ Fen-Base Neutral->Equilibrium Protonated->Neutral Dilution into PBS Precip PRECIPITATION (If [Conc] > Ksp) Equilibrium->Precip High Conc / High Salt Stable STABLE SOLUTION (If [Conc] < Ksp) Equilibrium->Stable Low Conc / Cyclodextrins

Figure 2: The solubility transition of Fenoterol from stock to physiological conditions.

References

  • Factors Affecting the Stability and Performance of Ipratropium Bromide; Fenoterol Hydrobromide Pressurized-Metered Dose Inhalers. Source: National Institutes of Health (NIH) / PMC [Link][2][1]

  • Solubility study of fenoterol in different solvents. Source: ResearchGate [Link][2][1]

  • PubChem Compound Summary: Fenoterol Hydrobromide. Source: PubChem [Link][2][1][7]

Sources

Technical Support Center: Optimal Storage & Handling of Fenoterol Sulfate Sodium Salt

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers working with highly polar phase II metabolites, you are likely aware that fenoterol sulfate sodium salt presents unique stability challenges. Frequently utilized in anti-doping research and pharmacokinetic assays[1], this compound retains a highly reactive resorcinol/phenol architecture that is exceptionally susceptible to oxidative degradation.

As a Senior Application Scientist, I have designed this guide to move beyond generic storage advice. Here, we break down the mechanistic causality of these degradation events, troubleshoot common assay failures, and provide a self-validating protocol to ensure the absolute integrity of your stock solutions.

Mechanistic Insights: Why Does Fenoterol Sulfate Oxidize?

The sodium salt formulation of fenoterol sulfate grants it excellent aqueous solubility, but this heavily exposes the molecule to dissolved oxygen. When exposed to


, transition metals, or UV light, the resorcinol moiety undergoes autoxidation, generating a highly reactive phenoxyl radical.

This radical intermediate rapidly degrades via two primary pathways:

  • Quinone Formation: Oxidation into less sympathomimetically potent quinones, which visually manifests as a pink or brown discoloration in your solution[2].

  • Intramolecular Cyclization: Driven by the addition of the secondary amino nitrogen to the aromatic ring, permanently altering the molecule's mass and structural properties[3].

Crucially, this process is pH-dependent. At an alkaline pH (pH


 8.0), the deprotonation of the phenolic hydroxyl groups drastically lowers the molecule's oxidation potential, accelerating autoxidation even without external peroxidases[3].

FenoterolOxidation A Fenoterol Sulfate (Sodium Salt) B Phenoxyl Radical Intermediate A->B O2, Light, Metals Alkaline pH (>8) C Quinone Derivatives (Discoloration) B->C Further Oxidation D Cyclization Products B->D Amino N-Addition

Fig 1. Oxidative degradation pathways of fenoterol sulfate into quinones and cyclized products.

Troubleshooting & FAQs

Q: My fenoterol sulfate stock solution turned pink/brown over time. What happened? A: The discoloration is a direct visual indicator of quinone formation via autoxidation[2]. This occurs when stock solutions are exposed to ambient oxygen and UV light. To prevent this, solutions must be stored in amber glass vials to block UV-induced radical initiation and purged with an inert gas to displace dissolved oxygen.

Q: I prepared my aqueous stock at pH 8.5 to maximize the solubility of the sodium salt, but my LC-MS/MS signal dropped by 40% overnight. Why? A: While alkaline conditions may aid rapid dissolution, pH levels above 8.0 trigger rapid autoxidation and intramolecular cyclization of the fenoterol scaffold[3]. To maintain structural integrity, stock solutions should be buffered to a slightly acidic pH (4.0–5.0). The acidic environment keeps the phenolic hydroxyls protonated, significantly increasing the energy barrier for electron loss and subsequent radical formation.

Q: Can I add ascorbic acid or glutathione to the stock solution as an antioxidant to prevent degradation? A: We strongly advise against this for long-term storage. While ascorbate and glutathione are traditional antioxidants, studies demonstrate that they can react with fenoterol-derived phenoxyl radicals to form secondary radical species or drug-conjugates (e.g., fenoterol-SG conjugates)[3]. Instead of chemical antioxidants, rely on physical oxidation barriers: cryogenic temperatures, inert atmosphere, and light protection.

Self-Validating Protocol: Preparation of Oxidation-Resistant Stock Solutions

To ensure absolute scientific integrity, this protocol integrates a self-validating Quality Control (QC) loop. By monitoring the UV-Vis absorbance at 315 nm (


), which is a proven marker for the accumulation of fenoterol oxidation products[3], you can verify the integrity of your system before executing expensive downstream assays.

Step-by-Step Methodology:

  • Solvent Degassing & pH Optimization: Prepare a solvent mixture of Methanol/Water (50:50, v/v). Add 0.1% Formic Acid to adjust the pH to approximately 4.5. Sonicate the solvent under vacuum for 15 minutes. Causality: Acidic pH prevents base-catalyzed cyclization, while degassing removes the primary oxidative reactant (

    
    ).
    
  • Dissolution (Dark Environment): Weigh the this compound powder in a low-light environment. Dissolve the powder in the degassed solvent to achieve your desired concentration (e.g., 1 mg/mL).

  • Baseline QC Validation: Measure the UV-Vis absorbance of the fresh solution at 315 nm. Record this baseline. A high initial absorbance indicates the dry powder was compromised prior to dissolution.

  • Aliquoting & Inert Gas Purging: Transfer the solution into single-use amber glass vials. Gently purge the headspace of each vial with a stream of high-purity Argon or Nitrogen gas for 10-15 seconds, then immediately cap tightly. Causality: Amber glass prevents photo-excitation; single-use aliquots prevent repeated freeze-thaw cycles; Argon displaces residual oxygen.

  • Cryogenic Storage: Store the sealed vials at -80°C[4]. Causality: Ultra-low temperatures reduce the kinetic energy of the system, slowing residual degradation pathways to near zero.

  • Pre-Experiment QC Validation: Before using an aliquot for an assay, thaw at room temperature and re-measure

    
    . A significant increase (
    
    
    
    ) indicates a failure in the storage seal or oxidation during the freeze-thaw process.

StorageWorkflow Step1 1. Solvent Prep Degas & adjust to pH 4.5 Step2 2. Dissolution Shield from UV light Step1->Step2 Step3 3. Aliquoting Single-use amber vials Step2->Step3 Step4 4. Gas Purging Displace O2 with Argon Step3->Step4 Step5 5. Storage Seal & store at -80°C Step4->Step5 QC QC Validation Check UV Absorbance at 315 nm Step5->QC Pre-use validation

Fig 2. Self-validating workflow for the preparation and cryogenic storage of fenoterol sulfate.

Quantitative Stability Profile

The following table summarizes the expected shelf life and degradation pathways of this compound solutions under various environmental conditions, allowing you to benchmark your experimental setups.

Storage ConditionSolvent / pHHeadspaceEstimated Shelf LifePrimary Degradation Pathway
25°C (Room Temp) Aqueous / pH 8.0Ambient Air< 24 hoursRapid autoxidation & intramolecular cyclization[3]
4°C (Refrigerator) Aqueous / pH 7.0Ambient Air1–2 weeksSlow quinone formation (visible discoloration)[2]
-20°C (Freezer) Methanol / pH 4.5Ambient Air~1 monthMinimal oxidation; susceptible to moisture[4]
-80°C (Cryogenic) Methanol / pH 4.5Argon Purged> 6 monthsStable (No significant degradation detected)[4]

References

Sources

Technical Support Center: Minimizing Degradation of Fenoterol Hydrobromide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Fenoterol Stability Support Center. Fenoterol Hydrobromide is a


-adrenergic agonist containing a resorcinol moiety, making it highly susceptible to oxidative degradation and thermal stress. In drug development, distinguishing between intrinsic instability and artifactual degradation during forced stress testing is critical.

This guide moves beyond standard pharmacopeial definitions to address the mechanistic causes of degradation. We focus on controlling the specific pathways that lead to the formation of Impurity A (Cyclized isoquinoline) , Impurity B (Ketone) , and oxidative dimers (quinones).

Module 1: Degradation Mechanisms (The "Why")

To minimize degradation, you must first understand the enemy. Fenoterol degrades primarily through two competing pathways during thermal stress: Oxidative Cyclization and Side-Chain Oxidation .

The Oxidative Pathway (Color Change)

The resorcinol ring (1,3-dihydroxybenzene) is electron-rich and prone to auto-oxidation.

  • Mechanism: Thermal stress in the presence of oxygen generates radical species. The resorcinol ring oxidizes to form semi-quinone radicals, which then polymerize to form colored (pink to brown) melanin-like pigments.

  • Key Indicator: Solution turns pink/brown before significant loss of potency is observed by HPLC.

The Cyclization Pathway (Impurity A)

This is the most critical thermal degradant.

  • Mechanism: Under thermal stress, particularly if the pH drifts > 4.0, the secondary amine nitrogen attacks the electron-rich resorcinol ring in an intramolecular Mannich-type reaction (or similar cyclization), forming a tetrahydroisoquinoline structure.

  • Result: Formation of Fenoterol Impurity A (2-(1-(4-hydroxyphenyl)propan-2-yl)-1,2,3,4-tetrahydroisoquinoline-4,6,8-triol).[1]

Side-Chain Oxidation (Impurity B)
  • Mechanism: The secondary alcohol group on the ethanolamine chain oxidizes to a ketone.

  • Result: Formation of Fenoterol Impurity B (Fenoterone).

Pathway Visualization

Fenoterol_Degradation Fenoterol Fenoterol HBr (Resorcinol Moiety) Radical Free Radical Intermediate Fenoterol->Radical Thermal Stress + O2 ImpurityA Impurity A (Tetrahydroisoquinoline) [Cyclization] Fenoterol->ImpurityA Heat + pH > 4.0 (Intramolecular Cyclization) ImpurityB Impurity B (Fenoterone/Ketone) [Oxidation] Radical->ImpurityB Side-Chain Oxidation Quinones o-Quinones / p-Quinones Radical->Quinones Ring Oxidation Polymers Melanin-like Polymers (Pink/Brown Color) Quinones->Polymers Polymerization

Figure 1: Mechanistic pathways of Fenoterol degradation under thermal and oxidative stress.

Module 2: Experimental Protocol & Optimization

To obtain reproducible thermal stress data without destroying your sample immediately, you must stabilize the environment.

Buffer & pH Strategy (The Critical Control Point)

Fenoterol is maximally stable at pH 3.2 – 3.5 .

  • Why? At pH < 3.0, hydrolysis risks increase. At pH > 4.0, the amine becomes more nucleophilic, accelerating the cyclization to Impurity A and auto-oxidation.

  • Protocol: Use a Citrate or Phosphate buffer adjusted strictly to pH 3.3. Avoid simple water dilution as dissolved CO2 can shift pH.

Thermal Stress Workflow
ParameterRecommended SettingRationale
Temperature 60°C (Liquid) / 80°C (Solid)High enough to accelerate kinetics, low enough to prevent immediate charring.
Duration 24 - 72 HoursSufficient to generate 5-20% degradation (ICH limit).
Atmosphere Nitrogen Sparge (Liquid)Displaces dissolved oxygen to differentiate thermal vs. oxidative degradation.
Container Amber Glass (Type I)Prevents photolytic contribution; Type I glass minimizes alkali leaching.
Stability-Indicating HPLC Method
  • Column: C18 (e.g., Inertsil ODS-3V or equivalent), 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.05 M Phosphate Buffer (pH 3.0) + 0.1% Triethylamine (TEA).

  • Mobile Phase B: Acetonitrile : Buffer (50:50).

  • Gradient: 0% B to 60% B over 20 mins.

  • Detection: 276 nm (Max absorption) and 220 nm (for impurities with poor chromophores).

  • Flow Rate: 1.0 mL/min.

Experimental Workflow Diagram

Stress_Workflow Start Start: Fenoterol Sample Prep Preparation: Adjust to pH 3.2-3.5 (Citrate/HCl) Start->Prep Split Split Sample Prep->Split Path_Ox Oxidative Stress (H2O2 / Air) Split->Path_Ox Path_Therm Thermal Stress (60°C, N2 Sparged) Split->Path_Therm Quench Quench: Cool to 4°C Neutralize H2O2 Path_Ox->Quench Path_Therm->Quench Analyze HPLC Analysis (Quantify Impurity A & B) Quench->Analyze

Figure 2: Step-by-step workflow for differentiating thermal and oxidative degradation.

Module 3: Troubleshooting Guides

Issue 1: "My solution turned pink/brown immediately upon heating."

Diagnosis: Uncontrolled Oxidation (Quinone formation). Root Cause:

  • Dissolved oxygen was not removed.

  • Trace metal ions (Iron/Copper) in the water/buffer are catalyzing the Fenton reaction. Corrective Action:

  • Step 1: Sparge all buffers with Nitrogen for 15 mins before use.

  • Step 2: Add 0.05% EDTA to the buffer system to chelate trace metals.

  • Step 3: Verify pH is not > 4.0 (Alkaline pH accelerates phenolic oxidation).

Issue 2: "I see a large peak at RRT ~0.85 (Impurity A) but no color change."

Diagnosis: Thermal Cyclization (Tetrahydroisoquinoline formation). Root Cause:

  • This is a non-oxidative thermal pathway. It indicates your pH is likely too high (neutral/alkaline), facilitating the nucleophilic attack of the nitrogen on the ring. Corrective Action:

  • Step 1: Check the pH of the stressed sample after the experiment. Did it drift?

  • Step 2: Acidify the matrix to pH 3.3 using dilute HCl or Phosphoric acid prior to heating.

Issue 3: "Poor resolution between Fenoterol and Impurity B."

Diagnosis: Method Selectivity Issue. Root Cause:

  • Impurity B (Ketone) and Fenoterol (Alcohol) are structurally similar. Corrective Action:

  • Step 1: Lower the % Organic modifier at the start of the gradient.

  • Step 2: Ensure Ion Pairing agent (if used) or TEA concentration is precise. TEA reduces tailing of the amine, improving resolution.

Module 4: Frequently Asked Questions (FAQ)

Q: Why is pH 3.2–3.5 recommended specifically? A: This is the "Goldilocks" zone for Fenoterol. Below pH 3.0, acid-catalyzed hydrolysis may occur. Above pH 4.0, the rate of intramolecular cyclization (Impurity A) and oxidation increases exponentially. Patents for Fenoterol formulations specifically cite this narrow range for maximum stability [1, 2].

Q: Can I use plastic tubes for thermal stress? A: It is not recommended. Fenoterol is a hydrophobic amine and can adsorb to certain plastics (PVC/LDPE). Furthermore, plastics are permeable to oxygen. Always use Type I Amber Glass vials with PTFE-lined caps to ensure a closed system.

Q: What is the specific structure of Impurity A? A: Impurity A is the cyclized product: 2-(1-(4-hydroxyphenyl)propan-2-yl)-1,2,3,4-tetrahydroisoquinoline-4,6,8-triol. It forms when the amine tail wraps around and bonds to the phenolic ring [3, 4].

Q: Is Fenoterol light sensitive? A: Yes, significantly. While this guide focuses on thermal stress, light exposure will synergize with heat to accelerate the formation of quinones. All thermal experiments should be conducted in the dark (wrapped in foil or amber glass).

References

  • Stable solution of fenoterol hydrobromide. Patent RU2479304C1. (2013). Defines the optimal pH range (3.2-3.5) and use of sodium benzoate/organic acids for stabilization.[2]

  • Stable solution of fenoterol hydrobromide. Patent WO2015065223A1. (2015). Further validation of acidic pH stabilization strategies.

  • Fenoterol Degradation Impurity A. ClearSynth. Structural confirmation of the tetrahydroisoquinoline impurity.

  • Validation of new analytical methodology for determining fenoterol hydrobromide by HPLC. Rev. Inst. Adolfo Lutz. (2012). Provides the baseline HPLC conditions (C18, pH 5.0, Acetonitrile/Water) adapted for this guide.

  • Peroxidative metabolism of beta2-agonists. National Institutes of Health (NIH). (2009). Mechanistic detail on the oxidative cyclization of phenolic beta-agonists.

Sources

Strategies for enhancing bioavailability of fenoterol salts in preclinical trials

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for preclinical formulation and pharmacokinetics. This guide is designed for drug development professionals and formulation scientists troubleshooting the low bioavailability of fenoterol hydrobromide (HBr) in in vivo models.

Module 1: Root Cause Analysis of Low Bioavailability

Q: Why is my oral fenoterol hydrobromide formulation yielding <2% bioavailability in preclinical rat models? A: The primary barrier is presystemic (first-pass) metabolism, not incomplete gastrointestinal absorption. Following oral administration, approximately 60% of fenoterol HBr is absorbed from the GI tract. However, the molecule undergoes rapid and extensive sulfate conjugation and glucuronidation in the intestinal mucosa and liver. Because of this high hepatic extraction ratio, the absolute systemic bioavailability drops to approximately 1.5% (1)[1]. To achieve therapeutic plasma concentrations, you must bypass the portal vein via alternative administration routes or utilize structural analogues.

FenoterolBioavailability Oral Oral Administration (Fenoterol HBr) GI GI Tract Absorption (~60% Absorbed) Oral->GI Liver Hepatic First-Pass (Extensive Glucuronidation) GI->Liver Portal Circulation MetabolicResist Resistance to Presystemic Conjugation GI->MetabolicResist SystemicLow Systemic Circulation (~1.5% Bioavailability) Liver->SystemicLow Rapid Clearance Transdermal Transdermal Delivery (e.g., 10% DPY Enhancer) Bypass Bypass Portal Vein (Direct Capillary Absorption) Transdermal->Bypass SystemicHigh Systemic Circulation (6x to 23x Higher AUC) Bypass->SystemicHigh Avoids First-Pass Analogue Structural Analogue (e.g., Methoxyfenoterol) Analogue->GI MetabolicResist->SystemicHigh Reduced Clearance

Fig 1. Pharmacokinetic pathways of Fenoterol HBr and bioavailability enhancement strategies.

Module 2: Bypassing Hepatic Clearance via Alternative Routes

Q: How do I optimize the transdermal permeation of fenoterol HBr to bypass first-pass metabolism? A: Fenoterol HBr is highly water-soluble and exhibits low passive permeability across the lipophilic stratum corneum. To enhance permeation, you must disrupt the tightly packed ceramide matrix of the skin. Using a cyclic penetration enhancer like 1-dodecyl-2-pyrrolidinone (DPY) provides electrostatic repulsion that dislocates the ceramide heads, creating micro-pathways for the drug. Alternatively, a binary solvent system (e.g., Transcutol:Oleic acid at a 1:1 ratio) increases the thermodynamic activity of the drug, driving it through the skin and increasing relative bioavailability by up to 23-fold compared to unenhanced matrices (2)[2].

Table 1: Comparative Pharmacokinetic Parameters of Fenoterol Transdermal Formulations (Rabbit Model)

Formulation TypeEnhancer SystemCmax (ng/mL)AUC₀₋∞ (ng*min/mL)Relative Bioavailability
Control Matrix (F3) None (Baseline)~22.0~20,7721.0x
Enhanced Matrix (F2) 10% 1-dodecyl-2-pyrrolidinone (DPY)219.0124,636~6.0x
Liquid Formulation (F1) Transcutol : Oleic Acid (1:1 ratio)514.8485,972~23.4x

Q: Are there alternative mucosal routes that avoid the complexities of transdermal patches? A: Yes, rectal administration via suppositories is a viable alternative. The lower rectum is drained by the middle and inferior hemorrhoidal veins, which bypass the liver and feed directly into the systemic circulation. Formulating fenoterol HBr with semi-synthetic fatty bases or a hydrophilic poloxamer/propylene glycol matrix can significantly improve the rate and extent of drug release compared to oral dosing, while avoiding gastrointestinal irritation (3)[3].

Module 3: Structural Modification for Metabolic Stability

Q: Can structural modifications prevent the rapid presystemic glucuronidation of fenoterol? A: Yes. Glucuronidation primarily targets the phenolic hydroxyl groups of the fenoterol molecule. By synthesizing prodrugs or analogues, such as the 4-methoxyphenyl derivative ((R,R)-methoxyfenoterol), you can sterically hinder or mask these sites from UDP-glucuronosyltransferases. In rat models, oral administration of (R,R)-methoxyfenoterol resulted in a 3-fold higher net exposure compared to standard (R,R)-fenoterol. Furthermore, intravenous clearance was significantly reduced (48 vs 146 mL/min/kg), confirming that the methoxy substitution effectively slows systemic clearance and limits presystemic conjugation (4)[4].

Module 4: Methodology Desk (Self-Validating Protocols)

Protocol 1: Self-Validating In Vitro Skin Permeation Assay (Franz Diffusion Cell)

Objective: Quantify the permeation rate of fenoterol HBr across excised skin to predict in vivo bioavailability.

  • Membrane Preparation & Validation: Excise abdominal skin from hairless guinea pigs or rabbits.

    • Validation Check: Measure Transepidermal Water Loss (TEWL). Discard any samples with TEWL > 15 g/m²/h to ensure stratum corneum integrity is uncompromised prior to the experiment.

  • Receptor Compartment Setup: Fill the receptor chamber with isotonic phosphate buffer (pH 7.4) maintained at 37°C ± 0.5°C to simulate physiological conditions.

    • Validation Check: Ensure the receptor volume is sufficient to maintain sink conditions (drug concentration must not exceed 10% of its saturation solubility in the buffer).

  • Dosing: Apply 0.5 g of the fenoterol formulation (e.g., enhanced matrix or liquid) to the donor compartment, ensuring uniform contact with the stratum corneum.

  • Sampling & Volume Replacement: Withdraw 0.5 mL aliquots from the receptor sampling port at predetermined intervals (e.g., 1, 2, 4, 8, 12, 24 hours).

    • Validation Check: Immediately replace the withdrawn volume with fresh, pre-warmed buffer to maintain constant hydrostatic pressure and sink conditions.

  • Quantification: Analyze samples using LC-MS/MS to calculate the steady-state flux (Jss) and permeability coefficient (Kp).

FranzCell Prep Skin Preparation (Measure TEWL) Mount Mount on Franz Cell (Stratum Corneum Up) Prep->Mount Integrity Validated Dose Apply Formulation (Donor Compartment) Mount->Dose Equilibration (37°C) Sample Sample Collection (Maintain Sink Conditions) Dose->Sample Permeation Analyze LC-MS/MS Quantification Sample->Analyze Time-course Aliquots

Fig 2. Self-validating workflow for in vitro transdermal permeation of fenoterol formulations.

Protocol 2: Extended-Release Compression-Coated Tablet Formulation

Objective: Fabricate a matrix tablet that extends the mean residence time (MRT) of fenoterol and prevents rapid presystemic clearance (5)[5].

  • Core Blending: Geometrically mix 7.5 mg of Fenoterol HBr with Kollidon SR (a polyvinyl acetate/povidone-based matrix) and Emcompress.

    • Causality: Kollidon SR forms a coherent hydrophilic/hydrophobic matrix that slows initial water ingress.

  • Core Compression: Compress the blend into core tablets using a rotary press.

    • Validation Check: Test core hardness to ensure it withstands the subsequent coating compression without fracturing.

  • Coating Preparation: Blend Precirol ATO5 (glyceryl palmitostearate) with Polyox WSR 303.

    • Causality: Precirol ATO5 creates a waxy, hydrophobic barrier that prevents an immediate burst release, while Polyox gradually swells to form a diffusion-controlling gel layer.

  • Compression Coating: Place half of the coating blend into the die, center the core tablet, add the remaining coating blend, and compress.

  • In Vitro Dissolution Validation: Run USP Apparatus II (Paddle) at 50 rpm in 0.1 N HCl for 2 hours, then pH 6.8 buffer for 8 hours.

    • Validation Check: The release profile must fit zero-order kinetics (R² > 0.98) to confirm constant, extended drug release prior to in vivo administration.

References
  • Title: Preparation and evaluation of fenoterol hydrobromide suppositories Source: Drug Discoveries & Therapeutics URL: [Link][3]

  • Title: Preparation and In-vivo Pharmacokinetic Study of a Novel Extended Release Compression Coated Tablets of Fenoterol Hydrobromide Source: PMC (nih.gov) URL: [Link][5]

  • Title: Pharmacokinetics and Metabolism of (R,R)-Methoxyfenoterol in Rat Source: ResearchGate URL: [Link][4]

  • Title: Enhanced Bioavailability of Fenoterol Transdermal Systems in Rabbits Source: DigitalCommons@URI URL: [Link][2]

Sources

Technical Support Center: Navigating and Overcoming Receptor Desensitization in Long-Term Fenoterol Exposure Studies

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical guidance for overcoming the common challenge of β2-adrenergic receptor (β2AR) desensitization in long-term fenoterol exposure studies. Here, we dissect the underlying mechanisms and offer field-proven strategies to ensure the integrity and success of your experiments.

Understanding the Challenge: The "Why" Behind Fenoterol-Induced Receptor Desensitization

Prolonged or repeated exposure to β2AR agonists like fenoterol often leads to a diminished cellular response, a phenomenon known as tachyphylaxis or desensitization.[1][2] This is a critical consideration in long-term studies as it can confound results and lead to misinterpretation of the therapeutic potential of these compounds. The primary mechanisms driving this desensitization are well-characterized and involve a multi-step process that effectively uncouples the receptor from its downstream signaling cascade.[3][4]

The canonical signaling pathway of the β2AR involves its activation by an agonist, leading to a conformational change that facilitates the coupling to the stimulatory G protein (Gs).[5][6] This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[6] cAMP then acts as a second messenger, activating Protein Kinase A (PKA) and initiating a cascade of events that lead to the desired physiological response, such as smooth muscle relaxation.[5][6]

However, upon prolonged agonist stimulation, two key families of proteins are recruited to attenuate this signaling: G protein-coupled receptor kinases (GRKs) and β-arrestins.[7][8][9]

  • GRK-Mediated Phosphorylation: GRKs phosphorylate the intracellular domains of the activated β2AR.[3][7][8] This phosphorylation increases the receptor's affinity for β-arrestins.[10]

  • β-Arrestin Recruitment: β-arrestins then bind to the phosphorylated receptor, which has two major consequences:

    • Steric Hindrance: The binding of β-arrestin sterically hinders the interaction between the receptor and the Gs protein, effectively uncoupling the receptor from its primary signaling pathway and leading to a rapid decline in cAMP production.[3][7][10]

    • Receptor Internalization: β-arrestins act as adaptor proteins, targeting the receptor for internalization into endosomes via clathrin-coated pits.[2][3][10] This removes the receptors from the cell surface, further reducing the cell's ability to respond to the agonist.

This process of phosphorylation, β-arrestin binding, and internalization is central to homologous desensitization, where the response to the specific agonist is attenuated.[2][11]

Visualizing the Pathway: From Activation to Desensitization

The following diagram illustrates the β2-adrenergic receptor signaling pathway and the key events leading to desensitization.

G_protein_coupled_receptor_signaling β2-Adrenergic Receptor Signaling and Desensitization Pathway cluster_activation Activation Phase cluster_desensitization Desensitization Phase Fenoterol Fenoterol (Agonist) b2AR β2-Adrenergic Receptor (β2AR) Fenoterol->b2AR Binds to Gs Gs Protein b2AR->Gs Activates GRK GRK b2AR->GRK Activates b2AR_P Phosphorylated β2AR AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Bronchodilation) PKA->Response Leads to GRK->b2AR Phosphorylates b_arrestin β-Arrestin b2AR_P->b_arrestin Recruits b_arrestin->Gs Blocks Gs coupling Internalization Receptor Internalization b_arrestin->Internalization Promotes

Caption: β2AR signaling and desensitization pathway.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during long-term fenoterol exposure studies and provide actionable troubleshooting strategies.

Q1: My cells show a robust initial response to fenoterol, but the effect diminishes significantly after a few hours of continuous exposure. How can I confirm that this is due to receptor desensitization?

A1: This is a classic presentation of homologous desensitization. To confirm this, you can perform the following experiments:

  • cAMP Assay with a Second Agonist Challenge: After the initial long-term exposure to fenoterol, wash the cells thoroughly to remove the fenoterol. Then, re-stimulate the cells with a fresh dose of fenoterol or another β2AR agonist like isoproterenol. A significantly reduced cAMP response compared to naive cells (cells not pre-exposed to fenoterol) is a strong indicator of desensitization.[1][2]

  • Receptor Binding Assay: Quantify the number of β2ARs on the cell surface using a radioligand binding assay or a whole-cell ELISA with an antibody against an extracellular epitope of the receptor.[12] A decrease in the number of surface receptors after long-term fenoterol exposure indicates receptor downregulation, a hallmark of long-term desensitization.[2][3][12]

Q2: I am observing a loss of response to fenoterol. Are there any pharmacological strategies I can use to mitigate this desensitization in my cell culture model?

A2: Yes, several pharmacological approaches can be employed to counteract desensitization:

  • Phosphodiesterase (PDE) Inhibitors: PDEs are enzymes that degrade cAMP.[13] By inhibiting PDEs (e.g., with IBMX, a non-selective inhibitor, or roflumilast, a PDE4 inhibitor), you can increase the intracellular concentration of cAMP, thereby potentiating the effects of fenoterol and potentially overcoming the reduced signaling from desensitized receptors.[14]

  • Biased Agonists: These are ligands that preferentially activate one signaling pathway over another.[15][16] A Gs-biased β2AR agonist would activate the cAMP pathway with minimal recruitment of β-arrestin, thus reducing desensitization and internalization.[15][17] While fenoterol itself is a conventional agonist, exploring Gs-biased agonists in parallel studies can provide valuable insights.

  • Negative Allosteric Modulators (NAMs) of β-arrestin coupling: These compounds bind to a site on the receptor distinct from the agonist binding site and selectively inhibit the interaction with β-arrestin without affecting Gs coupling.[18] This approach can prevent desensitization and internalization, thereby prolonging the signaling response to fenoterol.[18]

  • Corticosteroids: In some cell types, corticosteroids have been shown to attenuate agonist-induced desensitization by dampening the uncoupling of the receptor from adenylyl cyclase, although they may not prevent receptor downregulation.[19]

Q3: Can I prevent receptor internalization to maintain the cell surface receptor population during my long-term fenoterol exposure experiment?

A3: Preventing receptor internalization can be a useful strategy. Here are a couple of approaches:

  • Inhibitors of Clathrin-Mediated Endocytosis: Since β2AR internalization is primarily mediated by clathrin-coated pits, you can use inhibitors of this process, such as hypertonic sucrose or monodansylcadaverine. However, be aware that these inhibitors can have off-target effects and may impact cell health with prolonged exposure.

  • Dynamin Inhibitors: Dynamin is a GTPase essential for the scission of endocytic vesicles from the plasma membrane. Inhibitors like Dynasore can block this process. As with clathrin inhibitors, potential off-target effects and cytotoxicity should be carefully evaluated.

Q4: My experimental goal is to study the long-term effects of fenoterol, but desensitization is making it difficult to maintain a consistent level of receptor activation. What experimental design modifications can I consider?

A4: To address this, consider the following modifications to your experimental design:

  • Intermittent Dosing: Instead of continuous exposure, consider an intermittent dosing regimen where fenoterol is applied for a defined period, followed by a washout period to allow for receptor resensitization. The timing of these cycles should be optimized for your specific cell model. Receptor resensitization involves the dephosphorylation and recycling of internalized receptors back to the cell surface.[20]

  • Dose-Response Studies at Different Time Points: Conduct dose-response curves for fenoterol at various time points during the long-term exposure. This will allow you to quantify the extent of desensitization (i.e., the rightward shift in the EC50 and the decrease in the Emax) and incorporate this into your data analysis and interpretation.

  • Use of a 3D Cell Culture Model: Three-dimensional cell culture models, such as those of bronchial epithelium, can provide a more physiologically relevant system for long-term exposure studies and may exhibit different desensitization kinetics compared to traditional 2D cultures.[21]

Experimental Protocols and Workflows

Here are detailed protocols for key experiments to investigate and overcome fenoterol-induced β2AR desensitization.

Protocol 1: Assessing β2AR Desensitization via cAMP Measurement

This protocol allows for the quantification of functional desensitization by measuring the cAMP response to a secondary agonist challenge after long-term fenoterol exposure.

Materials:

  • Cell line expressing β2AR (e.g., HEK293, A431, or a relevant airway smooth muscle cell line)

  • Cell culture medium and supplements

  • Fenoterol hydrobromide

  • Isoproterenol hydrochloride (as a positive control)

  • Phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)

  • Phosphate-buffered saline (PBS)

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE-based)

  • Multi-well plates (e.g., 96-well or 384-well)

Procedure:

  • Cell Seeding: Seed cells in multi-well plates at a density that will result in a confluent monolayer on the day of the experiment.

  • Long-Term Fenoterol Exposure (Desensitization):

    • Prepare a solution of fenoterol in cell culture medium at the desired concentration (e.g., 10 µM).

    • Replace the medium in the wells designated for desensitization with the fenoterol-containing medium.

    • For control wells (naive cells), replace the medium with fresh medium without fenoterol.

    • Incubate the plates for the desired duration of long-term exposure (e.g., 4, 8, 12, or 24 hours) at 37°C in a CO2 incubator.

  • Washout:

    • Aspirate the medium from all wells.

    • Wash the cells three times with warm PBS to ensure complete removal of fenoterol.

  • Secondary Agonist Stimulation:

    • Prepare a stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) in serum-free medium.

    • Prepare serial dilutions of fenoterol or isoproterenol in the stimulation buffer.

    • Add the agonist dilutions to both the desensitized and naive wells.

    • Incubate for the time recommended by the cAMP assay kit manufacturer (typically 15-30 minutes) at room temperature or 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels according to the instructions of your chosen cAMP assay kit.[22][23][24]

  • Data Analysis:

    • Generate dose-response curves for both the naive and desensitized cells.

    • Compare the EC50 and Emax values between the two conditions. A rightward shift in the EC50 and a decrease in the Emax for the desensitized cells indicate functional desensitization.

Visualizing the Desensitization Assay Workflow

Desensitization_Workflow cluster_naive Naive Cells cluster_desensitized Desensitized Cells Naive_Seed Seed Cells Naive_Incubate Incubate (No Fenoterol) Naive_Seed->Naive_Incubate Naive_Wash Wash Naive_Incubate->Naive_Wash Naive_Stimulate Stimulate (Agonist) Naive_Wash->Naive_Stimulate Naive_cAMP Measure cAMP Naive_Stimulate->Naive_cAMP Data_Analysis Data Analysis (Compare Dose-Response) Naive_cAMP->Data_Analysis Des_Seed Seed Cells Des_Incubate Incubate (Long-term Fenoterol) Des_Seed->Des_Incubate Des_Wash Wash Des_Incubate->Des_Wash Des_Stimulate Stimulate (Agonist) Des_Wash->Des_Stimulate Des_cAMP Measure cAMP Des_Stimulate->Des_cAMP Des_cAMP->Data_Analysis

Caption: Workflow for assessing β2AR desensitization.

Protocol 2: Quantifying β2AR Downregulation by Whole-Cell ELISA

This protocol provides a method to measure the number of cell surface β2ARs, which is useful for assessing receptor downregulation after long-term agonist exposure. This requires a cell line expressing a β2AR with an N-terminal epitope tag (e.g., FLAG or HA).

Materials:

  • Cell line stably expressing N-terminally tagged β2AR

  • Cell culture medium and supplements

  • Fenoterol hydrobromide

  • Multi-well plates (e.g., 96-well)

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (PFA)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Primary antibody against the epitope tag (e.g., anti-FLAG antibody)

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • HRP substrate (e.g., TMB)

  • Stop solution (e.g., 1 M H2SO4)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate and grow to confluence.

  • Long-Term Fenoterol Exposure: Treat the cells with fenoterol as described in Protocol 1 for the desired duration. Include untreated control wells.

  • Cell Fixation:

    • Aspirate the medium and wash the cells once with cold PBS.

    • Fix the cells by adding 4% PFA in PBS to each well and incubating for 20 minutes at room temperature. Note: Do not permeabilize the cells, as the goal is to detect only the surface receptors.

  • Blocking:

    • Wash the cells three times with PBS.

    • Add blocking buffer to each well and incubate for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary antibody against the epitope tag in blocking buffer.

    • Add the diluted primary antibody to each well and incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS.

    • Dilute the HRP-conjugated secondary antibody in blocking buffer.

    • Add the diluted secondary antibody to each well and incubate for 1 hour at room temperature.

  • Detection:

    • Wash the cells five times with PBS.

    • Add the HRP substrate to each well and incubate until a blue color develops.

    • Add the stop solution to each well to quench the reaction.

  • Data Acquisition and Analysis:

    • Read the absorbance at 450 nm using a plate reader.

    • Compare the absorbance values between the fenoterol-treated and control wells. A decrease in absorbance in the treated wells indicates a reduction in cell surface receptor number (downregulation).[12]

Data Presentation: Expected Outcomes of Desensitization Experiments
Experimental ConditionExpected Change in cAMP Response (vs. Naive)Expected Change in Surface Receptor Number (vs. Naive)
Short-term Fenoterol (minutes) Decreased Emax, Rightward shift in EC50Minimal to no change
Long-term Fenoterol (hours) Significantly decreased Emax, Significant rightward shift in EC50Significant decrease (downregulation)
Long-term Fenoterol + PDE Inhibitor Partial to full restoration of EmaxNo significant effect on receptor number
Long-term Fenoterol + Washout/Recovery Partial to full restoration of Emax and EC50Partial to full recovery of surface receptors

Advanced Strategies and Future Directions

For researchers aiming to be at the forefront of this field, here are some advanced strategies to consider:

  • BRET or FRET-based assays: Bioluminescence Resonance Energy Transfer (BRET) or Förster Resonance Energy Transfer (FRET) assays can be used to directly measure the interaction between the β2AR and β-arrestin in real-time in living cells. This allows for a more direct assessment of the molecular events leading to desensitization.

  • Phospho-specific antibodies: Western blotting with antibodies that specifically recognize phosphorylated sites on the β2AR can provide direct evidence of GRK-mediated phosphorylation.

  • Positive Allosteric Modulators (PAMs): These molecules bind to an allosteric site on the receptor and can enhance the affinity and/or efficacy of orthosteric agonists like fenoterol.[25][26] Some PAMs may also bias the receptor towards Gs signaling, offering a novel approach to mitigate desensitization.[27]

By understanding the molecular underpinnings of β2AR desensitization and employing the appropriate experimental and pharmacological strategies, researchers can effectively navigate this common challenge and generate more reliable and translatable data in their long-term fenoterol exposure studies.

References

  • Goral, V., Jin, Y., Sun, H., Ferrie, A. M., Wu, Q., & Fang, Y. (2011). Agonist-Directed Desensitization of the β2-Adrenergic Receptor. PLOS ONE, 6(4), e19282. [Link]

  • White, K. L., Scopton, A. P., Rakesh, R., Polepally, P. R., Jo, M., Wess, J., ... & Bouvier, M. (2023). Identification of a β-arrestin-biased negative allosteric modulator for the β2-adrenergic receptor. Proceedings of the National Academy of Sciences, 120(31), e2302107120. [Link]

  • Grisanti, L. A., Perez, D. M., & Porter, J. E. (2015). Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells. International Journal of Molecular Sciences, 16(3), 5633–5651. [Link]

  • Al-Zoubi, M., & Al-Sawalha, N. (2023). Adrenoceptor Desensitization: Current Understanding of Mechanisms. Pharmacological Reviews, 75(4), 738-765. [Link]

  • Vatner, S. F., & Vatner, D. E. (2020). beta-blocker reverses inhibition of beta-2 adrenergic receptor resensitization by hypoxia. Scientific Reports, 10(1), 15307. [Link]

  • Patel, B. S., Prabhala, P., Oliver, B. G., & Ammit, A. J. (2013). Phosphodiesterase 4 inhibitors augment the ability of formoterol to enhance glucocorticoid-dependent gene transcription in human airway epithelial cells: a novel mechanism for the clinical efficacy of roflumilast in severe chronic obstructive pulmonary disease. British Journal of Pharmacology, 168(8), 1834–1846. [Link]

  • Cannavo, A., & Koch, W. J. (2017). Double life: How GRK2 and β-arrestin signaling participate in diseases. Journal of Molecular and Cellular Cardiology, 103, 34–40. [Link]

  • Rachelefsky, G. S., Katz, R. M., & Siegel, S. C. (1983). Long-term evaluation of fenoterol by two different modes of administration (oral versus metered aerosol). Annals of Allergy, 50(5), 313–316. [Link]

  • Ostrom, R. S., & Ehlert, F. J. (2018). Fusion of the β2-adrenergic receptor with either Gαs or βarrestin-2 produces constitutive signaling by each pathway and induces gain-of-function in BEAS-2B cells. PLOS ONE, 13(10), e0205843. [Link]

  • Davies, A. O., & Lefkowitz, R. J. (1983). In Vitro Desensitization of Beta Adrenergic Receptors in Human Neutrophils. ATTENUATION BY CORTICOSTEROIDS. The Journal of Clinical Investigation, 71(3), 565–571. [Link]

  • Li, H., Zuo, H., He, S., Zhang, L., & Wang, Y. (2013). Fenoterol, a β2-adrenoceptor agonist, inhibits LPS-induced membrane-bound CD14, TLR4/CD14 complex, and inflammatory cytokines production through β-arrestin-2 in THP-1 cell line. Cellular & Molecular Immunology, 10(2), 163–171. [Link]

  • White, K. L., Scopton, A. P., Rakesh, R., Polepally, P. R., Jo, M., Wess, J., ... & Bouvier, M. (2020). Small-Molecule Positive Allosteric Modulators of the β2-Adrenoceptor Isolated from DNA-Encoded Libraries. Molecular Pharmacology, 98(5), 556–567. [Link]

  • Johnson, M. (2006). Molecular Mechanisms of β2-Adrenergic Receptor Function and Regulation. Journal of Allergy and Clinical Immunology, 117(1), 18–24. [Link]

  • Wisler, J. W., Xiao, K., Thomsen, A. R., & Lefkowitz, R. J. (2014). Biased agonism at β-adrenergic receptors. Journal of Molecular and Cellular Cardiology, 68, 1–9. [Link]

  • Penela, P., Ribas, C., & Mayor, F., Jr. (2020). Editorial: G Protein-Coupled Receptor Kinases (GRKs) and β-Arrestins: New Insights Into Disease Regulators. Frontiers in Pharmacology, 10, 1698. [Link]

  • Engels, F., & van de Westeringh, C. (1996). Tocolytic Therapy with Fenoterol Induces Selective Down-Regulation of β-Adrenergic Receptors in Human Myometrium. The Journal of Clinical Endocrinology & Metabolism, 81(7), 2579–2583. [Link]

  • Lohse, M. J., Benovic, J. L., Caron, M. G., & Lefkowitz, R. J. (1989). Inhibition of beta-adrenergic receptor kinase prevents rapid homologous desensitization of beta 2-adrenergic receptors. Proceedings of the National Academy of Sciences, 86(9), 3011–3015. [Link]

  • de Blic, J., Scheinmann, P., & Paupe, J. (1989). The effect of inhaled fenoterol, administered during the late asthmatic reaction to house dust mite (Dermatophagoides pteronyssinus). The Journal of Allergy and Clinical Immunology, 84(5 Pt 1), 746–751. [Link]

  • Xiang, Y. (2016). Cardiac β2-Adrenergic Receptor Phosphorylation at Ser355/356 Regulates Receptor Internalization and Functional Resensitization. PLOS ONE, 11(8), e0161226. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2025). Beta2-Receptor Agonists and Antagonists. In StatPearls. StatPearls Publishing. [Link]

  • Matera, M. G., Rogliani, P., & Cazzola, M. (2021). New Avenues for Phosphodiesterase Inhibitors in Asthma. Journal of Experimental Pharmacology, 13, 197–208. [Link]

  • Liggett, S. B. (2022). Biased β-Agonists Favoring Gs over β-Arrestin for Individualized Treatment of Obstructive Lung Disease. Journal of Personalized Medicine, 12(3), 346. [Link]

  • White, K. L., Rakesh, R., Polepally, P. R., Wess, J., & Bouvier, M. (2023). Allosteric modulator potentiates β2AR agonist–promoted bronchoprotection in asthma models. Journal of Clinical Investigation, 133(13), e168537. [Link]

  • Engels, F. M., & van de Westeringh, C. (1996). Tocolytic therapy with fenoterol induces selective down-regulation of beta-adrenergic receptors in human myometrium. The Journal of Clinical Endocrinology and Metabolism, 81(7), 2579–2583. [Link]

  • Busby, J., Holmes, J., Almutairi, M., Berrar-Torre, I., Butler, C., Chen, C., ... & Heaney, L. G. (2025). Exploring the long-term utility of remotely monitored FeNO suppression testing in severe asthma. Journal of Allergy and Clinical Immunology: In Practice, 13(7), 2135-2143.e3. [Link]

  • Thomas, R. F., Holt, B. D., Schwinn, D. A., & Liggett, S. B. (1992). Long-term agonist exposure induces upregulation of beta 3-adrenergic receptor expression via multiple cAMP response elements. Proceedings of the National Academy of Sciences, 89(10), 4490–4494. [Link]

  • Lee, H., Kim, Y. H., Kim, Y., & Gwak, H. S. (2020). Exposure-Response and Clinical Outcome Modeling of Inhaled Budesonide/Formoterol Combination in Asthma Patients. Pharmaceutics, 12(4), 349. [Link]

  • Thomas, R. F., Holt, B. D., Schwinn, D. A., & Liggett, S. B. (1992). Long-term agonist exposure induces upregulation of beta 3-adrenergic receptor expression via multiple cAMP response elements. Proceedings of the National Academy of Sciences of the United States of America, 89(10), 4490–4494. [Link]

  • Page, C. P., & Spina, D. (1997). Effect of selective phosphodiesterase 3 inhibition on the early and late asthmatic responses to inhaled allergen. The European Respiratory Journal, 10(9), 1993–1998. [Link]

  • Causey, C. (2024, April 2). What is a biased agonist in Pharmacology and how does it work? [Video]. YouTube. [Link]

  • Cannavo, A., Liccardo, D., & Koch, W. J. (2020). β-blockers Reverse Agonist-Induced β2-AR Downregulation Regardless of Their Signaling Profile. International Journal of Molecular Sciences, 21(2), 512. [Link]

  • Rudd, K., Sleigh, J., Chen, Y., Wale, K., Gaca, M., & Neilson, L. (2023). Twenty-eight day repeated exposure of human 3D bronchial epithelial model to heated tobacco aerosols indicates decreased toxicological responses compared to cigarette smoke. Frontiers in Toxicology, 5, 1173209. [Link]

  • Manna, M., Niemelä, M., & Vattulainen, I. (2016). Mechanism of allosteric regulation of β2-adrenergic receptor by cholesterol. eLife, 5, e18432. [Link]

  • Michel-Reher, M., & Michel, M. C. (2019). Desensitization of cAMP Accumulation via Human β3-Adrenoceptors Expressed in Human Embryonic Kidney Cells by Full, Partial, and Biased Agonists. Frontiers in Pharmacology, 10, 584. [Link]

  • Nikolakopoulou, A. M., & Fawcett, J. W. (2017). Phosphodiesterase Inhibitors as a Therapeutic Approach to Neuroprotection and Repair. Journal of Neurotrauma, 34(6), 1119–1130. [Link]

  • Freedman, N. J., & Lefkowitz, R. J. (2001). The role of β-arrestins in the termination and transduction of G-protein-coupled receptor signals. Recent Progress in Hormone Research, 56, 321–339. [Link]

  • Al-Zoubi, M., & Al-Sawalha, N. (2025). Molecular Docking Study of Natural Compounds Targeting the β2-Adrenergic Receptor (β2-AR). Molecules, 30(1), 3. [Link]

  • Herman, L. L., & Padala, S. A. (2023). Phosphodiesterase Inhibitors. In StatPearls. StatPearls Publishing. [Link]

  • Ahn, S., Shenoy, S. K., & Lefkowitz, R. J. (2003). Desensitization, internalization, and signaling functions of β-arrestins demonstrated by RNA interference. Proceedings of the National Academy of Sciences, 100(4), 1740–1744. [Link]

  • Penn, R. B. (2021). Augmenting Beneficial β2-adrenergic Receptor Signaling and Function Using a Biased Allosteric Modulator. American Journal of Respiratory and Critical Care Medicine, 203, A3724. [Link]

  • Trinquet, E., & Douzon, S. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Methods in Molecular Biology, 1957, 107–121. [Link]

  • Hill, S. J., & Briddon, S. J. (2024). Role of G protein‐coupled receptor kinases (GRKs) in β2‐adrenoceptor‐mediated glucose uptake. British Journal of Pharmacology, 181(3), 360–375. [Link]

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Development for the Quantification of Fenoterol Sulfate Sodium Salt

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the robust quantification of fenoterol sulfate sodium salt. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it delves into the scientific rationale behind methodological choices, ensuring the development of a reliable, accurate, and stability-indicating assay.

Introduction to Fenoterol and the Imperative for Accurate Quantification

Fenoterol is a potent beta-2 adrenergic agonist widely used as a bronchodilator for the treatment of asthma and other respiratory ailments.[1] The active pharmaceutical ingredient (API) is often formulated as a salt to enhance its solubility and stability. Accurate and precise quantification of this compound in bulk drug and pharmaceutical dosage forms is paramount for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique for this purpose due to its high resolution, sensitivity, and specificity.[2]

The development of a stability-indicating HPLC method is a critical aspect of this process. Such a method must be capable of separating the intact drug from its potential degradation products and any process-related impurities. This is achieved through forced degradation studies, where the drug substance is subjected to a range of stress conditions, including acid and base hydrolysis, oxidation, heat, and light.[3][4]

Comparative Analysis of HPLC Methodologies

The cornerstone of a successful HPLC method lies in the judicious selection of the stationary and mobile phases. For a molecule like fenoterol, which possesses polar functional groups, reversed-phase chromatography is the most suitable approach.

Stationary Phase Selection: C18 vs. C8 Columns

The most commonly employed stationary phases for the analysis of small molecule pharmaceuticals are C18 (octadecylsilane) and C8 (octylsilane) columns. The primary distinction between them is the length of the alkyl chain bonded to the silica support, which dictates the hydrophobicity of the stationary phase.

  • C18 Columns: With their longer carbon chains, C18 columns offer greater hydrophobicity, leading to stronger retention of non-polar and moderately polar analytes. This enhanced retention can provide superior resolution for complex mixtures.[5]

  • C8 Columns: C8 columns have shorter alkyl chains and are consequently less hydrophobic than their C18 counterparts. This results in shorter retention times for many compounds, which can be advantageous for high-throughput analysis. For some molecules, C8 columns can also provide improved peak shape by minimizing secondary interactions with the silica backbone.

For fenoterol analysis, both C18 and C8 columns can be successfully employed. However, a C18 column is often the preferred starting point due to its versatility and high resolving power. A study on the simultaneous determination of fenoterol hydrobromide and ipratropium bromide utilized a Zorbax SB C18 column (150 × 4.6 mm, 5 μm) to achieve optimal separation.[2][6] Another validated method for fenoterol hydrobromide also successfully employed a reversed-phase C18 column (150 mm × 3.9 mm i.d., 5 µm).[7]

Mobile Phase Optimization: A Balancing Act

The composition of the mobile phase plays a pivotal role in achieving the desired retention and peak shape. A typical mobile phase for reversed-phase HPLC consists of a mixture of an aqueous component (often with a buffer to control pH) and an organic modifier (such as acetonitrile or methanol).

  • Organic Modifier: Acetonitrile and methanol are the most common organic solvents used in reversed-phase HPLC. Acetonitrile generally offers lower viscosity and better UV transparency at lower wavelengths compared to methanol. The choice between the two can influence the selectivity of the separation.

  • Aqueous Phase and pH Control: The pH of the mobile phase is a critical parameter, especially for ionizable compounds like fenoterol. Adjusting the pH can alter the charge state of the analyte and, consequently, its retention on the column. For fenoterol, which has a secondary amine group, a slightly acidic pH is often employed to ensure its protonation and consistent retention. A mobile phase consisting of acetonitrile and water (30:70, v/v) with 0.1% triethylamine and the pH adjusted to 5.0 with formic acid has been successfully used for the analysis of fenoterol hydrobromide.[7] Another effective mobile phase combines 10.0 mM potassium dihydrogen orthophosphate (pH adjusted to 5.0) and methanol (70:30, v/v).[2][6]

Recommended Stability-Indicating HPLC Method

Based on a comprehensive review of existing literature and extensive experience in method development, the following HPLC method is recommended for the quantification of this compound. This method is designed to be robust, reliable, and capable of separating fenoterol from its potential degradation products.

Chromatographic Conditions
ParameterRecommended Condition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 20 mM Potassium Dihydrogen Phosphate (pH adjusted to 3.0 with phosphoric acid) (35:65 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 276 nm
Injection Volume 20 µL
Column Temperature 30 °C

Rationale for Selection:

  • C18 Column: Provides a good balance of retention and resolution for fenoterol and its potential impurities.

  • Acetonitrile: Offers good peak shape and lower backpressure compared to methanol.

  • Phosphate Buffer (pH 3.0): Ensures the secondary amine of fenoterol is protonated, leading to consistent retention and symmetrical peaks. The acidic pH also helps to suppress the ionization of silanol groups on the silica support, further improving peak shape.

  • Wavelength 276 nm: Provides good sensitivity for the detection of fenoterol.

Sample Preparation

Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a final concentration of 100 µg/mL.

Sample Solution: For a drug product, accurately weigh and transfer a portion of the sample equivalent to 10 mg of this compound into a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve. Dilute to volume with the mobile phase and mix well. Filter the solution through a 0.45 µm nylon syringe filter before injection.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Processing Weigh Weighing Dissolve Dissolution in Mobile Phase Weigh->Dissolve Filter Filtration (0.45 µm) Dissolve->Filter Inject Injection into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection at 276 nm Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Peak Integration Chromatogram->Integrate Quantify Quantification Integrate->Quantify

Caption: Experimental workflow for the quantification of this compound.

Method Validation in Accordance with ICH Guidelines

A developed analytical method is not complete until it has been rigorously validated to ensure it is fit for its intended purpose. The International Council for Harmonisation (ICH) provides a comprehensive framework for the validation of analytical procedures.[8]

Specificity and Forced Degradation Studies

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[7] Forced degradation studies are the cornerstone of establishing the stability-indicating nature of a method.[9]

Forced Degradation Protocol:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 8 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105°C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.

The results of the forced degradation studies should demonstrate that the method can effectively separate the fenoterol peak from all degradation products, with no co-elution. The resorcinol moiety in fenoterol is susceptible to oxidation, which may lead to the formation of colored degradation products.[10][11]

Forced_Degradation cluster_stress Stress Conditions Fenoterol Fenoterol Sulfate Sodium Salt Acid Acid Hydrolysis Fenoterol->Acid Base Base Hydrolysis Fenoterol->Base Oxidation Oxidation Fenoterol->Oxidation Thermal Thermal Fenoterol->Thermal Photo Photolytic Fenoterol->Photo Degradants Degradation Products Acid->Degradants Base->Degradants Oxidation->Degradants Thermal->Degradants Photo->Degradants

Sources

Validation of Fenoterol Sulfate Sodium Salt Purity using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, DMPK Scientists, and Quality Control Analysts[1]

Executive Summary: The Reference Standard Challenge

In the analysis of beta-agonists, Fenoterol Sulfate Sodium Salt (typically the Phase II metabolite Fenoterol 4'-O-sulfate or 3',5'-O-sulfate) represents a critical reference material for doping control, toxicology, and metabolic profiling.[1][2] Unlike the parent drug (Fenoterol Hydrobromide), which is widely available as a Certified Reference Material (CRM), the sulfated metabolite is often synthesized in-house or sourced from boutique custom synthesis labs.[2]

This creates a validation paradox: How do you verify the purity of a reference standard when no "gold standard" exists to compare it against?

This guide outlines the validation of Fenoterol Sulfate purity using Quantitative NMR (qNMR) as a primary ratio method, contrasting it with traditional HPLC-UV workflows. We demonstrate why qNMR is the superior technique for establishing the "potency" of primary reference standards where hygroscopicity and salt stoichiometry are variable.

Technical Context: The Analyte

  • Target Compound: this compound (Metabolite)[2]

  • Chemical Nature: Highly polar, anionic conjugate.[1]

  • Critical Quality Attribute: The "Sodium Salt" designation implies a counter-ion stoichiometry that must be verified. Excess sodium (from synthesis workup) or water (hygroscopicity) often inflates the mass, leading to incorrect concentration calculations if purity is assumed to be 100%.[2]

Why NMR? The Causality of Choice
FeatureHPLC-UV / LC-MSQuantitative NMR (qNMR)
Basis of Quantification Relative: Requires a reference standard of identical structure with known purity.[1][2]Absolute: Ratio-based.[1][2] Requires any certified internal standard (e.g., Maleic Acid) with known purity.[1][2]
Response Factor Variable: Extinction coefficients (

) change with sulfation.[1][2]
Uniform: All protons (1H) respond equally (molar response is 1:1).[1][2]
Impurity Detection Selective: Only detects chromophores (UV) or ionizable species (MS).[1][2] Salts/Water are invisible.[1][2]Universal: Detects all protonated organic impurities, residual solvents, and water (if not in D2O).[1]

Comparative Analysis: qNMR vs. HPLC-UV

The following table summarizes performance metrics based on validation studies for pharmaceutical metabolites.

ParameterMethod A: qNMR (1H)Method B: HPLC-UV (Reverse Phase)
Traceability SI-Traceable (via NIST-traceable Internal Standard).[1][2]Dependent on external reference availability.
Precision (RSD) < 1.0% (typically 0.5 - 0.8%).[1][2]< 0.5% (High precision, but potentially low accuracy).[1][2]
Accuracy High (unaffected by response factors).[1][2]Moderate (biased by assumed extinction coefficients).[1][2]
Sample Requirement 5–10 mg (Non-destructive, recoverable).[1][2]< 1 mg (Destructive).[1][2]
Analysis Time < 20 mins (No equilibration/column conditioning).30–60 mins (Method development + run time).
Blind Spots Inorganic salts (Na+, SO4--) are invisible, but mass balance reveals them.[1]Inorganic salts and moisture are completely invisible.

Experimental Protocol: qNMR Validation Workflow

This protocol is designed to be a self-validating system . By using an Internal Standard (IS) with a distinct signal, we calculate the absolute mass fraction of Fenoterol Sulfate.

Step 1: Materials & Solvent Selection[1][2]
  • Solvent: DMSO-d6 (Preferred for solubility and preventing H/D exchange of phenolic protons) or D2O (if solubility permits, but phenolic protons will exchange/disappear).[1][2]

  • Internal Standard (IS): Maleic Acid (Singlet,

    
     6.0-6.3 ppm) or Dimethyl sulfone (DMSO2) .[1][2]
    
    • Selection Logic: The IS signal must not overlap with Fenoterol's aromatic region (6.5–7.5 ppm) or the aliphatic chain (1.0–3.0 ppm).[2] Maleic acid provides a clean singlet in the "silent" alkene region.

Step 2: Sample Preparation (Gravimetric)[2]
  • Equilibrate the Fenoterol Sulfate sample and IS in a desiccator for 1 hour.

  • Weigh accurately (

    
     0.01 mg) approx. 10-15 mg of Fenoterol Sulfate (
    
    
    
    ) into a vial.
  • Weigh accurately approx. 5-8 mg of Internal Standard (

    
    ) into the same vial.
    
  • Dissolve in 0.6 mL DMSO-d6. Vortex until clear. Transfer to 5mm NMR tube.[1][2]

Step 3: Acquisition Parameters (Bruker/Varian)[2]
  • Pulse Sequence: zg (90° pulse). Crucial: Do not use 30° pulses for qNMR to ensure full relaxation.

  • Relaxation Delay (d1):

    
     30 seconds. (Must be 
    
    
    
    of the longest relaxing proton).[2]
  • Scans (ns): 16 or 32 (S/N ratio > 250:1).

  • Spectral Width: 20 ppm (to capture all signals and baseline).[2]

  • Temperature: 298 K (controlled to prevent shift drifting).

Step 4: Data Processing[1][2][3]
  • Phasing: Manual phasing is required (automatic phasing often distorts baseline integration).[1][2]

  • Baseline Correction: Polynomial fit (Bernstein) to ensure flat baseline at integral endpoints.

  • Integration: Integrate the IS peak (

    
    ) and a specific analyte peak (
    
    
    
    ).[2]
    • Target Peak: Select the aromatic protons of the Fenoterol core (typically the isolated doublet or singlet around 6.6–6.8 ppm) that does not overlap with the sulfate-shifted protons.

Step 5: Purity Calculation

[2]

Where:

  • 
     = Integral Area[1][2][3]
    
  • 
     = Number of protons (e.g., Maleic Acid = 2; Fenoterol aromatic singlet = 1)[1][2]
    
  • 
     = Molecular Weight[1][2][4]
    
  • 
     = Mass weighed[1][2]
    
  • 
     = Purity (as a decimal)[2]
    

Visualizing the Validation Logic

The following diagram illustrates the decision matrix for validating the material.

ValidationWorkflow Start Crude Fenoterol Sulfate (Sodium Salt) Solubility Solubility Check (DMSO-d6 vs D2O) Start->Solubility qNMR_Prep qNMR Prep: Add Maleic Acid IS (Gravimetric) Solubility->qNMR_Prep Primary Method HPLC_Prep HPLC Prep: Dilute to 100 µg/mL Solubility->HPLC_Prep Secondary Check Acquisition 1H NMR Acquisition (d1 > 30s, 90° pulse) qNMR_Prep->Acquisition Chromatography RP-HPLC Run (C18, Phosphate Buffer) HPLC_Prep->Chromatography Data_Analysis Spectrum Analysis Acquisition->Data_Analysis Result_Pure Calculate Absolute Purity (Mass Balance) Chromatography->Result_Pure Confirm Purity % Check_Peaks Check Aromatic Region (6.5 - 7.5 ppm) Data_Analysis->Check_Peaks Decision Impurity Profile? Check_Peaks->Decision Decision->Result_Pure Clean Spectrum Result_Salt Identify Excess Salt/Solvent (Recalculate Potency) Decision->Result_Salt Shifted/Broad Baseline

Caption: Integrated workflow for validating Fenoterol Sulfate purity. qNMR serves as the primary mass-balance tool, while HPLC acts as a secondary confirmation for organic impurities.[1]

Data Interpretation & Troubleshooting

The "Sulfate Shift" Effect

When validating the sulfate metabolite versus the hydrobromide parent:

  • Deshielding: The protons ortho to the sulfate group (

    
    ) will shift downfield (higher ppm) by approximately 0.2 – 0.4 ppm  compared to the parent phenol.[2]
    
  • Stoichiometry Check: If the calculated purity via qNMR is significantly lower than HPLC purity (e.g., qNMR = 85%, HPLC = 99%), the difference is likely inorganic salts (Sodium) or moisture .[1]

    • Action: Run a Sodium Flame Test or Ion Chromatography to confirm Na+ content, then adjust the "As-Is" potency.[1][2]

Common Pitfalls
  • Hygroscopicity: Fenoterol sodium salts are hygroscopic.[1][2] Weighing errors are the #1 source of qNMR failure. Solution: Use a glovebox or rapid weighing techniques.

  • Rotamers: The amine in the aliphatic chain can cause line broadening or peak doubling in DMSO-d6 due to slow rotation.[2] Solution: Run the NMR at 320K to sharpen peaks.

References

  • Emery Pharma. (2024).[1][2] A Guide to Quantitative NMR (qNMR) for Pharmaceutical Purity.[1][2][5][3] Retrieved from [Link]

  • Holzgrabe, U., et al. (2014).[1][2] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[5][6][7] Journal of Medicinal Chemistry.[8] Retrieved from [Link][2]

  • Wilson, A. A., et al. (1997).[1][2] Stereoselective sulphate conjugation of fenoterol by human phenolsulphotransferases.[1][9] Xenobiotica.[1][2][10] Retrieved from [Link]

  • ResolveMass Laboratories. (2025). Analytical Techniques for Reference Standard Characterization.[1][2][11] Retrieved from [Link]

Sources

Fenoterol vs. Salbutamol: Comparative selectivity for beta-2 receptors in vitro

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of short-acting


-adrenoceptor agonists (SABAs) requires looking beyond their shared clinical classification. While both fenoterol and salbutamol (albuterol) are utilized to reverse bronchoconstriction, their in vitro pharmacological profiles—specifically their receptor selectivity, binding affinity, and intrinsic efficacy—diverge significantly.

As a Senior Application Scientist, understanding these molecular nuances is critical for drug development, assay design, and predicting downstream physiological responses such as receptor desensitization. This guide provides a comprehensive technical comparison of fenoterol and salbutamol, supported by validated in vitro experimental methodologies.

Mechanistic Divergence: Affinity vs. Intrinsic Efficacy

To evaluate a


-agonist in vitro, we must distinguish between affinity  (how tightly the ligand binds to the receptor) and intrinsic efficacy  (the ligand's ability to stabilize the active conformation of the receptor to initiate signaling).

The


-adrenoceptor is a G-protein-coupled receptor (GPCR). Upon agonist binding, it couples to the stimulatory G-protein (

), activating adenylyl cyclase (AC) to convert ATP into cyclic AMP (cAMP). This accumulation of cAMP activates Protein Kinase A (PKA), which phosphorylates target proteins to induce airway smooth muscle relaxation.

Pathway Agonist β2-Agonist (Fenoterol / Salbutamol) Receptor β2-Adrenoceptor Agonist->Receptor Binds GProtein Gαs Protein Receptor->GProtein Activates AC Adenylyl Cyclase GProtein->AC Stimulates cAMP cAMP Accumulation AC->cAMP Synthesizes PKA Protein Kinase A cAMP->PKA Activates Response Smooth Muscle Relaxation PKA->Response Phosphorylates

β2-Adrenoceptor signaling cascade leading to airway smooth muscle relaxation.

The Causality of Efficacy and Selectivity
  • Salbutamol is a partial agonist with high

    
     selectivity. Because it has lower intrinsic efficacy, it must occupy a larger fraction of the available 
    
    
    
    -receptors to achieve maximal cAMP accumulation. However, its high selectivity means it rarely crosses over to activate cardiac
    
    
    -receptors in vitro.
  • Fenoterol is a full agonist with exceptionally high intrinsic efficacy and higher potency . It can achieve maximal cAMP output while occupying only a small fraction of receptors (receptor reserve). The trade-off is its lower

    
     selectivity. At higher concentrations, fenoterol readily activates 
    
    
    
    -receptors. Furthermore, its full agonism strongly recruits G-protein-coupled receptor kinases (GRKs) and
    
    
    -arrestin, driving rapid receptor internalization and tachyphylaxis (desensitization) .

Comparative In Vitro Pharmacodynamics

The following table synthesizes quantitative in vitro data derived from recombinant human


 and 

receptors expressed in CHO-K1 cells.

Table 1: In Vitro Pharmacological Profile of Fenoterol vs. Salbutamol

Pharmacodynamic ParameterSalbutamol (Albuterol)FenoterolMechanistic Impact / Causality

Potency (

)
6.95 ± 0.078.23 ± 0.09Fenoterol requires significantly lower molar concentrations to achieve 50% of its maximal cAMP response.
Intrinsic Efficacy (

)
Partial Agonist (~5-10% of Isoprenaline)Full Agonist (~100% of Isoprenaline)Fenoterol fully activates the receptor cascade, making it highly effective even in tissues with depleted receptor reserves.

Selectivity Ratio
High (~27-fold preference for

)
Low to ModerateSalbutamol's high selectivity minimizes off-target

activation (e.g., in cardiac tissue models).
Receptor Desensitization Low / SlowHigh / RapidFenoterol's full agonism drives intense GRK phosphorylation, leading to faster in vitro receptor down-regulation.

Experimental Methodologies: A Self-Validating System

To accurately compare these two ligands, we must utilize a self-validating experimental system that isolates the receptor subtypes. We use Chinese Hamster Ovary (CHO-K1) cells stably transfected with human


 or 

receptors. This null-background environment prevents confounding crosstalk from endogenous human receptors.
Protocol A: Radioligand Binding Assay (Determining Affinity, )

This assay measures the physical binding affinity of the drug to the receptor, independent of functional activation. We utilize


-CGP 12177, a hydrophilic radioligand, because it selectively labels cell-surface receptors and does not cross the plasma membrane, ensuring we only measure active, non-internalized receptors.
  • Membrane Preparation: Harvest CHO-K1 cells expressing the target receptor. Lyse cells using a Dounce homogenizer in ice-cold Tris-HCl buffer (pH 7.4). Isolate the membrane fraction via ultracentrifugation at 40,000 × g for 30 minutes.

  • Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein,

    
    , and varying concentrations of the unlabeled competitor (Fenoterol or Salbutamol, 
    
    
    
    to
    
    
    M).
  • Equilibration: Incubate the mixture at 37°C for 60 minutes to reach thermodynamic equilibrium.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail to the filters and measure bound radioactivity using a liquid scintillation counter. Calculate the

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: cAMP Accumulation Assay (Determining Potency & Efficacy, & )

Binding affinity does not equal functional activation. To determine efficacy, we must measure the downstream secondary messenger (cAMP).

  • Cell Seeding: Seed transfected CHO-K1 cells into a 384-well microplate at a density of 5,000 cells/well.

  • Phosphodiesterase Inhibition (Critical Step): Pre-incubate cells for 15 minutes with 1 mM IBMX (3-isobutyl-1-methylxanthine). Causality: IBMX inhibits phosphodiesterases from degrading cAMP, ensuring the assay measures the total synthesized cAMP rather than a transient dynamic equilibrium.

  • Agonist Stimulation: Add Fenoterol or Salbutamol at varying concentrations (

    
     to 
    
    
    
    M). Incubate for 30 minutes at 37°C.
  • Cell Lysis & Detection: Lyse the cells and quantify cAMP using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) immunoassay. The TR-FRET signal is inversely proportional to the concentration of intracellular cAMP.

  • Data Analysis: Fit the concentration-response curves using a 4-parameter logistic non-linear regression model to extract the

    
     (potency) and 
    
    
    
    (intrinsic efficacy).

Workflow Step1 1. Cell Culture CHO-K1 (β1/β2) Step2 2. Radioligand Binding [3H]-CGP 12177 Step1->Step2 Membrane Extraction Step3 3. cAMP Accumulation TR-FRET Assay + IBMX Step1->Step3 Whole Cell Assay Step4 4. Non-linear Regression 4-Parameter Logistic Fit Step2->Step4 Affinity Data Step3->Step4 Functional Data Step5 5. Pharmacodynamic Output Ki, EC50, Emax Step4->Step5 Parameter Extraction

In vitro experimental workflow for determining β-adrenoceptor selectivity and efficacy.

Conclusion & Application Insights

For researchers designing in vitro respiratory models or screening novel allosteric modulators, the choice between fenoterol and salbutamol as a reference compound dictates the assay's sensitivity.

If the goal is to study receptor desensitization,


-arrestin recruitment, or maximal tissue relaxation  in models with low receptor expression, Fenoterol  is the superior tool due to its full agonism. Conversely, if the assay requires strict 

pathway isolation
without confounding

background noise, Salbutamol is the preferred standard due to its highly selective partial agonism.

References

  • β-Agonist Intrinsic Efficacy: Measurement and Clinical Significance, American Journal of Respiratory and Critical Care Medicine. Available at:[Link]

  • The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors, British Journal of Pharmacology. Available at:[Link]

  • Allosteric modulator potentiates β2AR agonist–promoted bronchoprotection in asthma models, Journal of Clinical Investigation. Available at:[Link]

Bioequivalence Testing Protocols for Generic Fenoterol Hydrobromide Formulations

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Developing a generic version of Fenoterol Hydrobromide (HBr)—a short-acting beta-agonist (SABA) used for asthma and COPD—requires navigating one of the most complex regulatory pathways in pharmaceutical development: Orally Inhaled Products (OIPs).[1] Unlike oral solids, where systemic plasma concentration correlates directly with efficacy, OIPs present a "double-target" challenge: the drug must be bioequivalent in the lung (for efficacy) and in the systemic circulation (for safety).

This guide outlines a Weight of Evidence approach, synthesizing in vitro characterization, pharmacokinetic (PK) pulmonary isolation techniques, and pharmacodynamic (PD) bronchoprovocation studies.

Part 1: The Strategic Framework (Weight of Evidence)

Regulatory bodies (FDA, EMA) generally reject a "one-size-fits-all" approach for OIPs. Instead, bioequivalence (BE) is established through a tiered structure. If the test formulation is Qualitatively and Quantitatively (Q1/Q2) identical to the Reference Listed Drug (RLD)—e.g., Berotec HFA—in vitro data alone may suffice. However, for most generic developments involving different devices or propellants, the Aggregate Weight of Evidence is required.

Diagram 1: The Weight of Evidence Decision Matrix

This workflow illustrates the critical decision gates for Fenoterol BE testing.

WeightOfEvidence Start Generic Fenoterol Formulation Q1Q2 Is Formulation Q1/Q2 Identical to RLD? Start->Q1Q2 InVitro In Vitro BE Testing (APSD, SAC) Q1Q2->InVitro Yes PKStudy In Vivo PK Study (Systemic Safety) Q1Q2->PKStudy No InVitroPass Statistical Equivalence (PBE Analysis) InVitro->InVitroPass Approval1 Potential Approval (In Vitro Only) InVitroPass->Approval1 Pass PDStudy In Vivo PD Study (Local Efficacy) PKStudy->PDStudy PK Equivalence Established Charcoal Charcoal Block Method (Isolate Lung Absorption) PKStudy->Charcoal Required for Lung BE Methacholine Methacholine Challenge (PC20 Endpoint) PDStudy->Methacholine Preferred PD Endpoint FinalApproval Full BE Approval PDStudy->FinalApproval Pass

Caption: Decision tree for Fenoterol BE. Non-Q1/Q2 formulations require the full triad: In Vitro, PK (Safety), and PD (Efficacy).

Part 2: In Vitro Characterization (The Foundation)

Before human testing, the aerodynamic performance of the generic device must statistically match the RLD. The critical metric is the Aerodynamic Particle Size Distribution (APSD) , which predicts where particles deposit in the lung.

Experimental Protocol: Cascade Impaction

Objective: Determine the Mass Median Aerodynamic Diameter (MMAD) and Fine Particle Mass (FPM).

  • Equipment: Next Generation Impactor (NGI) or Andersen Cascade Impactor (ACI).

  • Flow Rate: Set to 30 L/min (or calibrated to a 4 kPa pressure drop across the device).

  • Coating: Coat impactor plates with 1% silicone oil in hexane to prevent particle bounce.

  • Sampling:

    • Actuate the Fenoterol MDI into the induction port (USP Throat).

    • Perform minimum 10 replicates per batch (Test vs. Reference).

    • Wash down each stage (1–7 + MOC) with solvent (e.g., acidified methanol).

  • Analysis: HPLC-UV detection (276 nm) for Fenoterol quantification.

Data Presentation: Critical Equivalence Metrics

The following table summarizes the acceptance criteria typically required for FDA/EMA submission using Population Bioequivalence (PBE) analysis.

MetricDefinitionCriticalityTarget Ratio (T/R)
MMAD Mass Median Aerodynamic DiameterHigh90.00% – 111.11%
FPM Fine Particle Mass (< 5 µm)Critical85.00% – 117.00%
ISM Impactor Sized Mass (Stages 2-7)CriticalPBE < 0 (Statistical Limit)
GSD Geometric Standard DeviationMediumComparable Spread

Expert Insight: Do not rely solely on MMAD. Two formulations can have the same MMAD but vastly different deposition patterns. Focus on the ISM (Impactor Sized Mass) , as this correlates best with the lung dose.

Part 3: Systemic Bioequivalence (The Charcoal Block)

Standard PK studies are insufficient for inhaled drugs because a significant portion of the dose is swallowed and absorbed via the gut. To prove lung bioequivalence , you must block the gut.

The Charcoal Block Protocol

This method uses activated charcoal to adsorb the swallowed fraction of the drug, ensuring that plasma levels reflect only pulmonary absorption.[2]

Study Design:

  • Design: Randomized, single-dose, crossover study.

  • Subjects: Healthy volunteers (N=24–36), non-smokers.

  • Blockade: 10g Activated Charcoal slurry administered:

    • 2 min before dosing.

    • 2 min after dosing.

    • 1 hour after dosing.

Diagram 2: Charcoal Block PK Workflow

CharcoalBlock cluster_gut Gastrointestinal Blockade T_Minus2 T -2 min: Charcoal Slurry (10g) T_Zero T 0: Fenoterol Inhalation T_Minus2->T_Zero T_Plus2 T +2 min: Charcoal Slurry (10g) T_Zero->T_Plus2 Sampling PK Sampling: 0, 5, 10, 20, 40 min... (Capture rapid absorption) T_Zero->Sampling Blood Draws T_Plus60 T +1 hr: Charcoal Slurry (5g) T_Plus2->T_Plus60

Caption: Activated charcoal protocol to sequester swallowed drug, isolating pulmonary absorption for PK analysis.

Bioanalytical Targets:

  • 
    :  Peak plasma concentration (indicates rate of lung absorption).
    
  • 
    :  Total exposure.
    
  • Acceptance: 90% Confidence Interval within 80.00% – 125.00%.[3][4]

Part 4: Pharmacodynamic Equivalence (Efficacy)

If PK data is inconclusive or if the regulatory pathway demands a clinical endpoint (common for MDIs with different propellants), a Bronchoprovocation Study is superior to simple spirometry (FEV1).

Protocol: Methacholine Challenge ( )

Fenoterol is a bronchoprotector. The study measures how well the drug protects against an induced asthma attack.

  • Screening: Select patients with mild-to-moderate asthma (FEV1 > 70% predicted).

  • Washout: Withhold SABAs for 8 hours, LABAs for 48 hours.

  • Challenge:

    • Administer Test or Reference drug.[3][5][6]

    • Wait for

      
       (approx. 1 hour).
      
    • Administer increasing concentrations of Methacholine (bronchoconstrictor).

  • Endpoint: Determine the

    
     (Provocative Concentration of Methacholine causing a 20% drop in FEV1).
    
  • Comparison: The Test drug should shift the

    
     curve to the right (protection) to the same extent as the Reference.
    

References

  • US Food and Drug Administration (FDA). (2024). Product-Specific Guidances for Generic Drug Development: Orally Inhaled Products. Retrieved from [Link]

  • European Medicines Agency (EMA). (2009). Guideline on the requirements for clinical documentation for orally inhaled products (OIP). CPMP/EWP/4151/00 Rev. 1. Retrieved from [Link]

  • Hochhaus, G., et al. (2015).[2] Pharmacokinetic studies for proving bioequivalence of orally inhaled drug products—critical issues and concepts. AAPS Journal. Retrieved from [Link]

  • Adams, W. P., et al. (2010). Demonstrating bioequivalence of locally acting orally inhaled drug products. The AAPS Journal. Retrieved from [Link]

  • Daley-Yates, P. T., & Parkins, D. A. (2011).[2] Pseudo-pharmacokinetics of inhaled drugs: the charcoal block method. Journal of Aerosol Medicine and Pulmonary Drug Delivery. Retrieved from [Link]

Sources

A Comparative Guide to Anti-Fenoterol Antibody Specificity: Managing Cross-Reactivity in ELISA Assay Development

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the accurate quantification of small molecules like fenoterol is paramount. The Enzyme-Linked Immunosorbent Assay (ELISA) stands out as a powerful, high-throughput method for this purpose. However, the reliability of any ELISA hinges on the specificity of its core component: the antibody. This guide provides an in-depth comparison of anti-fenoterol antibodies, focusing on the critical challenge of cross-reactivity and offering a framework for selecting the optimal antibody for your research needs.

The Challenge: Why Antibody Specificity is Crucial for Fenoterol Detection

Fenoterol is a potent β2-adrenergic agonist used as a bronchodilator for asthma treatment.[1][2] Its therapeutic monitoring, as well as its detection in other contexts like sports anti-doping, requires highly accurate and specific measurement. The primary analytical hurdle in developing an immunoassay for fenoterol is the potential for cross-reactivity.

Cross-reactivity occurs when an antibody binds to molecules that are structurally similar to the target analyte.[3] In the case of fenoterol, a host of other β-agonist drugs and metabolites share a similar core structure, leading to the risk of false-positive results or inaccurate quantification.[4][5] Therefore, a rigorous evaluation of an antibody's cross-reactivity profile is not just a validation step; it is the foundation of a trustworthy assay.[6][7]

The Molecular Basis of Cross-Reactivity

To understand cross-reactivity, one must first compare the molecular structures of fenoterol and its potential interfering compounds. Fenoterol is characterized by a resorcinol group and a 1-(4-hydroxyphenyl)propan-2-amino side chain.[1] Other β-agonists, such as Salbutamol and Terbutaline, share phenylethanolamine backbones, creating similar epitopes that an antibody might recognize.

The diagram below illustrates the structural similarities that pose a challenge for developing a highly specific anti-fenoterol antibody.

Caption: Structural comparison of Fenoterol with related β-agonists Salbutamol and Terbutaline.

The subtle differences in the aromatic ring substitutions and the amine side-chain are the key features that a highly specific monoclonal antibody must be able to distinguish.

Experimental Design for Cross-Reactivity Assessment

To objectively compare antibody performance, a competitive ELISA format is the method of choice for small molecules like fenoterol.[8][9][10] This is because small haptens cannot be bound by two antibodies simultaneously, as required in a sandwich ELISA.[9] The principle relies on the competition between free fenoterol in the sample and a fixed amount of enzyme-labeled fenoterol for a limited number of antibody binding sites. A higher concentration of fenoterol in the sample results in a lower signal, creating an inverse relationship.[10]

Competitive_ELISA plate 1. Antibody Coated Plate Plate is coated with a limited amount of anti-Fenoterol antibody. sample 2. Add Sample & Conjugate Sample (containing free Fenoterol) and Fenoterol-HRP conjugate are added. plate->sample competition 3. Competition Free Fenoterol and Fenoterol-HRP compete for antibody binding sites. sample->competition wash 4. Wash Unbound reagents are washed away. competition->wash substrate 5. Add Substrate TMB substrate is added. wash->substrate develop 6. Color Development HRP catalyzes substrate, producing a blue color. substrate->develop stop 7. Stop Reaction Stop solution is added, turning the color to yellow. develop->stop read 8. Read Absorbance Absorbance is read at 450 nm. Signal is inversely proportional to Fenoterol concentration. stop->read

Caption: Workflow of the competitive ELISA for Fenoterol quantification.

Experimental Protocol: Competitive ELISA for Cross-Reactivity

This protocol is a self-validating system designed to produce reliable and reproducible data.

  • Antibody Coating: Coat a 96-well high-binding polystyrene plate with the anti-fenoterol monoclonal antibody (e.g., MAb-FN1, MAb-FN2, or MAb-FN3) at a pre-optimized concentration (typically 1-10 µg/mL) in carbonate-bicarbonate buffer (pH 9.6). Incubate overnight at 4°C.

  • Blocking: Wash the plate three times with Wash Buffer (PBS with 0.05% Tween-20). Block non-specific binding sites by adding 200 µL of Blocking Buffer (e.g., 1% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.

  • Preparation of Standards and Test Compounds:

    • Prepare a serial dilution of fenoterol standard (e.g., from 100 ng/mL to 0.1 ng/mL) in Assay Buffer (PBS with 0.1% BSA).

    • Prepare serial dilutions of each potential cross-reactant (e.g., Salbutamol, Terbutaline, Ractopamine, Clenbuterol) at a higher concentration range (e.g., from 10,000 ng/mL to 1 ng/mL).

  • Competitive Reaction:

    • Wash the plate three times with Wash Buffer.

    • Add 50 µL of standard or test compound solution to the appropriate wells.

    • Immediately add 50 µL of a pre-optimized concentration of Fenoterol-HRP (Horseradish Peroxidase) conjugate to each well.

    • Incubate for 1 hour at 37°C.

  • Detection:

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution to each well. Incubate in the dark for 15-20 minutes at room temperature.

    • Stop the reaction by adding 50 µL of Stop Solution (e.g., 2N H₂SO₄) to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Comparative Analysis of Anti-Fenoterol Monoclonal Antibodies

We evaluated three hypothetical, yet representative, anti-fenoterol monoclonal antibodies (MAbs) to illustrate how performance can vary. The key metrics for comparison are the IC50 (the concentration of analyte that causes 50% inhibition of the maximum signal) and the Cross-Reactivity (CR%) percentage.

The CR% is calculated using the following formula, as established in immunoassay validation guidelines:[5][11]

CR (%) = (IC50 of Fenoterol / IC50 of Test Compound) x 100

CompoundMAb-FN1MAb-FN2MAb-FN3
IC50 (ng/mL) CR (%) IC50 (ng/mL)
Fenoterol 1.5 100 1.8
Salbutamol1501.0%450
Terbutaline3200.47%>10,000
Ractopamine8000.19%>10,000
Clenbuterol>10,000<0.015%>10,000
Performance Interpretation:
  • MAb-FN1: This antibody shows good sensitivity for fenoterol (IC50 = 1.5 ng/mL) and decent specificity. However, its 1.0% cross-reactivity with Salbutamol might be a concern in samples where both compounds could be present, potentially leading to an overestimation of fenoterol concentration.[6]

  • MAb-FN2: This antibody demonstrates superior specificity . With an IC50 of 1.8 ng/mL for fenoterol, it exhibits negligible cross-reactivity (<0.02%) with Terbutaline and Ractopamine, and very low cross-reactivity with Salbutamol (0.4%). This performance is highly desirable for applications requiring unequivocal identification and quantification of fenoterol. The antibody's paratope likely recognizes a unique epitope on the fenoterol molecule that is absent or significantly different in the other tested compounds.

  • MAb-FN3: While showing acceptable sensitivity (IC50 = 2.5 ng/mL), this antibody has the poorest specificity of the three. The significant cross-reactivity with Salbutamol (4.5%) and Terbutaline (2.1%) makes it unsuitable for selective fenoterol quantification in complex matrices. This type of antibody might be better suited for broad-class screening of β-agonists rather than specific detection. The assay's selectivity can be influenced by factors beyond the antibody itself, such as the specific assay parameters used.[12]

Best Practices for Implementation

Choosing the Right Antibody:

  • For high-specificity, quantitative analysis: MAb-FN2 is the clear choice. Its low cross-reactivity ensures that the results are a true reflection of the fenoterol concentration.

  • For general screening: MAb-FN1 could be a cost-effective option if minor cross-reactivity with Salbutamol is acceptable for the application's screening purposes.

  • Avoid for specific detection: MAb-FN3 should be avoided for applications demanding high specificity.

Self-Validation is Key: While this guide provides a comparative framework, it is crucial to validate the chosen antibody in your specific sample matrix (e.g., urine, plasma, serum). Matrix effects can interfere with assay performance.[7] Always run your own specificity tests against compounds relevant to your samples.

Conclusion

References

  • Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. (n.d.). PMC. Retrieved February 26, 2026, from [Link]

  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. (2021, July 17). MDPI. Retrieved February 26, 2026, from [Link]

  • Competitive ELISA. (2021, March 1). Creative Diagnostics. Retrieved February 26, 2026, from [Link]

  • Fenoterol | C17H21NO4 | CID 3343. (n.d.). PubChem - NIH. Retrieved February 26, 2026, from [Link]

  • Fenoterol: a beta2-adrenergic agonist for use in asthma. Pharmacology, pharmacokinetics, clinical efficacy and adverse effects. (n.d.). PubMed. Retrieved February 26, 2026, from [Link]

  • ELISA Principle, Procedure, Types, and Applications. (2025, August 22). PraxiLabs. Retrieved February 26, 2026, from [Link]

  • Fenoterol. (n.d.). Wikipedia. Retrieved February 26, 2026, from [Link]

  • Comprehensive Guide to ELISA Assay Validation: Best Practices & Key Insights. (2025, January 8). BenchSci. Retrieved February 26, 2026, from [Link]

  • The Four Types of ELISA: Principles, Innovations, and Evolving Applications. (n.d.). Cusabio. Retrieved February 26, 2026, from [Link]

  • Understanding ELISA Validation Parameters: Essential Guidelines for Accurate Assay Development. (2026, February 21). Infinix Bio. Retrieved February 26, 2026, from [Link]

  • Peroxidative Metabolism of β2-Agonists Salbutamol and Fenoterol and Their Analogues | Chemical Research in Toxicology. (2009, May 22). ACS Publications. Retrieved February 26, 2026, from [Link]

  • Development of therapeutic antibodies for the treatment of diseases. (2020, January 2). Infected Blood Inquiry. Retrieved February 26, 2026, from [Link]

  • Chemical structures of more active isomers of fenoterol. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]

  • The principle and method of ELISA. (n.d.). MBL Life Science. Retrieved February 26, 2026, from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Fenoterol Sulfate Sodium Salt

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

The Hazard: Fenoterol (and its salts, including the sulfate sodium conjugate) is a potent sympathomimetic beta-2 adrenergic agonist .[1] While clinically used as a bronchodilator and tocolytic, in a laboratory setting, it represents a significant occupational hazard.[1]

The Mechanism of Risk: Unlike bulk chemicals where the risk is often corrosion or fire, the risk here is pharmacological activity .[1] Absorption of microgram quantities via inhalation or transdermal routes can trigger systemic adrenergic stimulation.[1]

  • Immediate Physiological Targets: Cardiac tissue (tachycardia, arrhythmia), skeletal muscle (tremors), and metabolic pathways (hypokalemia).[1]

  • Critical Control Point: Dust generation.[1] The solid state of this salt poses the highest risk of airborne particulate generation, which bypasses first-pass metabolism when inhaled, leading to rapid systemic onset.[1]

Operational Directive: Treat Fenoterol Sulfate Sodium Salt as a Potent Compound (OEB 3/4 equivalent) . Zero-tolerance for open-bench handling of powders.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system.[1] Do not rely on a single layer of protection.[1][2]

Zone of Protection Required Equipment Technical Justification & Specification
Respiratory Primary: Fume Hood / BSC Class IISecondary: N95 or P100 RespiratorEngineering Controls First: Handling must occur inside a certified chemical fume hood or Biosafety Cabinet (BSC).[1] Backup: If working outside a hood (e.g., spill cleanup), a fit-tested P100/HEPA respirator is mandatory to block particulates <0.3 microns.[1]
Dermal (Hands) Double Gloving Strategy (Nitrile / Nitrile)Permeation Resistance: Nitrile offers superior resistance to organic salts compared to latex.[1] Protocol: Wear an inner pair (bright color) and outer pair (standard color).[1] This allows visual detection of breaches and enables outer glove removal without exposing skin.[1]
Ocular Chemical Splash Goggles (ANSI Z87.1+)Mucosal Protection: Safety glasses are insufficient for potent powders due to the risk of airborne dust settling on the eye surface.[1] Goggles provide a sealed environment.[1]
Body Shielding Tyvek® Lab Coat / Sleeve Covers Dust Adhesion: Cotton lab coats trap dust, turning your clothing into a secondary contamination source.[1] Tyvek (polyethylene) sheds particles and is impermeable to aqueous solutions if the salt is dissolved.[1]
Operational Protocol: Step-by-Step Handling
Phase 1: Pre-Operational Gowning (The "Clean-to-Dirty" Flow) [1]
  • Objective: Establish a barrier before entering the exclusion zone.

  • Step 1: Don shoe covers (if dedicated lab shoes are not used).[1]

  • Step 2: Wash hands, dry thoroughly, and apply the Inner Glove .[1]

  • Step 3: Don the Tyvek lab coat/sleeves.[1] Ensure cuffs cover the inner glove wrist.[1]

  • Step 4: Don the Outer Glove .[1] Pull the cuff over the Tyvek sleeve.[1] This creates a "shingle effect" where spills run off the glove onto the sleeve, not onto the skin.[1]

Phase 2: The Weighing Procedure (Critical Risk Step)
  • Context: Weighing is the moment of highest exposure risk due to static electricity dispersing the powder.[1]

  • Step 1: Place an ionizing fan or static gun inside the balance enclosure to neutralize static charge on the Fenoterol powder.[1]

  • Step 2: Pre-wet a Kimwipe with methanol/water and place it near the balance (inside the hood) to act as a "dust magnet" for stray particles.[1]

  • Step 3: Open the vial only inside the hood.

  • Step 4: Use a disposable spatula.[1] Do not attempt to clean and reuse spatulas for potent compounds.[1]

  • Step 5: After weighing, wipe the exterior of the receiving vial with the pre-wet wipe before removing it from the hood.[1]

Phase 3: Decontamination & Doffing [1]
  • Logic: Most exposures occur after the experiment, when removing contaminated PPE.[1]

  • Step 1: While still in the hood, remove Outer Gloves .[1] Turn them inside out as you pull them off to trap any dust inside.[1] Dispose of them in the solid waste container inside the hood.

  • Step 2: Remove Tyvek sleeves/coat.[1] Roll them outward (dirty side in).[1]

  • Step 3: Remove eye protection.[1]

  • Step 4: Remove Inner Gloves .[1]

  • Step 5: Wash hands with soap and cool water (warm water opens pores, increasing absorption risk).[1]

Visualizing the Safety Logic
Diagram 1: Risk Assessment & PPE Decision Tree

This logic flow determines the necessary level of containment based on the physical state of the Fenoterol salt.[1]

RiskAssessment Start Start: Handling Fenoterol Salt StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Dust Potential Liquid Solution / Liquid StateCheck->Liquid Splash Potential HighRisk CRITICAL RISK: Inhalation Hazard Solid->HighRisk LowerRisk Moderate Risk: Dermal Absorption Hazard Liquid->LowerRisk HoodCheck Is Fume Hood Available? Containment Primary: Fume Hood / BSC Secondary: N95/P100 Backup HoodCheck->Containment Yes NoHood STOP WORK Requires PAPR & Tyvek Suit HoodCheck->NoHood No HighRisk->HoodCheck Gloves Double Nitrile Gloves Splash Goggles LowerRisk->Gloves

Caption: Decision logic for selecting engineering controls vs. PPE based on the physical state of the Fenoterol compound.

Diagram 2: The "Shingle Effect" Gowning Protocol

Correct layering is crucial to prevent dust migration to the skin.[1]

GowningFlow Step1 1. Inner Glove (Nitrile, Bright Color) Step2 2. Lab Coat/Sleeve (Tyvek) Step1->Step2 Don over glove Step3 3. Outer Glove (Long Cuff) Step2->Step3 Don over sleeve Result SAFE SEAL: Outer Glove OVER Sleeve Step3->Result Verifies Overlap

Caption: The "Shingle Effect" layering technique ensures that particulates slide off PPE rather than becoming trapped against the skin.[1]

Emergency Response & Disposal
Exposure Response
  • Inhalation: Move immediately to fresh air. Do not induce vomiting. Alert medical personnel that the subject has been exposed to a beta-2 agonist (monitor for tachycardia/hypokalemia).[1]

  • Skin Contact: Rinse with copious water for 15 minutes.[1] Do not scrub , as abrasion increases absorption.[1]

  • Eye Contact: Flush for 15 minutes using an eyewash station.[1] Hold eyelids open.

Disposal Strategy
  • Solids: All contaminated consumables (gloves, weigh boats, wipes) must be collected in a sealed hazardous waste bag labeled "Toxic - Beta Agonist."[1]

  • Liquids: Collect in a dedicated carboy. Do not mix with oxidizers.[1][2]

  • Destruction: The preferred method for Fenoterol salts is high-temperature incineration .[1] Do not dispose of down the drain; beta-agonists are environmentally persistent and toxic to aquatic life.[1]

References
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 3343, Fenoterol.[1] Retrieved from [Link][1]

  • European Directorate for the Quality of Medicines. Fenoterol Safety Data Sheet.[1] Retrieved from [Link][1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.